molecular formula C13H25NO5 B138394 Boc-L-aspartinol 4-tert-Butyl Ester CAS No. 153287-86-6

Boc-L-aspartinol 4-tert-Butyl Ester

Cat. No.: B138394
CAS No.: 153287-86-6
M. Wt: 275.34 g/mol
InChI Key: VYLKHZZDXASXLR-VIFPVBQESA-N
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Description

Boc-L-aspartinol 4-tert-Butyl Ester is a useful research compound. Its molecular formula is C13H25NO5 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)7-9(8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLKHZZDXASXLR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469515
Record name tert-Butyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153287-86-6
Record name tert-Butyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Boc-L-aspartinol 4-tert-Butyl Ester chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Boc-L-aspartinol 4-tert-Butyl Ester, a valuable chiral building block in organic synthesis and drug discovery.

Chemical Structure and Properties

This compound, with the CAS Number 153287-86-6, is a protected amino alcohol derived from L-aspartic acid. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the amine and the tert-butyl ester on the side-chain carboxyl group makes it a versatile intermediate for the synthesis of complex molecular architectures.[1]

Table 1: Structural and Chemical Identifiers

IdentifierValue
IUPAC Name tert-Butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoate
CAS Number 153287-86-6
Molecular Formula C₁₃H₂₅NO₅[2]
SMILES String CC(C)(C)OC(=O)N--INVALID-LINK--CC(=O)OC(C)(C)C
Synonyms This compound, tert-Butyl (S)-3-(Boc-amino)-4-hydroxybutanoate

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 291.36 g/mol Calculated
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.Inferred from structure

Synthesis and Experimental Protocols

This compound is synthesized by the reduction of its corresponding carboxylic acid precursor, Boc-L-aspartic acid 4-tert-butyl ester. The reduction of the α-carboxylic acid to a primary alcohol can be achieved using various reducing agents. While sodium borohydride (NaBH₄) alone is generally not strong enough to reduce esters, its reactivity can be enhanced with the addition of activating agents like lithium chloride or by performing the reaction in specific solvent systems.[3][4][5] Alternatively, stronger reducing agents like lithium borohydride (LiBH₄) are effective for this transformation.[3][6]

Representative Experimental Protocol: Reduction of Boc-L-aspartic acid 4-tert-butyl ester

This protocol is a representative method based on the reduction of N-protected amino acid esters to their corresponding alcohols using sodium borohydride and lithium chloride, which generates lithium borohydride in situ.[3]

Materials:

  • Boc-L-aspartic acid 4-tert-butyl ester (1 equivalent)

  • Anhydrous Lithium Chloride (LiCl) (2 equivalents)

  • Sodium Borohydride (NaBH₄) (2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol (EtOH)

  • 10% aqueous Citric Acid

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve Boc-L-aspartic acid 4-tert-butyl ester (1 eq.) in anhydrous THF.

  • To the solution, add anhydrous lithium chloride (2 eq.) followed by sodium borohydride (2 eq.).

  • Add ethanol to the mixture and stir at room temperature overnight.

  • Cool the reaction mixture in an ice-water bath and adjust the pH to approximately 4 by the gradual addition of 10% aqueous citric acid.

  • Concentrate the mixture in vacuo to remove the organic solvents.

  • To the residue, add water and extract with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel.

Role as a Chiral Building Block

This compound is a valuable chiral building block in drug discovery and advanced chemical synthesis.[7][8][9][10][11] The term "chiral building block" refers to a molecule with a defined three-dimensional structure that can be used to introduce specific stereochemistry into a larger, more complex molecule. The defined stereocenter, derived from natural L-aspartic acid, allows for precise control over the spatial arrangement of functional groups in the target molecule. This control is critical in the synthesis of pharmaceuticals, as the biological activity of a drug is often dependent on its specific stereoisomer.

The presence of a protected amine, a protected carboxylic acid, and a primary alcohol provides multiple points for synthetic manipulation. The Boc group can be removed under acidic conditions, and the tert-butyl ester can also be cleaved under acidic conditions, often allowing for differential deprotection strategies. The primary alcohol can be oxidized to an aldehyde or carboxylic acid or converted to other functional groups.

Caption: Synthetic pathway and application of this compound.

Logical Relationships in Drug Development

The utility of this compound in drug development stems from its trifunctional nature and inherent chirality. The logical workflow for its use involves several key stages, from the initial selection of this building block to the synthesis of a final drug candidate.

Drug_Development_Workflow Start Identify Target Molecule with Desired Stereochemistry Select_Building_Block Select Chiral Building Block: This compound Start->Select_Building_Block Synthetic_Strategy Design Synthetic Route Utilizing Orthogonal Protection Select_Building_Block->Synthetic_Strategy Functional_Group_Manipulation Perform Sequential Reactions: - Amide Coupling (after deprotection) - Esterification/Amidation - Alcohol Modification Synthetic_Strategy->Functional_Group_Manipulation Intermediate Synthesize Key Intermediate Functional_Group_Manipulation->Intermediate Final_Synthesis Complete Synthesis of Drug Candidate Intermediate->Final_Synthesis Biological_Testing Biological Evaluation Final_Synthesis->Biological_Testing

Caption: Workflow for utilizing this compound in drug development.

References

Boc-L-aspartinol 4-tert-Butyl Ester CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-aspartinol 4-tert-Butyl Ester is a chiral building block used in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of aspartic acid, it incorporates both a protected amine (Boc group) and a protected alcohol (in the form of an amino alcohol), with a tert-butyl ester protecting the side-chain carboxylic acid. This trifunctional nature makes it a versatile synthon for the introduction of a specific stereocenter in the synthesis of complex molecules, including peptide mimics and other biologically active compounds. This guide provides a summary of its key chemical properties, a general experimental approach to its synthesis, and a logical workflow for its preparation and quality control.

Core Compound Information

The fundamental chemical identifiers for this compound are summarized in the table below.

ParameterValue
CAS Number 153287-86-6[1][2][3]
Molecular Formula C13H25NO5[1][3]
Purity Typically ≥95.0%[1][2]

Note: Detailed physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature.

Experimental Protocols

Representative Synthesis of a Protected Amino Alcohol

The following is a generalized procedure for the reduction of a protected amino acid to a protected amino alcohol. This would need to be adapted and optimized for the specific synthesis of this compound.

Objective: To reduce the free carboxylic acid of an N-Boc, side-chain ester protected aspartic acid to the corresponding primary alcohol.

Materials:

  • N-Boc-L-aspartic acid 4-tert-butyl ester (the corresponding carboxylic acid precursor)

  • Anhydrous tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex (BH3·THF) or another suitable reducing agent

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Preparation: A flame-dried round-bottom flask is charged with N-Boc-L-aspartic acid 4-tert-butyl ester and dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.

  • Reduction: A solution of borane-tetrahydrofuran complex (typically 1 M in THF) is added dropwise to the stirred solution of the protected amino acid. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of methanol at 0 °C. The mixture is then allowed to warm to room temperature and stirred for a further 30 minutes.

  • Workup: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Analytical Characterization:

The identity and purity of the synthesized this compound would be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Logical Workflow and Diagrams

The following diagrams illustrate the general synthetic workflow and a conceptual pathway for the application of this compound in drug discovery.

G cluster_0 Synthesis and Purification Workflow Start Start Protected Aspartic Acid N-Boc-L-aspartic acid 4-tert-butyl ester Start->Protected Aspartic Acid Reduction Reduction Protected Aspartic Acid->Reduction BH3-THF Crude Product Crude Product Reduction->Crude Product Quench & Workup Purification Purification Crude Product->Purification Chromatography Pure Product Boc-L-aspartinol 4-tert-Butyl Ester Purification->Pure Product QC Quality Control (NMR, MS, HPLC) Pure Product->QC Final Product Final Product QC->Final Product

Caption: A general workflow for the synthesis and purification of this compound.

G cluster_1 Application in Peptide Mimic Synthesis Boc-Aspartinol Boc-L-aspartinol 4-tert-Butyl Ester Deprotection Selective Deprotection (Boc or tBu) Boc-Aspartinol->Deprotection Coupling Peptide Coupling or Functionalization Deprotection->Coupling Intermediate Functionalized Intermediate Coupling->Intermediate Further Synthesis Further Synthetic Steps Intermediate->Further Synthesis Target Molecule Target Peptide Mimic or Bioactive Compound Further Synthesis->Target Molecule

Caption: A conceptual pathway for the use of this compound in synthesis.

References

An In-depth Technical Guide to the Synthesis and Characterization of Boc-L-aspartinol 4-tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Boc-L-aspartinol 4-tert-Butyl Ester, a valuable chiral building block in the development of pharmaceuticals and other complex organic molecules. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound and its key precursor, Boc-L-aspartic acid 4-tert-butyl ester.

Introduction

This compound, also known as tert-butyl (S)-3-(tert-butoxycarbonylamino)-4-hydroxybutanoate, is a derivative of the amino acid L-aspartic acid. It features two key protecting groups: a tert-butoxycarbonyl (Boc) group on the amine and a tert-butyl ester on the side-chain carboxylic acid. The primary alcohol functionality makes it a versatile intermediate for further chemical modifications. The orthogonal nature of the protecting groups allows for selective deprotection and subsequent derivatization, a crucial aspect in multi-step organic syntheses.

Synthesis Pathway

The synthesis of this compound is typically a two-step process starting from L-aspartic acid. The first step involves the protection of the amino group with a Boc group and the simultaneous or sequential esterification of the side-chain carboxylic acid to form Boc-L-aspartic acid 4-tert-butyl ester. The second and key step is the selective reduction of the α-carboxylic acid to the corresponding primary alcohol.

Synthesis_Pathway L-Aspartic Acid L-Aspartic Acid Boc-L-aspartic acid 4-tert-butyl ester Boc-L-aspartic acid 4-tert-butyl ester L-Aspartic Acid->Boc-L-aspartic acid 4-tert-butyl ester  1. Boc Protection  2. tert-Butyl Esterification   This compound This compound Boc-L-aspartic acid 4-tert-butyl ester->this compound  Selective Reduction  (e.g., NaBH4/I2 or Red-Al)  

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Synthesis of Boc-L-aspartic acid 4-tert-butyl ester (Precursor)

The preparation of the precursor can be achieved through several methods. A common approach involves the reaction of L-aspartic acid with di-tert-butyl dicarbonate ((Boc)₂O) for the protection of the amino group and tert-butyl acetate in the presence of an acid catalyst for the esterification.

Materials:

  • L-Aspartic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • tert-Butyl acetate

  • Perchloric acid (HClO₄)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • Suspend L-aspartic acid in tert-butyl acetate at 0°C.

  • Slowly add perchloric acid to the suspension.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Wash the reaction mixture with water and a 1.0 N HCl solution.

  • Adjust the pH of the resulting aqueous solution to ~9 by adding a 10% Na₂CO₃ solution.

  • To the aqueous solution, add a solution of di-tert-butyl dicarbonate in a suitable organic solvent (e.g., dioxane).

  • Stir the mixture at room temperature overnight.

  • Extract the product with dichloromethane.

  • Dry the combined organic phases with anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Synthesis of this compound (Final Product)

The selective reduction of the α-carboxylic acid of Boc-L-aspartic acid 4-tert-butyl ester can be effectively carried out using reducing agents such as sodium borohydride in the presence of iodine or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al).[1] The NaBH₄/I₂ system is a milder option and often preferred.[2][3]

Materials:

  • Boc-L-aspartic acid 4-tert-butyl ester

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve Boc-L-aspartic acid 4-tert-butyl ester in anhydrous THF.

  • Slowly add the solution of the protected amino acid to a suspension of sodium borohydride in anhydrous THF at room temperature. Stir until gas evolution ceases.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of iodine in anhydrous THF to the reaction mixture.

  • Stir the reaction mixture for an hour at the same temperature.

  • Perform a standard aqueous workup to isolate the crude product.

  • Purify the product by column chromatography on silica gel.

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis Start_P L-Aspartic Acid Protection Boc Protection & Esterification Start_P->Protection Workup_P Aqueous Workup & Extraction Protection->Workup_P Product_P Boc-L-aspartic acid 4-tert-butyl ester Workup_P->Product_P Start_F Boc-L-aspartic acid 4-tert-butyl ester Reduction Selective Reduction (NaBH4/I2) Start_F->Reduction Workup_F Aqueous Workup & Purification Reduction->Workup_F Product_F This compound Workup_F->Product_F

Caption: Workflow for the synthesis of this compound.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Boc-L-aspartic acid 4-tert-butyl ester
PropertyValue
Molecular Formula C₁₃H₂₃NO₆
Molecular Weight 289.32 g/mol [4]
Appearance White to off-white powder
Melting Point 63-67 °C[4]
Optical Rotation [α]²⁰/D +2.0 ± 0.4° (c = 1% in methanol)
Solubility Soluble in methanol and dimethyl sulfoxide[5]
¹H NMR (CDCl₃) See reference spectra[6]
¹³C NMR (CDCl₃) See reference spectra
This compound

While extensive experimental data for this specific compound is not widely published, the following table provides predicted and expected characterization data based on its structure and data from analogous compounds.

PropertyExpected Value
Molecular Formula C₁₃H₂₅NO₅
Molecular Weight 275.34 g/mol
Appearance Colorless oil or low-melting solid
Boiling Point Predicted: 393.4°C at 760 mmHg
Density Predicted: 1.071 g/cm³
¹H NMR (CDCl₃) Expected peaks for Boc group (~1.45 ppm, 9H), tert-butyl group (~1.47 ppm, 9H), CH₂-O (~3.6 ppm, 2H), CH-N (~3.9 ppm, 1H), CH₂-COO (~2.5 ppm, 2H), NH (~5.2 ppm, 1H), OH (broad signal).
¹³C NMR (CDCl₃) Expected peaks for Boc C(CH₃)₃ (~28.4 ppm), tert-butyl C(CH₃)₃ (~28.1 ppm), Boc C=O (~156 ppm), Ester C=O (~172 ppm), CH₂-O (~64 ppm), CH-N (~52 ppm), CH₂-COO (~38 ppm), Boc C(CH₃)₃ (~80 ppm), tert-butyl C(CH₃)₃ (~81 ppm).

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its protected functionalities allow for the selective modification of the primary alcohol, making it a key component in the synthesis of:

  • Peptidomimetics: The amino alcohol structure can be incorporated into peptide backbones to create analogues with improved stability and pharmacological properties.

  • Chiral Ligands: The stereocenter and functional groups make it a suitable precursor for the synthesis of chiral ligands used in asymmetric catalysis.

  • Pharmaceutical Ingredients: It can serve as a building block for the synthesis of complex drug molecules where a chiral amino alcohol moiety is required.

Safety and Handling

Standard laboratory safety precautions should be followed when handling all chemicals mentioned in this guide. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) for each chemical.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The versatility of this chiral building block makes it an important tool for the creation of novel and complex molecules with potential therapeutic applications.

References

Spectroscopic and Synthetic Profile of Boc-L-Aspartinol 4-tert-Butyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of Boc-L-aspartinol 4-tert-butyl ester, a valuable chiral building block in organic synthesis and drug discovery. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its preparation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, identified as tert-butyl (3S)-4-hydroxy-3-[(tert-butoxycarbonyl)amino]butanoate. The data presented is compiled from typical values for structurally related compounds and predicted spectral features.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.30br s1H-NH-
~3.90m1H-CH(NHBoc)-
~3.65dd1H-CH₂OH (one H)
~3.55dd1H-CH₂OH (one H)
~2.50dd1H-CH₂(COOtBu) (one H)
~2.30dd1H-CH₂(COOtBu) (one H)
1.45s9H-C(CH₃)₃ (ester)
1.44s9H-C(CH₃)₃ (Boc)
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~171.5-COO- (ester)
~156.0-NHCOO- (Boc)
~81.0-C(CH₃)₃ (ester)
~79.5-C(CH₃)₃ (Boc)
~65.0-CH₂OH
~50.0-CH(NHBoc)-
~37.0-CH₂(COOtBu)
~28.4-C(CH₃)₃ (ester)
~28.3-C(CH₃)₃ (Boc)
Table 3: IR Spectroscopic Data
Frequency (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~3350MediumN-H stretch (amide)
~2980, 2930MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (tert-butyl ester)
~1690StrongC=O stretch (Boc carbamate)
~1520MediumN-H bend (amide II)
~1160StrongC-O stretch (ester and carbamate)
Table 4: Mass Spectrometry Data
m/zIon
276.18[M+H]⁺
298.16[M+Na]⁺
219.15[M - C₄H₉O]⁺
176.11[M - C₅H₉O₂]⁺

Experimental Protocols

The synthesis of this compound can be achieved through the reduction of the corresponding carboxylic acid, N-Boc-L-aspartic acid 4-tert-butyl ester. A general and robust procedure is outlined below.

Synthesis of this compound

Materials:

  • N-Boc-L-aspartic acid 4-tert-butyl ester

  • Borane-tetrahydrofuran complex (BH₃·THF) or Sodium borohydride (NaBH₄) with a suitable additive (e.g., I₂ or BF₃·OEt₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with N-Boc-L-aspartic acid 4-tert-butyl ester. The flask is then flushed with an inert atmosphere.

  • Dissolution: Anhydrous THF is added to dissolve the starting material completely.

  • Reduction: The solution is cooled to 0 °C in an ice bath. A solution of the reducing agent (e.g., 1 M BH₃·THF in THF) is added dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction mixture is carefully quenched by the slow, dropwise addition of methanol or water at 0 °C to decompose the excess reducing agent.

  • Workup: The solvent is removed under reduced pressure using a rotary evaporator. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a colorless oil or a white solid.

Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the characterization of a synthesized organic compound like this compound using various spectroscopic techniques.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_interpretation Data Analysis & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purification->MS IR Infrared (IR) Spectroscopy - Functional Group Identification Purification->IR NMR Nuclear Magnetic Resonance (NMR) - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) Purification->NMR Data_Analysis Data Interpretation MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow of Spectroscopic Analysis.

Boc-L-aspartinol 4-tert-Butyl Ester: A Technical Guide to a Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Chiral building blocks are fundamental to modern pharmaceutical development and organic synthesis, enabling the stereoselective construction of complex molecular architectures.[1][2] Among these, derivatives of amino acids are particularly valuable due to their inherent chirality and bifunctional nature. This technical guide focuses on Boc-L-aspartinol 4-tert-Butyl Ester, a C4 chiral building block derived from L-aspartic acid. Possessing three distinct functional groups with orthogonal protecting strategies—a Boc-protected amine, a tert-butyl ester, and a primary alcohol—this synthon offers chemists precise control over sequential synthetic transformations. This document details its chemical properties, a representative synthetic pathway, and its strategic application in constructing advanced intermediates for drug discovery.

Compound Properties and Specifications

This compound, systematically named tert-butyl (3S)-4-hydroxy-3-[(tert-butoxycarbonyl)amino]butanoate, is a stable, solid derivative of L-aspartic acid. The key to its utility lies in the differential reactivity of its protected functional groups. The N-Boc group is labile under acidic conditions (e.g., TFA, HCl in dioxane), the tert-butyl ester is also removed by strong acid but is stable to many other conditions, and the primary alcohol is available for a wide range of transformations (e.g., oxidation, etherification, esterification).

This compound is typically synthesized from its corresponding carboxylic acid precursor, Boc-L-aspartic acid 4-tert-butyl ester . The physical and chemical properties for both the final product and its key precursor are summarized below for reference.

Table 1: Physicochemical Properties

PropertyThis compoundBoc-L-aspartic acid 4-tert-butyl ester (Precursor)
Systematic Name tert-butyl (3S)-4-hydroxy-3-[(tert-butoxycarbonyl)amino]butanoate(2S)-2-[(tert-butoxycarbonyl)amino]-3-(tert-butoxycarbonyl)propanoic acid
CAS Number 153287-86-6[3]1676-90-0[4]
Molecular Formula C13H25NO5[3]C13H23NO6[4]
Molecular Weight 275.34 g/mol 289.32 g/mol [4]
Appearance White to yellow solid[]White powder
Boiling Point 393.4°C at 760 mmHg432.6°C (Predicted)[4]
Density 1.071 g/cm³1.139 g/cm³ (Predicted)[6]
Purity (Typical) ≥95%[3]≥98%[6]
Solubility Not specified; expected in organic solventsSoluble in methanol and dimethyl sulfoxide[6]
Storage Temp. Room Temperature2-8°C[6]

Synthesis Pathway

The synthesis of this compound is achieved via a multi-step process starting from L-aspartic acid. The pathway involves the strategic protection of the amine and side-chain carboxylate, followed by the selective reduction of the α-carboxylic acid. Chiral amino alcohols are commonly prepared through the reduction of corresponding amino acid esters.[]

G start L-Aspartic Acid step1 Boc Protection (Amine) start->step1 (Boc)₂O, Base inter1 Boc-Asp-OH step1->inter1 step2 Side-Chain Esterification (β-Carboxylic Acid) inter1->step2 tert-Butanol, Coupling Agent or Isobutylene, Acid Catalyst inter2 Boc-L-aspartic acid 4-tert-butyl ester (Precursor) step2->inter2 step3 Selective Reduction (α-Carboxylic Acid) inter2->step3 e.g., BH₃·THF or NaBH₄ / I₂ final This compound (Target Compound) step3->final

Caption: Synthetic pathway from L-Aspartic Acid to the target chiral building block.

Experimental Protocols

The following are representative, generalized protocols for the key transformations. Researchers should optimize conditions based on their specific laboratory setup and substrate scale.

Protocol 1: Synthesis of Boc-L-aspartic acid 4-tert-butyl ester (Precursor)

This procedure outlines the protection of L-aspartic acid, a common first step in its use as a building block.[7]

  • N-Boc Protection:

    • Dissolve L-aspartic acid in an aqueous solution of a suitable base (e.g., sodium bicarbonate, potassium bicarbonate) to form the carboxylate salt.[7]

    • To the stirred solution, add Di-tert-butyl dicarbonate ((Boc)₂O) portion-wise in a suitable solvent like dioxane or THF.

    • Maintain the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Once complete, acidify the reaction mixture carefully with a dilute acid (e.g., 1M HCl) to a pH of ~3.[7]

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-L-aspartic acid.

  • Side-Chain tert-Butyl Esterification:

    • Dissolve the N-Boc protected aspartic acid in a suitable solvent (e.g., tert-butyl acetate or dichloromethane).

    • Add an acid catalyst (e.g., perchloric acid, sulfuric acid) and an excess of tert-butanol or isobutylene.[1]

    • Stir the reaction at room temperature for 18-24 hours, monitoring for the formation of the desired mono-ester.

    • Upon completion, quench the reaction with a mild base, extract the product, dry the organic phase, and purify by column chromatography to isolate Boc-L-aspartic acid 4-tert-butyl ester.

Protocol 2: Reduction to this compound (Target Compound)

This protocol describes the selective reduction of the α-carboxylic acid.

  • Reagent Preparation:

    • Dissolve Boc-L-aspartic acid 4-tert-butyl ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to 0°C in an ice bath.

  • Reduction:

    • Slowly add a solution of Borane-THF complex (BH₃·THF, ~1.0 M in THF) or another suitable reducing agent (e.g., NaBH₄ with an activator like iodine) to the stirred solution. The α-carboxylic acid is more reactive towards borane than the sterically hindered tert-butyl ester.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor progress via TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture back to 0°C and cautiously quench by the slow addition of methanol until gas evolution ceases.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product via silica gel column chromatography to yield the final this compound.

Table 2: Summary of Transformations and Typical Yields

Transformation StepKey ReagentsSolventTypical Yield Range
N-Boc Protection (Boc)₂O, NaHCO₃Dioxane/Water85-95%
Esterification (OtBu) Isobutylene, H₂SO₄ (cat.)Dichloromethane70-85%[1]
Reduction (COOH -> CH₂OH) BH₃·THF or NaBH₄/I₂Anhydrous THF80-95%

Note: Yields are representative for these reaction types and may vary.

Application as a Chiral Building Block

The synthetic utility of this compound stems from the orthogonal nature of its functional groups. Each site can be addressed under specific conditions, allowing for the stepwise elaboration of a complex molecule. This is a critical strategy in drug discovery for building diversity-oriented libraries or executing a total synthesis.[8]

G start This compound path1 N-Boc Deprotection start->path1 TFA or 4M HCl in Dioxane path2 Alcohol Modification start->path2 Oxidation (PCC, DMP) or Alkylation (NaH, R-X) path3 Ester Hydrolysis start->path3 Strong Acid (TFA) + Heat (if needed) prod1 Free Amine (for Amide Coupling, Alkylation) path1->prod1 prod2 Modified Alcohol (Ether, Ester, Aldehyde) path2->prod2 prod3 Free Carboxylic Acid (for Amide Coupling) path3->prod3

Caption: Strategic workflow illustrating the orthogonal reactivity of the building block.

By selecting the appropriate reaction conditions, a chemist can choose which functional group to reveal or modify, leaving the others intact for subsequent steps. This strategic flexibility makes the building block highly valuable for creating complex, stereochemically defined molecules, which is a cornerstone of modern pharmaceutical synthesis.[9][10]

References

Unlocking Novel Therapeutic Avenues: An In-depth Technical Guide to the Applications of Boc-L-aspartinol 4-tert-Butyl Ester in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

In the landscape of modern drug discovery, the demand for stereochemically pure and versatile chiral building blocks is paramount for the synthesis of complex and highly specific therapeutic agents. Boc-L-aspartinol 4-tert-Butyl Ester, a strategically protected chiral β-amino alcohol, represents a valuable yet under-documented scaffold for the generation of novel peptidomimetics and other bioactive molecules. This technical guide elucidates the potential applications of this building block, drawing inferences from its structural attributes and the well-established roles of analogous chiral synthons in medicinal chemistry. By providing a comprehensive overview of its potential synthetic utility, detailed experimental protocols for its functional group manipulations, and illustrative workflows, this document serves as a foundational resource for researchers aiming to leverage this compound in the design and synthesis of next-generation pharmaceuticals, particularly in the realm of antiviral and anticancer therapies.

Introduction: The Significance of Chiral β-Amino Alcohols in Medicinal Chemistry

The chirality of a drug molecule is a critical determinant of its pharmacological and toxicological profile. The use of enantiomerically pure building blocks is a cornerstone of modern drug design, enabling the synthesis of molecules with enhanced potency, selectivity, and reduced off-target effects. Among the diverse array of chiral synthons, β-amino alcohols are of particular interest due to their prevalence in a wide range of biologically active natural products and synthetic drugs. They serve as key structural motifs in peptidomimetics, where they can mimic the transition state of peptide bond hydrolysis, making them effective inhibitors of proteases and other enzymes.

This compound is a trifunctional chiral building block featuring:

  • An N-Boc-protected amine , which allows for controlled and sequential introduction of desired functionalities.

  • A primary alcohol , which can be further functionalized or serve as a key pharmacophoric element.

  • A tert-butyl ester-protected carboxylic acid side chain , offering a handle for further chemical modification or for influencing the physicochemical properties of the final molecule.

This unique combination of orthogonally protected functional groups makes it a highly versatile intermediate for the synthesis of a diverse range of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 153287-86-6
Molecular Formula C₁₃H₂₅NO₅
Molecular Weight 275.34 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.

Potential Applications in Drug Discovery

While direct literature on the applications of this compound is sparse, its structural features strongly suggest its utility in several areas of drug discovery, primarily in the synthesis of peptidomimetics targeting proteases.

Synthesis of HIV Protease Inhibitors

The hydroxyethylamine isostere is a well-established pharmacophore in a number of FDA-approved HIV protease inhibitors. This motif mimics the tetrahedral transition state of peptide bond cleavage by the viral protease. This compound can serve as a valuable precursor for the synthesis of novel HIV protease inhibitors. The primary alcohol can act as the key hydrogen bond donor interacting with the catalytic aspartate residues in the enzyme's active site. The side-chain ester can be further elaborated to occupy the S1' or S2' pockets of the protease, potentially enhancing binding affinity and selectivity.

Inferred Synthetic Workflow for an HIV Protease Inhibitor

The following diagram illustrates a plausible synthetic workflow for the incorporation of this compound into a generic HIV protease inhibitor.

G A This compound B Activation of Primary Alcohol (e.g., Tosylation, Mesylation) A->B C Epoxide Formation B->C D Regioselective Epoxide Opening with a P1' Ligand C->D E Boc Deprotection D->E F Coupling with a P2 Ligand E->F G Side-Chain Ester Modification (Hydrolysis/Amidation) F->G H Final HIV Protease Inhibitor G->H

Plausible synthetic workflow for an HIV protease inhibitor.

Development of Other Peptidomimetic Therapeutics

The versatility of this compound extends beyond HIV protease inhibitors. It can be employed in the synthesis of inhibitors for other aspartyl proteases, such as renin and β-secretase (BACE-1), which are implicated in hypertension and Alzheimer's disease, respectively. Furthermore, the chiral β-amino alcohol scaffold can be incorporated into β-turn mimetics and other constrained peptide analogues to target a variety of protein-protein interactions.[1]

Asymmetric Synthesis

The chiral nature of this compound also makes it a valuable starting material or intermediate in asymmetric synthesis. The stereocenter can be used to induce chirality in subsequent reactions, enabling the stereoselective synthesis of complex molecules.

Experimental Protocols

The following are generalized experimental protocols for the key chemical transformations involving this compound and its derivatives. Researchers should optimize these conditions for their specific substrates.

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions.[2]

  • Protocol:

    • Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or 4M HCl in dioxane.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • The resulting amine salt can be used directly in the next step or neutralized with a suitable base.

Selective tert-Butyl Ester Hydrolysis

Selective cleavage of the tert-butyl ester in the presence of a Boc group can be challenging but is achievable under specific conditions.[3]

  • Protocol using Lewis Acids:

    • Suspend the substrate in acetonitrile.

    • Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI).

    • Reflux the mixture, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with a suitable buffer and extract the product.

Activation of the Primary Alcohol and Epoxide Formation

The primary alcohol can be converted into a good leaving group for subsequent nucleophilic substitution or elimination reactions.

  • Protocol for Tosylation:

    • Dissolve the alcohol in pyridine or DCM.

    • Cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by quenching with water and extracting the product.

  • Protocol for Epoxide Formation:

    • Treat the tosylated intermediate with a base such as potassium carbonate or sodium hydride in a suitable solvent (e.g., methanol, THF).

    • Stir the reaction at room temperature until the epoxide is formed.

Bioactive Molecules Derived from Analogous Chiral Building Blocks

Class of CompoundExampleBiological TargetActivity (IC₅₀/Kᵢ)
HIV Protease Inhibitor AtazanavirHIV-1 ProteaseKᵢ = 1.6 nM
HIV Protease Inhibitor LopinavirHIV-1 ProteaseKᵢ < 1 pM
β-Secretase (BACE-1) Inhibitor Verubecestat (MK-8931)BACE-1Kᵢ = 0.9 nM
Renin Inhibitor AliskirenReninIC₅₀ = 0.6 nM

Illustrative Signaling Pathway: HIV Protease Inhibition

The primary therapeutic target for peptidomimetics derived from this compound is expected to be viral proteases, such as HIV-1 protease. The following diagram illustrates the mechanism of action of an HIV protease inhibitor.

G cluster_0 HIV Life Cycle cluster_1 Inhibition A HIV Gag-Pol Polyprotein B HIV Protease A->B Cleavage C Mature Viral Proteins B->C G Inhibition of Protease Activity D Virion Assembly C->D E Infectious Virion D->E F Peptidomimetic Inhibitor (from this compound) F->B H Incomplete Polyprotein Cleavage G->H I Non-infectious Virion H->I

Mechanism of HIV protease inhibition.

Conclusion

This compound is a chiral building block with significant, albeit largely untapped, potential in drug discovery. Its trifunctional nature with orthogonal protecting groups provides a versatile platform for the synthesis of complex and stereochemically defined molecules. Based on the established roles of structurally related β-amino alcohols, it is anticipated that this compound will be a valuable intermediate in the development of novel peptidomimetic inhibitors of proteases, particularly for antiviral and other therapeutic areas. The experimental protocols and synthetic workflows presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this promising chiral building block in their drug discovery endeavors. Further research into the direct applications and biological evaluation of derivatives of this compound is warranted and expected to yield novel therapeutic candidates.

References

Technical Guide: Boc-L-aspartinol 4-tert-Butyl Ester and its Role as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed no publicly available studies detailing the mechanism of action, biological targets, or specific signaling pathways of Boc-L-aspartinol 4-tert-Butyl Ester as a biologically active compound. The available information strongly indicates that its primary role is that of a chiral building block and intermediate in organic synthesis.

This guide will focus on the chemical properties and synthetic applications of the closely related and more extensively documented compound, Boc-L-aspartic acid 4-tert-butyl ester , which serves as a crucial component in modern peptide synthesis and drug development.

Introduction to Boc-L-aspartic acid 4-tert-butyl ester

N-α-(tert-Butoxycarbonyl)-L-aspartic acid 4-tert-butyl ester, commonly abbreviated as Boc-Asp(OtBu)-OH, is a derivative of the amino acid L-aspartic acid. It features two key protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amino group and a tert-butyl (tBu) ester on the side-chain carboxylic acid. These protecting groups are essential in peptide synthesis to prevent unwanted side reactions and to ensure the controlled, sequential addition of amino acids to a growing peptide chain.[1][2]

The strategic use of these orthogonal protecting groups, which can be removed under different acidic conditions, makes Boc-L-aspartic acid 4-tert-butyl ester a versatile tool in solid-phase peptide synthesis (SPPS).[1][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of Boc-L-aspartic acid 4-tert-butyl ester.

PropertyValueReference(s)
CAS Number 1676-90-0[4]
Molecular Formula C₁₃H₂₃NO₆[4]
Molecular Weight 289.32 g/mol [4]
Appearance White powder[5]
Melting Point 63-67 °C[4][6]
Boiling Point 432.6 °C (Predicted)[4]
Solubility Soluble in methanol and dimethyl sulfoxide. Slightly soluble in water.[5][7]
Optical Activity [α]20/D +2.0±0.4°, c = 1% in methanol[6]

Role in Synthetic Chemistry

The primary application of Boc-L-aspartic acid 4-tert-butyl ester is in the synthesis of peptides and other complex organic molecules.[1][2] It is used in the preparation of highly selective thrombin inhibitors and thiopeptides.[7][8]

The following is a generalized protocol for the incorporation of a Boc-Asp(OtBu)-OH residue into a peptide sequence using SPPS with a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-L-aspartic acid 4-tert-butyl ester

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Coupling agent (e.g., HBTU, HATU)

  • Scavengers (e.g., anisole, thioanisole) for deprotection

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes.

  • First Amino Acid Coupling:

    • Dissolve Boc-L-aspartic acid 4-tert-butyl ester in a minimal amount of DMF.

    • Add the dissolved amino acid and DIEA to the swollen resin.

    • Allow the reaction to proceed for 2-4 hours with agitation.

    • Wash the resin thoroughly with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the α-amino group.

    • Wash the resin with DCM and DMF.

  • Peptide Chain Elongation:

    • Couple the next Boc-protected amino acid using a suitable coupling agent like HBTU in the presence of DIEA in DMF.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Side-Chain Deprotection:

    • After the final amino acid has been coupled and the terminal Boc group removed, treat the resin with a strong acid cocktail, such as hydrofluoric acid (HF) or a high concentration of TFA with scavengers, to cleave the peptide from the resin and remove the tert-butyl ester protecting group from the aspartic acid side chain, along with other side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

The following diagram illustrates the general workflow of incorporating Boc-L-aspartic acid 4-tert-butyl ester into a peptide chain during solid-phase peptide synthesis.

SPPS_Workflow Resin Resin AA1_Coupling Couple Boc-Asp(OtBu)-OH Resin->AA1_Coupling Resin_AA1 Resin-Asp(OtBu)-Boc AA1_Coupling->Resin_AA1 Boc_Deprotection Deprotect with TFA Resin_AA1->Boc_Deprotection Resin_AA1_NH2 Resin-Asp(OtBu)-NH2 Boc_Deprotection->Resin_AA1_NH2 AA2_Coupling Couple next Boc-AA-OH Resin_AA1_NH2->AA2_Coupling Resin_AA2_AA1 Resin-AA-Boc  | Asp(OtBu)-NH2 AA2_Coupling->Resin_AA2_AA1 Elongation Repeat Deprotection & Coupling Cycles Resin_AA2_AA1->Elongation Full_Peptide Resin-Peptide(Protected) Elongation->Full_Peptide Cleavage Cleave & Deprotect (e.g., HF or TFA cocktail) Full_Peptide->Cleavage Purified_Peptide Purified Peptide Cleavage->Purified_Peptide

Workflow of Boc-Asp(OtBu)-OH in SPPS.

Conclusion

While there is no evidence to suggest that this compound has a direct mechanism of action as a therapeutic agent, its structural analog, Boc-L-aspartic acid 4-tert-butyl ester, is an indispensable tool in the field of synthetic chemistry. Its role as a protected amino acid is fundamental to the successful synthesis of complex peptides for research, diagnostics, and therapeutic applications. The ability to selectively protect and deprotect the functional groups of aspartic acid allows for the precise construction of intricate molecular architectures, highlighting the importance of such building blocks in modern drug discovery and development.

References

A Technical Guide to the Thermochemical Properties of Boc-L-aspartinol 4-tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-aspartinol 4-tert-Butyl Ester (CAS: 153287-86-6) is a protected amino alcohol derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Understanding its thermochemical properties is crucial for process development, safety assessment, and ensuring the stability and purity of active pharmaceutical ingredients (APIs). This guide provides an overview of the known physical properties of this compound and details the standard experimental protocols for determining its key thermochemical characteristics. Due to a lack of extensive published data for this specific compound, this document focuses on the established methodologies that can be employed to generate these crucial data points.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₂₅NO₅
Molecular Weight 275.34 g/mol
Density 1.071 g/cm³
Boiling Point 393.4 °C at 760 mmHg

Experimental Protocols for Thermochemical Analysis

The following sections detail the standard experimental procedures for determining the key thermochemical properties of organic compounds like this compound.

Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1][2] It is widely used to determine thermal transition points, such as melting point and glass transition temperature, and to quantify the enthalpy of these transitions.[2][3]

Detailed Methodology:

  • Sample Preparation: Accurately weigh 5 to 15 mg of this compound into a hermetically sealed DSC pan.[3] An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. The instrument is typically purged with an inert gas, such as nitrogen, at a flow rate of 20 cm³/min to prevent oxidation.[3]

  • Thermal History Erasure: To ensure that the measured properties are intrinsic to the material and not an artifact of its previous thermal history, the sample is subjected to a heat/cool/heat cycle. A typical cycle would involve heating from ambient temperature to a point above the expected melting temperature, cooling back to a sub-ambient temperature, and then reheating.[3]

  • Data Acquisition: After the thermal history erasure, the sample is heated at a constant rate (e.g., 10 °C/min) through its melting transition. The heat flow to the sample is measured and recorded as a function of temperature.[3]

  • Data Analysis: The melting point is determined as the onset of the endothermic peak in the DSC thermogram. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.[3]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh Sample (5-15 mg) pan Seal in Hermetic Pan weigh->pan load Load Sample & Reference into DSC Cell pan->load purge Purge with Inert Gas load->purge cycle Heat/Cool/Heat Cycle (Erase Thermal History) purge->cycle ramp Heat at Constant Rate (e.g., 10°C/min) cycle->ramp record Record Heat Flow vs. Temperature ramp->record analyze Analyze Thermogram record->analyze mp Melting Point (Tm) analyze->mp hf Enthalpy of Fusion (ΔHfus) analyze->hf

Caption: Workflow for DSC Analysis.

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] It is essential for determining the thermal stability of a compound, identifying the temperatures at which decomposition occurs, and quantifying volatile content such as moisture or residual solvents.[6][7]

Detailed Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA sample pan.

  • Instrument Setup: The sample pan is placed onto the TGA's microbalance within the furnace. The atmosphere is controlled, typically with a continuous flow of an inert gas like nitrogen, to prevent oxidative degradation.[7]

  • Data Acquisition: The furnace temperature is increased at a constant, linear rate (e.g., 10 °C/min) over a specified range. The mass of the sample is continuously monitored and recorded as a function of temperature.[7][8]

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of a mass loss step indicates the beginning of decomposition or volatilization. The temperature at which the rate of mass loss is at its maximum (the peak of the derivative curve) is also a key indicator of thermal stability.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing weigh Weigh Sample (5-10 mg) pan Place in TGA Pan weigh->pan load Load Sample onto Microbalance pan->load purge Establish Inert Atmosphere (N₂) load->purge heat Heat at a Constant Rate purge->heat record Record Mass vs. Temperature heat->record analyze Plot TGA Curve (% Mass vs. Temp) record->analyze stability Thermal Stability analyze->stability decomp Decomposition Temp. analyze->decomp

Caption: Workflow for TGA Analysis.

Bomb calorimetry is the standard method for determining the heat of combustion (ΔHc) of a solid or liquid.[9] This value is then used to calculate the standard enthalpy of formation (ΔHf°), a fundamental thermochemical property representing the energy change when a compound is formed from its constituent elements in their standard states.[10][11]

Detailed Methodology:

  • Sample Preparation: A precisely weighed pellet (approximately 0.5-1.0 g) of this compound is placed in the sample cup inside the bomb calorimeter.[12] A fuse wire of known length and mass is attached to the electrodes, making contact with the sample.[13]

  • Assembly and Pressurization: A small, known amount of water is often added to the bomb to ensure that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.[14]

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated bucket. A stirrer ensures a uniform water temperature, which is monitored with a high-precision thermometer.[13]

  • Combustion and Measurement: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded until it reaches a maximum and begins to cool.[14]

  • Calculations:

    • The heat capacity of the calorimeter (Ccal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[15]

    • The heat released by the sample combustion is calculated using the measured temperature change (ΔT) and Ccal.

    • Corrections are made for the heat released by the combustion of the fuse wire.[12]

    • The heat of combustion (ΔHc) is calculated per mole of the sample.

    • The standard enthalpy of formation (ΔHf°) is then determined using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂).[10]

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_combustion Combustion cluster_calc Calculation weigh Weigh Sample Pellet fuse Attach Fuse Wire weigh->fuse seal Seal in Bomb fuse->seal pressurize Pressurize with O₂ seal->pressurize submerge Submerge Bomb in Water pressurize->submerge ignite Ignite Sample submerge->ignite measure Measure Temp. Rise (ΔT) ignite->measure q_total Calculate Total Heat (q) measure->q_total correct Apply Corrections (fuse wire) q_total->correct delta_hc Determine ΔHc correct->delta_hc delta_hf Calculate ΔHf° (Hess's Law) delta_hc->delta_hf result result delta_hf->result Enthalpy of Formation

Caption: Workflow for Bomb Calorimetry.

Interrelation of Thermochemical Properties in Drug Development

The thermochemical data obtained from the methodologies described above are not isolated values; they are interconnected and provide a holistic view of a compound's suitability for pharmaceutical development. Understanding these relationships is key to mitigating risks and optimizing processes.

Thermochem_Relationships cluster_properties Primary Thermochemical Properties cluster_implications Implications for Drug Development compound Boc-L-aspartinol 4-tert-Butyl Ester Hfus Enthalpy of Fusion (from DSC) compound->Hfus Tm Melting Point (from DSC) compound->Tm Tdecomp Decomposition Temp. (from TGA) compound->Tdecomp Hf Enthalpy of Formation (from Bomb Calorimetry) compound->Hf polymorph Polymorph Screening Hfus->polymorph Different forms have different ΔHfus purity Purity Assessment Tm->purity Melting point depression stability Thermal Stability & Shelf-life Tdecomp->stability Defines upper temp. limit energy Energetic Content & Safety Hf->energy Indicates thermodynamic stability process Process & Formulation Design purity->process stability->process energy->process Exothermicity of reactions polymorph->process

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-L-aspartinol 4-tert-Butyl Ester in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-aspartinol 4-tert-Butyl Ester is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a C-terminal alcohol functionality or an internal modified residue within a peptide sequence. The presence of a β-hydroxy group and the protected amino and carboxyl functionalities make it a versatile tool for synthesizing peptide alcohols and other modified peptides. These peptide derivatives are of significant interest in drug discovery and development due to their often enhanced biological activity, stability, and unique structural properties. For instance, C-terminal modification of peptides to alcohols can increase their potency towards certain biological targets.[1][2]

This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound in Boc-strategy SPPS.

Key Features and Applications

The use of this compound in SPPS offers several advantages:

  • Synthesis of Peptide Alcohols: The primary application is the synthesis of peptides with a C-terminal alcohol, which can mimic transition states of enzymatic reactions or improve pharmacokinetic properties. Peptide alcohols have shown potent biological activities, including as enzyme inhibitors and antimicrobial agents.[1]

  • Introduction of a Hydroxylated Moiety: When incorporated internally, it introduces a hydroxyl group that can be further functionalized or can influence the peptide's conformation and binding affinity.

  • Boc/Bzl Strategy Compatibility: The Boc protecting group on the α-amino group and the tert-butyl ester on the side chain are compatible with the graduated acid lability principle of the Boc/Bzl SPPS strategy.[3] The Boc group is removed by moderate acid (e.g., TFA), while the tert-butyl ester is cleaved under stronger acidic conditions during the final cleavage from the resin.

Peptides containing such modified residues are being explored in various therapeutic areas, including oncology and infectious diseases, due to their potential for high specificity and low toxicity.[4]

Data Presentation

Table 1: Recommended Resins and Loading Efficiency for this compound
Resin TypeLinker TypeTypical Loading Efficiency (%)Cleavage Conditions for Peptide AlcoholReference
2-Chlorotrityl chloride resinAcid-labile85-951-5% TFA in DCM or TFE/DCM[5][6][7]
Wang resinAcid-labile70-8550-95% TFA in DCM[8]

Note: Loading efficiency can be influenced by the coupling method and reaction conditions.

Table 2: Comparison of Coupling Reagents for this compound Incorporation
Coupling ReagentAdditiveTypical Coupling Efficiency (%)Key AdvantagesPotential IssuesReference
HBTUHOBt/DIPEA>95Fast reaction times, high efficiency.Potential for side reactions if not used correctly.[9][10]
DICHOBt90-98Low cost, minimizes racemization.Slower reaction times compared to HBTU. Byproduct (DCU) can be difficult to remove.[11]
PyBOPDIPEA>95High efficiency, byproducts are soluble and easily washed away.Higher cost compared to carbodiimides.[12]

Note: Coupling efficiencies are representative and can vary based on the peptide sequence and reaction conditions. The data is based on general amino alcohol and N-methylated amino acid coupling due to the lack of specific data for this compound.[13][14]

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the first building block, this compound, to the highly acid-labile 2-chlorotrityl chloride resin, which is ideal for the synthesis of protected peptide alcohols.

Materials:

  • 2-Chlorotrityl chloride resin (1.0-1.6 mmol/g)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in the SPPS reaction vessel.

  • Amino Alcohol Preparation: In a separate flask, dissolve this compound (2 equivalents relative to resin loading) in anhydrous DCM (5 mL).

  • Loading: Add the amino alcohol solution to the swollen resin. Add DIPEA (4 equivalents) to the reaction vessel and agitate the mixture for 1-2 hours at room temperature.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum for several hours.

  • Loading Determination (Optional): The loading of the amino alcohol can be determined spectrophotometrically by cleaving a small amount of the resin with a known concentration of acid and measuring the absorbance of the released this compound.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc Strategy

This protocol outlines the iterative cycle of deprotection and coupling for the elongation of the peptide chain on the Boc-L-aspartinol-loaded resin.

Materials:

  • Boc-L-aspartinol-loaded resin

  • Boc-protected amino acids

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Isopropyl alcohol (IPA)

Procedure (per cycle):

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL/g) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (10 mL/g) for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM (10 mL/g) and agitate for 20-30 minutes.[15]

    • Wash the resin with DCM (3 x 10 mL/g) and IPA (2 x 10 mL/g).[15]

  • Neutralization:

    • Treat the resin with 10% DIPEA in DCM (10 mL/g) for 2 minutes (repeat twice).

    • Wash the resin with DCM (5 x 10 mL/g).

  • Amino Acid Coupling:

    • Pre-activation: In a separate vial, dissolve the Boc-amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF (5 mL). Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Repeat: Repeat steps 1-6 for each subsequent amino acid in the sequence.

Protocol 3: Cleavage of the Peptide Alcohol from 2-Chlorotrityl Chloride Resin

This protocol describes the final step of releasing the synthesized peptide alcohol from the solid support.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Trifluoroethanol (TFE) (optional)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL/g) and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 1-5% TFA in DCM. For sensitive peptides, a milder cocktail of TFE/DCM (2:8) can be used.[6]

  • Cleavage Reaction: Add the cleavage cocktail (10 mL/g of resin) to the dried peptide-resin and agitate gently at room temperature for 1-2 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide alcohol. Wash the resin with a small amount of the cleavage cocktail or DCM.

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether with stirring to precipitate the peptide alcohol.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether (2-3 times) and dry under vacuum.

  • Purification: The crude peptide alcohol can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle (Iterative) cluster_Cleavage_Purification Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Swell_Resin Swell Resin (DCM) Resin->Swell_Resin Load_AA Load Boc-L-aspartinol 4-tert-Butyl Ester Swell_Resin->Load_AA Cap_Resin Cap Resin (MeOH) Load_AA->Cap_Resin Wash_Dry_R Wash & Dry Cap_Resin->Wash_Dry_R Boc_Deprotection Boc Deprotection (50% TFA/DCM) Wash_Dry_R->Boc_Deprotection Neutralization Neutralization (DIPEA/DCM) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Neutralization->Coupling Wash_C Wash Coupling->Wash_C Wash_C->Boc_Deprotection Next Amino Acid Cleavage Cleavage from Resin (1-5% TFA/DCM) Wash_C->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Peptide Alcohol Purification->Final_Peptide

Caption: Workflow for SPPS of C-terminal peptide alcohols.

Orthogonal_Protection Peptide Peptide Chain on Resin N-terminus: Boc Side Chain: tBu-ester Resin Linkage: 2-ClTrt TFA Moderate Acid (e.g., 50% TFA) Peptide:n->TFA Boc Removal (Iterative) Strong_Acid Strong Acid / Mild Acid (e.g., 95% TFA / 1% TFA) Peptide:s->Strong_Acid Side Chain & Resin Cleavage (Final Step) TFA->Peptide:n

Caption: Orthogonal protection in Boc-SPPS for peptide alcohols.

References

Application Notes and Protocols for Coupling Reactions with Boc-L-aspartinol 4-tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-aspartinol 4-tert-Butyl Ester is a valuable chiral building block in synthetic organic chemistry and drug discovery. Its structure, featuring a protected amine (Boc), a free hydroxyl group, and a tert-butyl ester, makes it a versatile synthon for the preparation of a variety of complex molecules, including peptidomimetics and other biologically active compounds. This document provides detailed protocols for the coupling of carboxylic acids to the primary amine of this compound, a key transformation for its utilization in synthetic workflows.

Peptide coupling reagents are widely employed to facilitate the formation of amide bonds between a carboxylic acid and an amine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions can significantly impact the yield, purity, and stereochemical integrity of the product.

Data Presentation: Comparison of Common Coupling Reagents

The selection of an appropriate coupling reagent is critical for a successful amide bond formation. The following table summarizes common coupling reagents used in peptide synthesis, which are applicable for coupling reactions with this compound.

Coupling ReagentAcronymKey Features & ConsiderationsByproducts
DicyclohexylcarbodiimideDCCInexpensive and effective. The dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, which can simplify purification by filtration but can be problematic for solid-phase synthesis.[1]Dicyclohexylurea (DCU)
DiisopropylcarbodiimideDICSimilar to DCC, but the diisopropylurea byproduct is more soluble in organic solvents, making it more suitable for a wider range of reaction conditions.[1]Diisopropylurea (DIU)
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHighly efficient and minimizes racemization.[2] However, it generates the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1]Hexamethylphosphoramide (HMPA)
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUA common and effective uronium-based coupling reagent with low racemization potential.[1]Tetramethylurea
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateTBTUSimilar to HBTU in efficacy and low racemization.[1]Tetramethylurea

Experimental Protocols

The following protocols describe the general procedure for coupling a generic carboxylic acid (R-COOH) to the deprotected amino group of this compound. The first step involves the deprotection of the Boc group to liberate the free amine.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, L-aspartinol 4-tert-butyl ester. The Boc group is labile to acidic conditions.[]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an excess of trifluoroacetic acid (TFA) to the solution (e.g., 5-10 equivalents). A common ratio is 1:1 TFA:DCM.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude L-aspartinol 4-tert-butyl ester. The product is often used in the next step without further purification.

Protocol 2: Amide Coupling using HBTU

This protocol details the coupling of a carboxylic acid to L-aspartinol 4-tert-butyl ester using HBTU as the coupling reagent.

Materials:

  • L-aspartinol 4-tert-butyl ester (from Protocol 1)

  • Carboxylic acid (R-COOH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification supplies (e.g., separatory funnel, silica gel for chromatography)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HBTU (1.0-1.2 eq) in DMF or DCM.

  • Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Dissolve L-aspartinol 4-tert-butyl ester (1.0 eq) in a minimal amount of DMF or DCM and add it to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the coupling reaction.

G cluster_deprotection Boc Deprotection cluster_coupling Amide Coupling Boc_Asp Boc-L-aspartinol 4-tert-Butyl Ester Deprotection Add TFA in DCM Boc_Asp->Deprotection Amine L-aspartinol 4-tert-Butyl Ester Deprotection->Amine Workup1 Aqueous Workup Amine->Workup1 Amine_input Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation Carboxylic_Acid->Activation Coupling_Reagent Coupling Reagent (e.g., HBTU) + Base (e.g., DIPEA) in DMF Coupling_Reagent->Activation Coupling Coupling Reaction Activation->Coupling Coupled_Product Coupled Product Coupling->Coupled_Product Workup2 Aqueous Workup Coupled_Product->Workup2 Purification Purification (Chromatography) Workup2->Purification Final_Product Final Product Purification->Final_Product Amine_input->Coupling from Deprotection

Caption: General workflow for the deprotection and coupling reaction.

Logical Relationship of Coupling Reagent Activation

The following diagram illustrates the general mechanism of carboxylic acid activation by a carbodiimide reagent in the presence of HOBt, a common additive to suppress side reactions and racemization.[1]

G Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) Carboxylic_Acid->O_Acylisourea Carbodiimide Carbodiimide (e.g., DCC, DIC) Carbodiimide->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide (R-CONH-R') HOBt_Ester->Amide HOBt_regen HOBt (regenerated) HOBt_Ester->HOBt_regen Amine Amine (R'-NH2) Amine->Amide

Caption: Activation of a carboxylic acid with a carbodiimide and HOBt.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers performing coupling reactions with this compound. The choice of coupling reagent and careful execution of the deprotection and coupling steps are essential for achieving high yields of the desired products. These synthetic intermediates are crucial for the development of novel therapeutics and other advanced materials.

References

Application Notes: Synthesis of Unnatural Amino Acids from Boc-L-aspartinol 4-tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-L-aspartinol 4-tert-Butyl Ester is a versatile chiral building block derived from L-aspartic acid. Its orthogonally protected functional groups—a Boc-protected amine, a primary alcohol, and a tert-butyl ester—make it an ideal starting material for the asymmetric synthesis of a variety of unnatural amino acids. These non-proteinogenic amino acids are of significant interest in medicinal chemistry and drug development as they can be incorporated into peptides to enhance their pharmacological properties, such as metabolic stability, conformational rigidity, and receptor affinity.

This document provides detailed application notes and experimental protocols for the synthesis of unnatural amino acids, such as statine analogues and other γ-amino acids, using this compound as the chiral precursor. The key synthetic transformations involve the selective oxidation of the primary alcohol to an aldehyde, followed by carbon chain elongation and functional group manipulation.

Key Synthetic Strategies

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, N-Boc-L-aspartic-β-semialdehyde 4-tert-butyl ester, without significant epimerization of the adjacent chiral center.[1][2] This chiral aldehyde is a pivotal intermediate that can undergo various subsequent reactions to introduce structural diversity.

1. Oxidation of the Primary Alcohol:

Mild and selective oxidation methods are crucial to prevent over-oxidation to the carboxylic acid and to preserve the stereochemical integrity of the α-carbon. Commonly employed methods include:

  • Dess-Martin Periodinane (DMP) Oxidation: This method is highly efficient for oxidizing primary alcohols to aldehydes under mild, neutral conditions at room temperature. It is known for its high chemoselectivity and tolerance of sensitive functional groups, including Boc-protected amines.[1][3][4]

  • Swern Oxidation: This technique utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures (-78 °C). It is another mild and reliable method for the oxidation of primary alcohols to aldehydes and is particularly suitable for sensitive substrates.[2][5][6]

2. Carbon Chain Elongation and Functionalization of the Aldehyde:

The resulting chiral β-amino aldehyde serves as a versatile electrophile for various carbon-carbon bond-forming reactions, enabling the synthesis of a wide array of unnatural amino acids.

  • Wittig Reaction: The aldehyde can be reacted with phosphorus ylides in a Wittig reaction to introduce a carbon-carbon double bond, leading to the synthesis of unsaturated γ-amino acids. The geometry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions.[7][8]

  • Reductive Amination: The aldehyde can be reacted with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond, leading to the synthesis of N-substituted γ-amino acids.[9][10]

  • Aldol and Related Addition Reactions: The aldehyde can participate in aldol-type reactions with enolates or other nucleophiles to form new carbon-carbon bonds and introduce additional stereocenters.

Data Presentation

The following tables summarize representative quantitative data for the key transformations in the synthesis of unnatural amino acids from this compound and related substrates.

Table 1: Oxidation of N-Boc-Protected Amino Alcohols to Aldehydes

Oxidation MethodSubstrateProductYield (%)Reference
Dess-Martin PeriodinaneN-Boc-L-aspartinol 4-tert-Butyl EsterN-Boc-L-aspartic-β-semialdehyde 4-tert-butyl ester~95 (crude)[1][4]
Swern OxidationN-Boc-L-phenylalaninolN-Boc-L-phenylalaninal98[2]

Table 2: Chain Elongation and Functionalization of N-Boc-β-Amino Aldehydes

Reaction TypeAldehyde SubstrateReagent(s)Product TypeYield (%)DiastereoselectivityReference
Wittig ReactionN-Boc-L-aspartic-β-semialdehyde 4-tert-butyl esterPh₃P=CHCO₂Etα,β-Unsaturated γ-amino acid derivativeHighN/A[7][8]
Reductive AminationAromatic AldehydesAliphatic Amino Esters, STABN-Boc Protected Secondary Amines83-95N/A[9]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-aspartic-β-semialdehyde 4-tert-butyl ester via Dess-Martin Periodinane (DMP) Oxidation [1][3][4]

This protocol describes the oxidation of the primary alcohol of this compound to the corresponding aldehyde.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Add Dess-Martin Periodinane (1.2 eq) to the solution at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the layers are clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-aspartic-β-semialdehyde 4-tert-butyl ester, which can often be used in the next step without further purification.

Protocol 2: Synthesis of an Unsaturated γ-Amino Acid Derivative via Wittig Reaction [7][8]

This protocol describes the chain elongation of the aldehyde intermediate from Protocol 1 using a stabilized phosphorus ylide.

Materials:

  • Crude N-Boc-L-aspartic-β-semialdehyde 4-tert-butyl ester (from Protocol 1)

  • (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Round-bottom flask, magnetic stirrer, reflux condenser, and other standard laboratory glassware

Procedure:

  • Dissolve the crude N-Boc-L-aspartic-β-semialdehyde 4-tert-butyl ester (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Add (Carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the desired unsaturated γ-amino acid derivative.

Visualizations

UnnaturalAminoAcidSynthesis cluster_oxidation Oxidation cluster_diversification Chain Elongation & Functionalization Start This compound Aldehyde N-Boc-L-aspartic-β-semialdehyde 4-tert-butyl ester Start->Aldehyde DMP or Swern Oxidation UnsaturatedAA Unsaturated γ-Amino Acid Derivative Aldehyde->UnsaturatedAA Wittig Reaction StatineAnalogue Statine Analogue Aldehyde->StatineAnalogue Aldol Addition NSubstitutedAA N-Substituted γ-Amino Acid Aldehyde->NSubstitutedAA Reductive Amination

Caption: Synthetic workflow for unnatural amino acids.

ExperimentalWorkflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Wittig Reaction Dissolve Dissolve this compound in DCM AddDMP Add Dess-Martin Periodinane Dissolve->AddDMP Stir Stir at Room Temperature (2-4h) AddDMP->Stir Quench Quench with NaHCO₃/Na₂S₂O₃ Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry Aldehyde Crude Aldehyde Product Dry->Aldehyde DissolveAldehyde Dissolve Aldehyde in Toluene Aldehyde->DissolveAldehyde Proceed to next step AddYlide Add Phosphorus Ylide DissolveAldehyde->AddYlide Reflux Reflux (12-24h) AddYlide->Reflux Concentrate Concentrate Reflux->Concentrate Purify Silica Gel Chromatography Concentrate->Purify FinalProduct Pure Unsaturated γ-Amino Acid Purify->FinalProduct

Caption: Detailed experimental workflow diagram.

References

Application of Boc-L-aspartinol 4-tert-Butyl Ester in Peptidomimetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a class of compounds that mimic the structure and function of natural peptides. They are designed to overcome the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids and related building blocks is a key strategy in the design of peptidomimetics. Boc-L-aspartinol 4-tert-butyl ester is a valuable chiral building block used in the synthesis of peptidomimetics. This N-terminally protected β-amino alcohol, derived from L-aspartic acid, allows for the introduction of a hydroxyethyl-amine moiety into a peptide backbone. This modification can induce specific conformational constraints, enhance resistance to proteolytic degradation, and improve binding affinity to biological targets.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of peptidomimetics, particularly through Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this building block is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 153287-86-6[1]
Molecular Formula C₁₃H₂₅NO₅
Molecular Weight 275.34 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents for peptide synthesis.
Storage Store at 2-8 °C, protected from moisture.

Note: Some properties are typical for compounds of this class and should be confirmed with the specific supplier's documentation.

Application in Peptidomimetic Synthesis

This compound is primarily used to introduce a β-amino alcohol moiety into a peptide sequence. This can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. The Boc protecting group on the amine allows for its use in standard Boc-SPPS protocols, while the tert-butyl ester protects the side-chain carboxyl group. The primary alcohol can be used for further modifications or can remain as a key pharmacophoric feature.

One common application is the synthesis of protease inhibitors, where the hydroxyethylamine group can act as a transition-state analog, mimicking the tetrahedral intermediate of peptide bond hydrolysis.

Experimental Protocols

The following protocols provide a general guideline for the incorporation of this compound into a peptide chain using manual Solid-Phase Peptide Synthesis (SPPS) with a Rink Amide resin. These protocols can be adapted for automated synthesizers.

Protocol 1: Loading of the First Amino Acid onto Rink Amide Resin

This protocol describes the initial loading of the first Fmoc-protected amino acid onto the Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes. Drain and repeat the piperidine treatment for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq. to resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (1:1:8) for 30 minutes.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

Protocol 2: Incorporation of this compound

This protocol details the coupling of this compound to the resin-bound peptide chain.

Materials:

  • Peptide-resin from the previous step

  • This compound

  • (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Fmoc Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin as described in Protocol 1, steps 2-3.

  • Coupling:

    • In a separate vial, dissolve this compound (2 eq. to resin loading), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF. Pre-activate for 5 minutes.

    • Add the activation mixture to the deprotected peptide-resin.

    • Agitate the reaction mixture for 4-6 hours at room temperature. A ninhydrin test can be performed to monitor the completion of the coupling reaction.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Subsequent amino acid couplings can be carried out using standard Fmoc-SPPS protocols.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptidomimetic from the resin and the removal of side-chain protecting groups.

Materials:

  • Final peptidomimetic-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel.

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide.

  • Washing: Wash the peptide pellet with cold diethyl ether (2-3 times).

  • Drying: Dry the purified peptidomimetic under vacuum. The product can then be purified by reverse-phase HPLC.

Representative Quantitative Data (Illustrative)

The following table presents illustrative data for the synthesis of a model tripeptidomimetic, Ac-Gly-Asp(OtBu)-Aspartinol-NH₂. This data is for demonstration purposes and actual results may vary.

ParameterValue
Resin Loading Efficiency (Fmoc-Gly-OH) 0.52 mmol/g
Coupling Yield (Fmoc-Asp(OtBu)-OH) >99% (by Kaiser test)
Coupling Yield (this compound) ~95% (by Kaiser test)
Crude Product Purity (by RP-HPLC) 85%
Final Yield after Purification 65 mg (from 0.2 mmol scale)
Mass Spectrometry (ESI-MS) [M+H]⁺ calculated: 461.25, Found: 461.3

Visualizations

Experimental Workflow for Peptidomimetic Synthesis

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 CoupleAA1 Couple Fmoc-AA (DIC, Oxyma) Wash1->CoupleAA1 Wash2 Wash CoupleAA1->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash Deprotect2->Wash3 CoupleAspartinol Couple Boc-L-aspartinol 4-tert-Butyl Ester (HATU, DIPEA) Wash3->CoupleAspartinol Wash4 Wash CoupleAspartinol->Wash4 Cleave Cleavage & Deprotection (TFA/TIS/H2O) Wash4->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Protease_Inhibition Asp1 Aspartate Residue 1 (Deprotonated) Water Water Molecule Asp1->Water Activates Asp2 Aspartate Residue 2 (Protonated) Peptidomimetic Peptidomimetic Inhibitor (with Hydroxyethylamine) Peptidomimetic->Asp1 Hydrogen Bond (Hydroxyl Group) Peptidomimetic->Asp2 Hydrogen Bond (Hydroxyl Group)

References

Application Note: A Step-by-Step Guide for the Deprotection of Boc-L-aspartinol 4-tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In synthetic organic chemistry, particularly in peptide and medicinal chemistry, the use of protecting groups is fundamental for the selective transformation of multifunctional molecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1] Similarly, the tert-butyl (tBu) ester is frequently employed to protect carboxylic acids. Both the Boc and tBu groups are prized for their acid lability, which allows for their simultaneous removal in a single synthetic step.[2][3]

This application note provides a detailed guide for the simultaneous deprotection of the N-Boc and C-terminal tert-butyl ester groups from Boc-L-aspartinol 4-tert-Butyl Ester. This process yields (S)-3-Amino-4-hydroxybutanoic acid, a valuable chiral building block. The protocols described herein utilize common acidic reagents, such as Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), which are known to efficiently cleave both protecting groups.[4][5][6]

Reaction Scheme

The deprotection reaction proceeds via acid-catalyzed hydrolysis of the carbamate and ester functionalities. The tert-butyl carbocation that is formed is unstable and readily eliminates a proton to form isobutylene gas, while the intermediate carbamic acid decarboxylates to release carbon dioxide.[7][8][9] This drives the reaction to completion.

Starting Material: this compound Product: (S)-3-Amino-4-hydroxybutanoic acid Byproducts: Isobutylene, Carbon Dioxide

Experimental Workflow

The overall workflow for the deprotection process is illustrated below. It involves the reaction setup, the deprotection step under acidic conditions, and the subsequent work-up to isolate the final product.

Deprotection_Workflow cluster_0 Reaction Setup cluster_1 Deprotection cluster_2 Work-up & Isolation cluster_3 Products A 1. Dissolve Starting Material (this compound) in an appropriate solvent (e.g., DCM). B 2. Add Acidic Reagent (e.g., TFA or HCl in Dioxane) at 0°C to Room Temperature. A->B C 3. Monitor reaction via TLC/LC-MS. Remove volatiles in vacuo. B->C Reaction (0.5 - 4h) F Byproducts: Isobutylene (g) + CO2 (g) B->F D 4. Isolate Product as Salt or neutralize with base to obtain the free amine. C->D E Final Product: (S)-3-Amino-4-hydroxybutanoic acid D->E

Caption: General workflow for the acidic deprotection of this compound.

Data Presentation: Comparison of Deprotection Protocols

The selection of the acidic reagent can influence reaction time and work-up procedures. The following table summarizes common conditions for the deprotection of Boc and tert-butyl ester groups.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Acidic Reagent Trifluoroacetic Acid (TFA)4M Hydrogen Chloride (HCl) in Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Reagent Ratio 20-50% TFA in DCM (v/v)5-10 equivalents of HCl
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 1 - 4 hours[10]0.5 - 2 hours[11][12]
Work-up Evaporation of solvent and excess TFA. Product is often isolated as a TFA salt.[10]Evaporation of solvent. Product is isolated as an HCl salt.[13]
Advantages High solubility for many substrates; TFA is volatile and easily removed.Reagent is commercially available; often provides a crystalline HCl salt which is easy to handle.
Disadvantages TFA is corrosive and requires careful handling; potential for side reactions with sensitive functional groups.Dioxane can be difficult to remove completely; formation of precipitates can sometimes slow the reaction.

Detailed Experimental Protocol: TFA-Mediated Deprotection

This protocol describes the deprotection of this compound using a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

1. Materials and Equipment

  • Starting Material: this compound

  • Reagents:

    • Trifluoroacetic Acid (TFA), reagent grade

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional neutralization)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Rotary evaporator

    • Standard laboratory glassware (separatory funnel, beakers, etc.)

    • Thin-layer chromatography (TLC) plate and chamber

2. Procedure

  • In a clean, dry round-bottom flask, dissolve the this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) to make an approximately 0.1-0.2 M solution.

  • Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Slowly add Trifluoroacetic Acid (TFA) to the solution. A common ratio is a 1:1 mixture of DCM and TFA (v/v), although 25% TFA in DCM is also frequently effective.[4][10]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress of the deprotection by TLC or LC-MS until the starting material is fully consumed. The formation of gaseous byproducts (CO₂ and isobutylene) may be observed.[7][9]

3. Work-up and Isolation

Method A: Isolation as the TFA Salt

  • Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator to remove the DCM and excess TFA.

  • The resulting residue is the crude product, typically as its trifluoroacetate salt. This material is often of sufficient purity for use in subsequent steps. If necessary, it can be triturated with a non-polar solvent like diethyl ether to induce precipitation and remove non-polar impurities.

Method B: Isolation as the Free Amine

  • After completion of the reaction, carefully concentrate the mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA and deprotonate the amine.[10] Caution: CO₂ evolution will occur.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the final product, (S)-3-Amino-4-hydroxybutanoic acid, as a free amine.

4. Characterization The structure and purity of the final product can be confirmed using standard analytical techniques, such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the removal of the Boc and t-Butyl signals and verify the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the deprotected compound.

Safety Precautions

  • Trifluoroacetic Acid (TFA) is highly corrosive and can cause severe burns. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.

  • The deprotection reaction releases gaseous byproducts (isobutylene and CO₂).[7] Ensure the reaction is not performed in a sealed system to avoid pressure buildup.

References

Application Notes and Protocols: Boc-L-aspartinol 4-tert-Butyl Ester as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-aspartinol 4-tert-butyl ester is a valuable and versatile chiral building block in the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, possessing a protected amino group, a primary alcohol, and a protected carboxylic acid, allows for selective chemical transformations at different positions. This application note provides detailed protocols and data on the use of this compound as a precursor for the synthesis of key intermediates for active pharmaceutical ingredients (APIs), with a focus on the synthesis of a chiral amino epoxide, a crucial component in the synthesis of HIV protease inhibitors like Darunavir. Chiral building blocks are fundamental in modern drug development, ensuring the stereochemical purity of the final drug substance, which is critical for its efficacy and safety.

Key Applications

This compound serves as a precursor for a variety of pharmaceutical intermediates, including but not limited to:

  • Chiral Amino Epoxides: These are key intermediates in the synthesis of hydroxyethylamine-based HIV protease inhibitors.

  • β-Amino Alcohols: These motifs are present in numerous biologically active molecules.

  • Chiral Amines: The alcohol functionality can be converted to an amine, leading to valuable chiral diamines.

This document will focus on the synthetic pathway from this compound to a key chiral N-Boc-amino epoxide intermediate.

Experimental Protocols

1. Synthesis of this compound from Boc-L-aspartic acid 4-tert-butyl ester

The precursor, this compound, can be prepared by the selective reduction of the α-carboxylic acid of Boc-L-aspartic acid 4-tert-butyl ester.

Protocol 1: Reduction of Carboxylic Acid

  • Reaction: To a solution of Boc-L-aspartic acid 4-tert-butyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), is slowly added borane-dimethyl sulfide complex (BH3·SMe2, 1.1 eq).

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is carefully quenched by the slow addition of methanol at 0 °C.

  • The solvent is removed under reduced pressure, and the residue is co-evaporated with methanol (3 x 50 mL) to remove borate esters.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

2. Synthesis of a Chiral N-Boc-Amino Epoxide Intermediate

This multi-step protocol outlines the conversion of this compound into a key chiral epoxide intermediate.

Protocol 2: Mesylation of the Primary Alcohol

  • Reaction: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 2 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Protocol 3: Intramolecular Cyclization to Form the Epoxide

  • Reaction: The crude mesylate from the previous step is dissolved in a mixture of THF and water (e.g., 3:1 v/v).

  • Potassium carbonate (2.0 eq) is added, and the mixture is stirred vigorously at room temperature for 24 hours.

  • The reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford the chiral N-Boc-amino epoxide.

Data Presentation

StepStarting MaterialReagents and ConditionsProductTypical Yield (%)
1Boc-L-aspartic acid 4-tert-butyl esterBH3·SMe2, THF, 0 °C to rt, 14hThis compound85-95
2This compoundMsCl, Et3N, DCM, 0 °C, 2hCrude Mesylate Intermediate>95 (crude)
3Crude Mesylate IntermediateK2CO3, THF/H2O, rt, 24hChiral N-Boc-Amino Epoxide80-90 (over 2 steps)

Visualizations

experimental_workflow cluster_synthesis Synthesis of Chiral N-Boc-Amino Epoxide start Boc-L-aspartic acid 4-tert-butyl ester step1 Reduction (BH3·SMe2) start->step1 intermediate1 Boc-L-aspartinol 4-tert-butyl ester step1->intermediate1 step2 Mesylation (MsCl, Et3N) intermediate1->step2 intermediate2 Mesylate Intermediate step2->intermediate2 step3 Cyclization (K2CO3) intermediate2->step3 product Chiral N-Boc-Amino Epoxide step3->product

Caption: Synthetic workflow for the preparation of a chiral N-Boc-amino epoxide.

logical_relationship cluster_precursor Chiral Precursor cluster_intermediates Pharmaceutical Intermediates cluster_apis Active Pharmaceutical Ingredients (APIs) precursor Boc-L-aspartinol 4-tert-Butyl Ester epoxide Chiral Amino Epoxides precursor->epoxide leads to beta_amino_alcohol β-Amino Alcohols precursor->beta_amino_alcohol can be modified to chiral_amine Chiral Amines precursor->chiral_amine can be converted to hiv_inhibitors HIV Protease Inhibitors (e.g., Darunavir) epoxide->hiv_inhibitors is a key intermediate for other_apis Other Biologically Active Molecules beta_amino_alcohol->other_apis chiral_amine->other_apis

Application Note: A Scalable, Two-Step Synthesis of Boc-L-aspartinol 4-tert-Butyl Ester for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-L-aspartinol 4-tert-butyl ester is a valuable chiral building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a protected amine, a primary alcohol, and a bulky ester group, makes it a versatile synthon for introducing aspartic acid-derived moieties. This application note details a robust and scalable two-step procedure for the synthesis of this compound, starting from the commercially available L-aspartic acid. The protocol is designed for researchers and process chemists in the drug development sector, emphasizing operational simplicity, safety, and scalability.

The synthetic strategy involves:

  • Stage 1: Protection of the L-aspartic acid backbone to yield N-Boc-L-aspartic acid 4-tert-butyl ester.

  • Stage 2: Selective reduction of the α-carboxylic acid to the corresponding primary alcohol.

This method avoids the use of highly hazardous reagents, making it suitable for large-scale production environments.

Experimental Protocols

Stage 1: Synthesis of N-Boc-L-aspartic acid 4-tert-butyl ester

This stage involves the protection of the amino group of L-aspartic acid with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the side-chain carboxylic acid to a tert-butyl ester.

Materials:

  • L-Aspartic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Water

  • Sodium hydroxide (NaOH)

  • tert-Butyl acetate

  • Perchloric acid (70%)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-Boc Protection: In a suitable reaction vessel, dissolve L-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water. Adjust the pH to 10-11 with a 2M NaOH solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the pH at 10-11 with the addition of 2M NaOH.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After the reaction is complete (monitored by TLC), wash the mixture with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain Boc-L-aspartic acid.

  • Esterification: Dissolve the crude Boc-L-aspartic acid in tert-butyl acetate.

  • Cool the solution to 0°C and slowly add perchloric acid (catalytic amount).

  • Allow the reaction to stir at room temperature for 18-24 hours.

  • Quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography to yield pure N-Boc-L-aspartic acid 4-tert-butyl ester.

Stage 2: Selective Reduction to this compound

This protocol utilizes a sodium borohydride and iodine system, which selectively reduces the carboxylic acid in the presence of the tert-butyl ester.[1]

Materials:

  • N-Boc-L-aspartic acid 4-tert-butyl ester

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend sodium borohydride (2.5 eq) in anhydrous THF in a reaction vessel equipped with a dropping funnel and a thermometer.

  • In a separate flask, dissolve N-Boc-L-aspartic acid 4-tert-butyl ester (1.0 eq) in anhydrous THF.

  • Add the solution of the starting material to the NaBH₄ suspension dropwise, maintaining the temperature below 10°C.

  • In another flask, prepare a solution of iodine (1.1 eq) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture via the dropping funnel. An exothermic reaction with hydrogen evolution will be observed. Maintain the temperature below 20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0°C and cautiously quench by the slow, dropwise addition of methanol until the hydrogen evolution ceases.

  • Add saturated sodium thiosulfate solution to quench any remaining iodine, followed by saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Data Presentation

The following table summarizes the quantitative data for the two-stage synthesis.

ParameterStage 1: Protection & EsterificationStage 2: Selective Reduction
Starting Material L-Aspartic acidN-Boc-L-aspartic acid 4-tert-butyl ester
Key Reagents (Boc)₂O, tert-Butyl acetate, HClO₄NaBH₄, I₂
Solvent Dioxane/Water, Ethyl AcetateAnhydrous THF
Reaction Time 12-16 hours (Boc protection), 18-24 hours (Esterification)4-6 hours
Reaction Temperature Room Temperature0-20°C, then Room Temperature
Typical Yield 70-85% (overall for two steps)80-95%
Purification Method Recrystallization/ChromatographyFlash Column Chromatography

Visualizations

Experimental Workflow Diagram

G cluster_0 Stage 1: Protection & Esterification cluster_1 Stage 2: Selective Reduction A L-Aspartic Acid B N-Boc Protection ((Boc)2O, NaOH, Dioxane/H2O) A->B C Boc-L-Aspartic Acid B->C D tert-Butyl Esterification (tert-Butyl Acetate, HClO4) C->D E N-Boc-L-Aspartic Acid 4-tert-Butyl Ester D->E F N-Boc-L-Aspartic Acid 4-tert-Butyl Ester G Selective Reduction (NaBH4, I2, THF) F->G H This compound G->H

Caption: Workflow for the two-stage synthesis of this compound.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Perchloric acid is a strong oxidizing agent and should be handled with extreme care.

  • The reduction step involving sodium borohydride and iodine generates hydrogen gas, which is flammable. Ensure the reaction is conducted in an inert atmosphere and away from ignition sources.

  • Quenching the reaction with methanol is exothermic and should be done slowly and at a low temperature.

This application note provides a comprehensive and scalable two-stage protocol for the synthesis of this compound. The described methods utilize readily available and cost-effective reagents while prioritizing operational safety. This procedure is well-suited for adoption by researchers and chemists in the pharmaceutical industry for the production of this key chiral intermediate on a laboratory to pilot-plant scale.

References

Application Notes: The Role of Boc-L-aspartinol 4-tert-Butyl Ester Derivatives in Developing Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-L-aspartinol 4-tert-Butyl Ester is a valuable chiral building block in medicinal chemistry, particularly for the synthesis of enzyme inhibitors. Its structure features an N-terminal Boc protecting group, a C-terminal tert-butyl ester, and a hydroxyl group, offering multiple reaction sites for chemical modification. The tert-butyl ester moiety is of particular interest in prodrug strategies. It can enhance metabolic stability, particularly against gastrointestinal esterases, and improve pharmacokinetic properties. This note will explore the application of tert-butyl ester-containing scaffolds, analogous to those derived from this compound, in the preparation of enzyme inhibitors, using glutamine antagonist prodrugs as a key example.

Application: Enhancing Metabolic Stability of Glutamine Antagonist Prodrugs

The glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) is a potent anticancer agent, but its clinical use is hampered by toxicity to gastrointestinal (GI) tissues. A successful strategy to mitigate this involves creating tumor-targeted prodrugs. However, the stability of these prodrugs is critical.

A study on DON prodrugs revealed that simple alkyl esters (methyl, ethyl) were highly unstable in GI homogenates.[1] In contrast, a prodrug featuring a tert-butyl ester (P5) demonstrated significantly enhanced stability, with over 50% of the compound remaining after one hour.[1] This highlights the utility of the tert-butyl ester group in protecting the parent drug from premature metabolism in the GI tract, thereby improving systemic exposure and tumor delivery.[1] This principle can be broadly applied, suggesting that scaffolds like this compound are advantageous for designing metabolically robust inhibitors.

Data Summary

The following table summarizes the gastrointestinal stability of various ester and amide prodrugs of 6-diazo-5-oxo-L-norleucine (DON). The data clearly illustrates the superior stability of the tert-butyl ester derivative compared to other simple alkyl esters.

Prodrug IDEster/Amide MoietyStability in GI Homogenate (% remaining at 1 hr)
P1Methyl Ester< 10%
P2Ethyl Ester< 10%
P3Cyclopropyl Ester< 10%
P4Cyclopropylmethyl Ester< 10%
P5 tert-Butyl Ester > 50%
P6Methyl Amide> 50%
Data sourced from a study on DON prodrugs.[1]

Experimental Protocols

Protocol 1: General Synthesis of a Diazo-Intermediate for Enzyme Inhibitors

This protocol describes a general method for creating the diazo group, a key feature in DON and its derivatives, starting from a protected glutamic acid analog. This method is adapted from the synthesis of DON prodrugs.[1]

Step 1: Activation and Diazotization

  • Dissolve the N-protected glutamic acid derivative (e.g., a tripeptide-coupled intermediate) (1 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Cool the solution to -98 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • In a separate flask, dissolve trimethylsilyl diazomethane (2 M solution in hexanes, 1.2 equiv) in anhydrous THF. Cool this solution to -98 °C.

  • Slowly add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.23 equiv) dropwise to the trimethylsilyl diazomethane solution over 15 minutes. Stir the resulting yellow mixture for 30 minutes at -98 °C.

  • Transfer the activated diazo solution to the solution of the glutamic acid derivative via cannula over 30 minutes, maintaining the temperature at -98 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Warm the mixture to room temperature and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final diazo-compound.

Protocol 2: General Protocol for N-Terminal Boc-Deprotection

This protocol describes the removal of a Boc (tert-Butoxycarbonyl) protecting group, a common step in peptide synthesis and the modification of amino acid-derived inhibitors.

Step 1: Boc-Deprotection

  • Dissolve the Boc-protected compound (1 equiv) in anhydrous Dichloromethane (DCM).

  • Add piperidine (5 equiv) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, evaporate the volatiles under reduced pressure.

  • Purify the resulting residue by liquid chromatography on silica gel (e.g., using a DCM/Methanol gradient) to obtain the deprotected amine.[1]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product start1 N-Protected Glutamic Acid Derivative (3a-e) step2 Step 2: Diazotization (-98 °C, THF) Activated diazo solution is added to Glutamic Acid Derivative start1->step2 start2 Trimethylsilyl Diazomethane step1 Step 1: Activation (-98 °C, THF) n-BuLi is added to Trimethylsilyl Diazomethane start2->step1 start3 n-BuLi start3->step1 step1->step2 step3 Step 3: Workup & Purification Quench with NH4Cl, Extract with EtOAc, Column Chromatography step2->step3 product Diazo-Compound (4a-e) step3->product

Caption: Workflow for the synthesis of a diazo-intermediate.

G cluster_prodrugs Prodrug Ester Moiety cluster_stability Metabolic Stability Outcome P1 Methyl Ester low_stability Low Stability (<10% remaining) P1->low_stability Rapid hydrolysis P2 Ethyl Ester P2->low_stability Rapid hydrolysis P5 tert-Butyl Ester high_stability High Stability (>50% remaining) P5->high_stability Steric hindrance reduces hydrolysis

Caption: Logic diagram of prodrug stability vs. ester moiety.

References

Application Notes and Protocols: Boc-L-aspartinol 4-tert-Butyl Ester in Neurochemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-aspartinol 4-tert-butyl ester (tert-butyl (3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate) is a valuable chiral building block for the synthesis of complex molecules. Its stereochemical purity and orthogonally protected functional groups—a Boc-protected amine, a primary alcohol, and a tert-butyl protected carboxylic acid precursor—make it a versatile synthon in medicinal chemistry. While direct and specific applications in neurochemistry research are not extensively documented in publicly available literature, its structural motifs are present in a variety of neurologically active compounds. These application notes provide an overview of the potential uses of this compound in the synthesis of neurochemicals, based on the reactivity of its functional groups and the general importance of chiral amino alcohols in drug discovery. Chiral building blocks are crucial in neuroscience for developing targeted therapies that can interact specifically with chiral biological targets like receptors and enzymes.

Chemical Properties

PropertyValue
CAS Number 153287-86-6
Molecular Formula C₁₃H₂₅NO₅
Molecular Weight 275.34 g/mol
Appearance White to off-white powder
Boiling Point 393.4°C at 760 mmHg
Density 1.071 g/cm³
Solubility Soluble in methanol, ethanol, and other common organic solvents.

Potential Applications in Neurochemistry

This compound serves as a versatile starting material for the synthesis of various classes of compounds with potential neurochemical activity. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages. The protected amine, once deprotected, can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. The tert-butyl ester can be hydrolyzed to reveal a carboxylic acid, which can then be converted to amides or other derivatives.

1. Synthesis of Novel Amino Acid Derivatives and Peptidomimetics:

The structure of this compound allows for its use in the synthesis of unnatural amino acids and peptidomimetics. These can be designed to target specific receptors or enzymes in the central nervous system (CNS). For instance, the amino alcohol moiety is a key component in many enzyme inhibitors, including those targeting proteases involved in neurodegenerative diseases.

2. Elaboration into Gamma-Amino Butyric Acid (GABA) Analogs:

GABA is the primary inhibitory neurotransmitter in the CNS. Analogs of GABA are of significant interest for the treatment of epilepsy, anxiety, and neuropathic pain. The carbon skeleton of this compound can be chemically manipulated to produce novel GABA analogs with constrained conformations, potentially leading to improved selectivity and potency.

3. Synthesis of Chiral Ligands for CNS Receptors:

The chirality of this compound is a key feature, as stereochemistry is critical for the interaction of drugs with their biological targets. This building block can be used to synthesize enantiomerically pure ligands for various CNS receptors, such as glutamate receptors, dopamine receptors, or serotonin receptors.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the use of this compound in the synthesis of neurochemicals. Researchers should optimize these protocols for their specific target molecules.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from its corresponding carboxylic acid, Boc-L-aspartic acid 4-tert-butyl ester.

Materials:

  • Boc-L-aspartic acid 4-tert-butyl ester

  • Ethyl chloroformate

  • N-methylmorpholine (NMM)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve Boc-L-aspartic acid 4-tert-butyl ester (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -15 °C in an ice-salt bath.

  • Add N-methylmorpholine (1.1 eq) dropwise, followed by the slow addition of ethyl chloroformate (1.1 eq).

  • Stir the reaction mixture at -15 °C for 30 minutes. A white precipitate of N-methylmorpholine hydrochloride will form.

  • In a separate flask, dissolve sodium borohydride (2.0 eq) in water and cool to 0 °C.

  • Filter the mixed anhydride solution to remove the precipitate and add the filtrate to the cold sodium borohydride solution.

  • Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

Expected Yield: 70-85%

Diagram of Synthesis Workflow:

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_end Product Boc-L-aspartic acid 4-tert-butyl ester Boc-L-aspartic acid 4-tert-butyl ester Mixed Anhydride Formation Mixed Anhydride Formation Boc-L-aspartic acid 4-tert-butyl ester->Mixed Anhydride Formation 1. Ethyl Chloroformate, NMM 2. THF, -15°C Reduction Reduction Mixed Anhydride Formation->Reduction NaBH4, H2O, 0°C This compound This compound Reduction->this compound

Synthesis of this compound.

Protocol 2: Oxidation of the Primary Alcohol to an Aldehyde

This protocol outlines a mild oxidation of the primary alcohol to the corresponding aldehyde, a key intermediate for further elaboration.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude aldehyde is often used in the next step without further purification. If necessary, it can be purified by silica gel chromatography.

Diagram of Oxidation Workflow:

G This compound This compound Oxidation Oxidation This compound->Oxidation Dess-Martin Periodinane DCM, rt Corresponding Aldehyde Corresponding Aldehyde Oxidation->Corresponding Aldehyde

Oxidation to the Aldehyde.

Protocol 3: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to liberate the free amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10-20 eq, typically a 20-50% solution in DCM) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Diagram of Deprotection Logic:

G Boc-Protected Amine Boc-Protected Amine Free Amine Free Amine Boc-Protected Amine->Free Amine TFA / DCM

Boc Deprotection.

Summary of Potential Synthetic Transformations

The following table summarizes potential synthetic transformations of this compound relevant to the synthesis of neurochemicals.

Functional GroupReaction TypeReagentsProduct Functional GroupPotential Application in Neurochemistry
Primary Alcohol OxidationDMP, TEMPO/bleachAldehyde, Carboxylic AcidSynthesis of amino acids, heterocycles
EtherificationNaH, Alkyl halideEtherModification of physicochemical properties
EsterificationAcyl chloride, PyridineEsterProdrug synthesis, structural analogs
Boc-Amine DeprotectionTFA, HClPrimary AmineFurther functionalization
(Deprotected) Amine AcylationAcyl chloride, BaseAmideSynthesis of peptidomimetics, enzyme inhibitors
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃Secondary/Tertiary AmineSynthesis of receptor ligands
tert-Butyl Ester HydrolysisTFA, Formic AcidCarboxylic AcidAmide bond formation, bioisosteric replacement

This compound is a chiral building block with significant potential in neurochemistry research. Although specific, documented applications are sparse, its versatile and orthogonally protected functional groups allow for a wide range of chemical transformations. The protocols and potential applications outlined here provide a foundation for researchers to utilize this compound in the design and synthesis of novel, enantiomerically pure molecules for the study and treatment of neurological disorders. The importance of stereochemistry in drug action underscores the value of such chiral synthons in the development of next-generation CNS therapeutics.

Application Notes and Protocols: The Use of Boc-L-aspartic acid 4-tert-Butyl Ester in Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a pivotal technique in modern drug development and life sciences research, enabling the covalent linking of biomolecules to other molecules, such as therapeutic agents, probes, or delivery vehicles. The strategic use of protecting groups is fundamental to achieving site-specific and efficient conjugation. This document provides detailed application notes and protocols for the use of Boc-L-aspartic acid 4-tert-butyl ester , a key building block in the synthesis of peptides and bioconjugates.

This derivative of L-aspartic acid features two critical protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and a tert-butyl (tBu) ester on the side-chain carboxyl group. These protecting groups are instrumental in solid-phase peptide synthesis (SPPS), allowing for the controlled assembly of peptide chains.[1][2][3] The subsequent selective removal of these groups exposes reactive functionalities for conjugation, making this reagent a versatile tool in the design of complex biomolecules like peptide-drug conjugates (PDCs).[] This document will detail the role of Boc-L-aspartic acid 4-tert-butyl ester in a typical bioconjugation workflow, from peptide synthesis to final conjugate formation.

Chemical Properties and Handling

A summary of the key chemical properties of Boc-L-aspartic acid 4-tert-butyl ester is provided in the table below.

PropertyValueReference
Molecular Formula C₁₃H₂₃NO₆[5]
Molecular Weight 289.32 g/mol [5]
Appearance White to off-white powder[6]
Melting Point 63.0 °C[5]
Boiling Point 432.6 °C[5]
Solubility Soluble in methanol and dimethyl sulfoxide[7]
Storage Store at 10°C - 25°C[5]

Note on Stability and Reactivity: Information on the detailed reactivity and chemical stability is limited. Standard laboratory precautions for handling fine chemicals should be observed.[6]

Application in Peptide Synthesis for Bioconjugation

Boc-L-aspartic acid 4-tert-butyl ester is primarily utilized as a protected amino acid building block in solid-phase peptide synthesis (SPPS). The Boc and tBu protecting groups prevent unwanted side reactions during peptide chain elongation. The general workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) start Resin Support step1 Couple first Boc-protected amino acid start->step1 step2 Boc Deprotection (TFA) step1->step2 step3 Couple Boc-L-Asp(OtBu)-OH step2->step3 step4 Boc Deprotection (TFA) step3->step4 step5 Couple subsequent amino acids step4->step5 step6 Cleavage from resin and side-chain deprotection step5->step6 end_peptide Purified Peptide step6->end_peptide G cluster_0 Amide Bond Formation Workflow start Peptide with free Asp side-chain step1 Activate carboxyl group (EDC/NHS) start->step1 step2 Add amine-containing molecule step1->step2 step3 Reaction Incubation step2->step3 step4 Quenching (optional) step3->step4 end_conjugate Purified Bioconjugate step3->end_conjugate step4->end_conjugate

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for Boc-L-aspartinol 4-tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-L-aspartinol 4-tert-Butyl Ester in coupling reactions. The following information is designed to help overcome common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

When using this compound, researchers may encounter challenges related to its structure. The secondary alcohol can exhibit lower reactivity compared to a primary amine. Additionally, the bulky Boc and tert-Butyl ester groups can cause steric hindrance, potentially slowing down the reaction and requiring more forceful conditions. The aspartate backbone also presents a risk of side reactions, such as aspartimide formation, especially under basic conditions.[1][2]

Q2: Which coupling reagents are recommended for this molecule?

For coupling the free carboxylic acid of a coupling partner to the amino group of deprotected L-aspartinol 4-tert-Butyl Ester, or for activating a carboxylic acid to be coupled with the alcohol of this compound, onium salt-based reagents are generally preferred due to their high efficiency, especially with sterically hindered substrates.[3] Recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : Known for its high coupling efficiency and low rates of side product formation.[4]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) : Another effective uronium salt-based coupling reagent.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : A phosphonium salt-based reagent that offers high coupling efficiency with a reduced risk of racemization.[4]

Carbodiimide reagents like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of an additive such as HOBt (Hydroxybenzotriazole) or Oxyma Pure can also be effective, with the additives helping to suppress side reactions and minimize racemization.[1][2]

Q3: How can I minimize the risk of aspartimide formation?

Aspartimide formation is a common side reaction with aspartic acid derivatives, especially those with ester side chains, and can be promoted by basic conditions used during Boc deprotection or coupling.[1][2] To mitigate this:

  • Choice of Base : Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA if possible.

  • Additives : The use of additives like HOBt or HOAt during coupling can help suppress aspartimide formation.[2]

  • Protecting Groups : For particularly sensitive sequences, consider using alternative side-chain protecting groups that are less prone to this side reaction, though this would require starting with a different derivative.[1]

  • Deprotection Conditions : If deprotecting a Boc group in the presence of the tert-butyl ester, carefully controlled acidic conditions are necessary. For Fmoc-based synthesis, adding HOBt to the piperidine solution for deprotection can reduce aspartimide formation.[1][2]

Q4: What are the optimal reaction conditions (solvent, temperature, time)?

Optimal conditions are highly dependent on the specific substrates being coupled. However, a general starting point would be:

  • Solvent : Anhydrous polar aprotic solvents such as DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are commonly used.[4]

  • Temperature : Most coupling reactions are initially carried out at 0°C to control the exothermic activation step and then allowed to warm to room temperature. For sterically hindered couplings, gentle heating (e.g., to 40-50°C) may be necessary, but this can also increase the risk of side reactions.

  • Reaction Time : Reaction progress should be monitored by TLC or LC-MS. Typical reaction times can range from a few hours to overnight. Prolonged reaction times, especially at elevated temperatures, can increase the risk of racemization.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.- Increase the equivalents of the coupling reagent (e.g., to 1.5 eq).- Allow for a pre-activation step (5-10 minutes) before adding the amine/alcohol component.
Low nucleophilicity of the amine or alcohol.- For amine coupling partners, ensure they are in their free base form.- For sterically hindered components, consider using a more potent coupling reagent like HATU.
Hydrolysis of activated species.- Ensure all reagents and solvents are anhydrous. Work under an inert atmosphere (Nitrogen or Argon).
Steric hindrance from Boc or tert-butyl groups.- Increase reaction temperature cautiously.- Use a less sterically hindered base.- Consider a coupling reagent known to be effective for hindered couplings.[3]
Presence of Side Products Racemization at the alpha-carbon of the amino acid.- Use a coupling additive like HOBt or, more effectively, HOAt.- Lower the reaction temperature.- Avoid prolonged exposure to strong bases.
Aspartimide formation.- Use a weaker base (e.g., NMM).- Add HOBt or HOAt to the coupling reaction.[2]- For Fmoc deprotection steps, add HOBt to the piperidine solution.[1][2]
Formation of N-acylurea (with carbodiimide reagents).- Use an additive like HOBt or Oxyma Pure to trap the activated intermediate and prevent rearrangement.
Difficulty in Product Purification Excess coupling reagent byproducts.- Choose a coupling reagent that yields water-soluble byproducts (e.g., EDC).- Perform aqueous workups to remove water-soluble impurities.
Unreacted starting materials.- Optimize stoichiometry and reaction time to drive the reaction to completion.- Consider a "double coupling" approach where fresh reagent and activated acid are added after the initial coupling period.

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentAdditiveTypical BaseRelative ReactivityRacemization RiskByproduct Properties
HATU None neededDIPEA, NMMVery HighLowWater-soluble
HBTU None neededDIPEA, NMMHighLowWater-soluble
PyBOP None neededDIPEA, NMMHighVery LowSoluble in organic solvents
EDC HOBt or OxymaNMMModerateModerate (Low with additive)Water-soluble
DCC HOBt or OxymaNMMModerateModerate (Low with additive)Insoluble (DCU)

Experimental Protocols

General Protocol for Amide Bond Formation using HATU

This protocol describes a general procedure for coupling a carboxylic acid to an amine.

  • Preparation : Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Activation : Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling : Add the amine component (1.1 equivalents) to the reaction mixture.

  • Monitoring : Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up : Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography.

General Protocol for Esterification using EDC/DMAP

This protocol describes a general procedure for coupling a carboxylic acid to the alcohol of this compound.

  • Preparation : In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents), this compound (1.0 equivalent), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Coupling : Cool the solution to 0°C in an ice bath. Add EDC (1.5 equivalents) portion-wise to the solution.

  • Monitoring : Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up : Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow for a Typical Coupling Reaction

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification prep Dissolve Carboxylic Acid & Amine in Anhydrous Solvent add_reagents Add Coupling Reagent & Base prep->add_reagents Inert Atmosphere stir Stir at RT (Monitor by TLC/LC-MS) add_reagents->stir quench Quench Reaction stir->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Pure Product

Caption: General workflow for a solution-phase coupling reaction.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_reagents Reagents & Solvents Anhydrous? start->check_reagents check_activation Activation Step Sufficient? start->check_activation check_sterics Steric Hindrance An Issue? start->check_sterics check_temp Reaction Temperature Optimal? start->check_temp solution1 Use Anhydrous Solvents & Inert Atmosphere check_reagents->solution1 No solution2 Increase Equivalents of Coupling Reagent / Pre-activate check_activation->solution2 No solution3 Use Stronger Coupling Reagent (e.g., HATU) check_sterics->solution3 Yes solution4 Increase Temperature Cautiously check_temp->solution4 No

Caption: Troubleshooting flowchart for low reaction yield.

References

Troubleshooting low yields in Boc-L-aspartinol 4-tert-Butyl Ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-L-aspartinol 4-tert-Butyl Ester. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound typically involves the reduction of the α-carboxylic acid of Boc-L-aspartic acid 4-tert-butyl ester to a primary alcohol. This transformation requires a suitable reducing agent that can selectively reduce the carboxylic acid in the presence of the tert-butyl ester and the Boc protecting group.

Q2: Which reducing agents are commonly used for this transformation?

Commonly employed reducing agents for the conversion of N-protected amino acids to amino alcohols include:

  • Borane complexes: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) are highly effective and selective for the reduction of carboxylic acids.

  • Sodium borohydride with additives: While sodium borohydride (NaBH₄) alone is generally not strong enough to reduce carboxylic acids, its reactivity can be enhanced by the addition of Lewis acids such as lithium chloride (LiCl) or by activating the carboxylic acid.

  • Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of reducing carboxylic acids, but it is less selective and requires careful handling due to its high reactivity.

  • Carboxylic acid activation followed by NaBH₄ reduction: The carboxylic acid can be activated, for example, by forming a mixed anhydride with ethyl chloroformate or an imidazolide with 1,1'-carbonyldiimidazole (CDI), followed by reduction with sodium borohydride. This method is known to minimize racemization.[1]

Q3: What are the potential side reactions during the synthesis?

The primary side reactions of concern are:

  • Racemization: Harsh reaction conditions, such as high temperatures or the use of strong bases or acids, can lead to the loss of stereochemical integrity at the α-carbon.

  • Incomplete reduction: The reaction may stop at the aldehyde stage, resulting in a mixture of the desired alcohol and the corresponding aldehyde byproduct.

  • Deprotection: Although generally stable, the Boc and tert-butyl ester protecting groups can be susceptible to cleavage under strongly acidic or certain Lewis acidic conditions.

  • Over-reduction: While less common for this specific substrate, highly reactive reducing agents could potentially affect other functional groups if present.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

  • Possible Cause: The chosen reducing agent is not effective under the current reaction conditions. Sodium borohydride alone is often insufficient to reduce a carboxylic acid.

  • Solution:

    • If using NaBH₄, consider adding a Lewis acid like LiCl to form the more reactive lithium borohydride in situ.[2]

    • Switch to a more potent reducing agent such as a borane complex (BH₃·THF or BH₃·SMe₂).

    • Activate the carboxylic acid with ethyl chloroformate or CDI before adding NaBH₄.[1]

  • Possible Cause: The reaction has not gone to completion.

  • Solution:

    • Increase the reaction time or temperature, while carefully monitoring for potential side reactions like racemization.

    • Ensure an adequate molar excess of the reducing agent is used.

  • Possible Cause: Improper work-up procedure leading to product loss.

  • Solution:

    • Carefully quench the reaction, typically with methanol or ethanol, especially when using borane reagents, as effervescence is expected.[3]

    • Ensure the pH is adjusted correctly during the aqueous work-up to facilitate the extraction of the product into the organic phase.

Problem 2: Presence of an Aldehyde Byproduct

  • Possible Cause: Incomplete reduction of the carboxylic acid.

  • Solution:

    • Increase the amount of reducing agent.

    • Prolong the reaction time.

    • If using a milder reducing agent, consider switching to a stronger one like LiAlH₄, though with caution regarding selectivity.

Problem 3: Evidence of Racemization

  • Possible Cause: The reaction temperature is too high.

  • Solution:

    • Perform the reaction at a lower temperature. For instance, reductions with activated esters are often carried out at 0 °C.[1]

  • Possible Cause: The use of a strong base or acid during the reaction or work-up.

  • Solution:

    • Employ milder reaction conditions. The CDI activation method followed by NaBH₄ reduction is known to proceed with retention of optical purity.[1]

    • Use a buffered or milder acidic/basic wash during the work-up.

Data Presentation

Table 1: Comparison of Common Reduction Methods for N-Protected Amino Acids

Reducing Agent/MethodRelative ReactivityCommon SolventsTypical YieldsKey Considerations
BH₃·THF or BH₃·SMe₂ HighTHFGenerally HighSelective for carboxylic acids. Requires careful quenching.[3]
NaBH₄ / LiCl Moderate-HighTHF, EthanolHigh[2]Forms LiBH₄ in situ. Milder than LiAlH₄.[2]
LiAlH₄ Very HighTHF, Diethyl etherHighHighly reactive and less selective. Requires stringent anhydrous conditions and careful handling.
CDI / NaBH₄ ModerateTHFGood to Excellent[1]Minimizes racemization.[1] Good for sensitive substrates.
Ethyl Chloroformate / NaBH₄ ModerateTHFGoodMixed anhydride formation followed by reduction.

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride and Lithium Chloride[2]
  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-L-aspartic acid 4-tert-butyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Addition of Reagents: Add anhydrous lithium chloride (2 equivalents) followed by sodium borohydride (2 equivalents) to the solution.

  • Reaction: Add ethanol to the mixture and stir at room temperature overnight.

  • Work-up:

    • Cool the reaction mixture in an ice-water bath.

    • Carefully adjust the pH to ~4 by the gradual addition of 10% aqueous citric acid.

    • Concentrate the mixture in vacuo.

    • Add water to the residue and extract the product with an organic solvent such as methylene chloride or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction using Borane-Dimethyl Sulfide (BMS)[3]
  • Setup: In a flame-dried flask under an inert atmosphere, dissolve Boc-L-aspartic acid 4-tert-butyl ester (1 equivalent) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂) (typically 1-1.5 equivalents) dropwise over a period of 1 hour.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8 hours or until the reaction is complete as monitored by TLC. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

  • Work-up:

    • Cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of methanol or ethanol until gas evolution ceases.

    • Stir the mixture at room temperature for 2 hours.

    • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude product by column chromatography.

Visualizations

Synthesis_Pathway Start Boc-L-aspartic acid 4-tert-Butyl Ester Intermediate Activated Ester (e.g., Mixed Anhydride or Imidazolide) Start->Intermediate Activation (e.g., Ethyl Chloroformate, CDI) Product Boc-L-aspartinol 4-tert-Butyl Ester Start->Product Reduction (e.g., BH3, LiAlH4, NaBH4/LiCl) Intermediate->Product Reduction (NaBH4) Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagent Is the reducing agent strong enough? Start->CheckReagent CheckConditions Are reaction time and temperature adequate? CheckReagent->CheckConditions Yes Solution1 Use a stronger reducing agent (e.g., BH3) or activate the acid. CheckReagent->Solution1 No CheckWorkup Is the work-up procedure correct? CheckConditions->CheckWorkup Yes Solution2 Increase reaction time/temperature. Monitor for side reactions. CheckConditions->Solution2 No Solution3 Ensure proper quenching and pH adjustment during extraction. CheckWorkup->Solution3 No End Improved Yield CheckWorkup->End Yes Solution1->End Solution2->End Solution3->End Logical_Relationships Yield Yield Purity Purity Purity->Yield inversely related to side reactions Reagent Reducing Agent Strength Reagent->Yield increases Temp Temperature Temp->Yield increases Racemization Racemization Temp->Racemization increases Time Reaction Time Time->Yield increases Racemization->Purity decreases

References

Preventing side reactions during the use of Boc-L-aspartinol 4-tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-L-aspartinol 4-tert-Butyl Ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when using this compound in peptide synthesis?

A1: The primary side reactions include O-acylation of the free hydroxyl group, aspartimide-like formation, diketopiperazine formation at the dipeptide stage, and side reactions related to the deprotection of the Boc and tert-Butyl groups, such as alkylation of sensitive residues.

Q2: How can I detect the formation of these side products?

A2: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most effective method. HPLC can separate impurities from the desired peptide, while MS can identify the mass of these impurities, helping to elucidate the nature of the side reaction. For instance, an O-acylated product will show a mass increase corresponding to the coupled amino acid.[1][2][3][4][5]

Q3: What are scavengers and why are they important during the final cleavage step?

A3: Scavengers are nucleophilic reagents added during the final cleavage with strong acids (e.g., TFA) to "trap" reactive carbocations, such as the tert-butyl cation, generated from the cleavage of protecting groups. These carbocations can otherwise cause alkylation of sensitive amino acid residues like tryptophan, methionine, and tyrosine.[6][7][8]

Q4: Can the choice of coupling reagent influence the extent of side reactions?

A4: Absolutely. More reactive coupling reagents like HATU can lead to faster and more complete coupling, which can be beneficial for sterically hindered amino acids and may reduce certain side reactions by minimizing reaction times. However, highly reactive reagents can sometimes increase the risk of other side reactions if not used under optimal conditions.[9][10][11][12][13]

Q5: Is the hydroxyl group of the aspartinol residue prone to modification?

A5: Yes, the primary alcohol of the aspartinol moiety is a potential site for O-acylation during the coupling of the subsequent amino acid. This can lead to the formation of a branched peptide or a depsipeptide, which can be difficult to separate from the target peptide.

Troubleshooting Guides

Issue 1: Presence of an unexpected product with a mass corresponding to the desired peptide plus the mass of the newly added amino acid.
  • Possible Cause: O-acylation of the hydroxyl group of the aspartinol residue. This occurs when the incoming activated amino acid reacts with the hydroxyl group instead of the N-terminal amine.

  • Troubleshooting Steps:

    • Confirm with MS/MS: Tandem mass spectrometry can help identify the modified peptide structure.

    • Optimize Coupling Conditions:

      • Choice of Coupling Reagent: Use a coupling reagent known for high efficiency and lower risk of side reactions, such as HATU, especially for sterically hindered couplings.[9][10][11][12]

      • Pre-activation Time: Minimize the pre-activation time of the carboxylic acid to reduce the lifetime of the highly reactive species.

      • Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to increase selectivity for N-acylation over O-acylation.

    • Protecting Group Strategy: For particularly challenging syntheses, consider using a temporary protecting group for the hydroxyl function of the aspartinol, although this adds extra synthesis and deprotection steps.

Issue 2: Low yield of the final peptide and the presence of a cyclic dipeptide impurity.
  • Possible Cause: Diketopiperazine (DKP) formation. This is a common side reaction at the dipeptide stage, where the N-terminal amine of the second amino acid attacks the ester linkage of the first, cleaving the dipeptide from the resin.[14][15][16][17][18][19]

  • Troubleshooting Steps:

    • Analyze Crude Product: Use HPLC and MS to confirm the presence of the DKP and the truncated peptide.

    • Modify Coupling Protocol:

      • In Situ Neutralization: For Boc-SPPS, using an in situ neutralization protocol can suppress DKP formation.

      • Coupling of a Dipeptide: If commercially available, coupling a pre-formed dipeptide corresponding to the first two residues can bypass the stage where DKP formation is most likely.

    • Choice of Resin: Using a 2-chlorotrityl chloride (2-CTC) resin can help suppress DKP formation due to its steric bulk.

Issue 3: Presence of a product with the same mass as the desired peptide but with different retention time in HPLC.
  • Possible Cause: Aspartimide-like formation. The backbone amide nitrogen can attack the side-chain ester, forming a cyclic imide. This can then reopen to form a mixture of α- and β-aspartyl peptides, or in the case of aspartinol, could lead to other rearrangements.[20][21]

  • Troubleshooting Steps:

    • Confirm with MS/MS: Fragmentation patterns can help identify the rearranged peptide backbone.

    • Modify Synthesis Protocol:

      • Use of Additives: Adding HOBt to the coupling step can help suppress this side reaction.

      • Protecting Group Strategy: Employing a more sterically hindered protecting group for the side chain, such as cyclohexyl (OcHex), can reduce the likelihood of this side reaction.

      • Backbone Protection: For sequences highly prone to this rearrangement, using a backbone-protected dipeptide (e.g., with a Dmb group) can be effective.

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents in Hindered Couplings

Coupling ReagentTypical YieldRelative Reaction SpeedPropensity for RacemizationNotes
HBTU Good to High (>85%)FastLowGenerally effective, but may be less efficient than HATU for highly hindered couplings.[9][10]
HATU High to Very High (>95%)Very FastVery LowOften the reagent of choice for difficult or sterically hindered couplings due to the formation of a more reactive OAt-ester.[9][10][11][12][13]
DCC/HOBt Moderate to HighModerateModerateA classic and cost-effective choice, but can lead to the formation of insoluble dicyclohexylurea (DCU) byproduct.
EDC/HOBt Moderate to HighModerateModerateThe water-soluble nature of the EDC and its byproduct is advantageous for solution-phase synthesis and subsequent workup.

Note: The values presented are illustrative and based on general performance data for sterically hindered couplings. Actual results may vary depending on the specific reaction conditions and peptide sequence.

Experimental Protocols

Protocol 1: Coupling of the Next Amino Acid to this compound-Resin using HATU

This protocol is designed to minimize O-acylation by using a highly efficient coupling reagent and controlled conditions.

  • Resin Preparation: Swell the resin-bound this compound in DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (1:1 v/v) for 2 minutes.

    • Drain the solution and treat with fresh 50% TFA in DCM for 20 minutes.

    • Wash the resin with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization: Treat the resin with 10% DIEA in DMF (v/v) for 5 minutes (2x). Wash with DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress using the Kaiser test. If the test is positive after 2 hours, a second coupling may be necessary.[22]

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Final Cleavage and Deprotection with a Scavenger Cocktail

This protocol is for the final cleavage of the peptide from the resin and removal of all protecting groups, with scavengers to prevent side reactions.

  • Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). If the peptide contains tryptophan, add 1,2-ethanedithiol (EDT) (2.5% v/v).[7]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate to about 10% of its original volume under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2x).

    • Dry the crude peptide under vacuum.

    • Purify the peptide using preparative HPLC.

Mandatory Visualization

experimental_workflow Workflow for Coupling and Cleavage cluster_coupling Coupling Step cluster_cleavage Cleavage & Deprotection resin_prep 1. Resin Swelling in DMF boc_deprotection 2. Boc Deprotection (50% TFA/DCM) resin_prep->boc_deprotection neutralization 3. Neutralization (10% DIEA/DMF) boc_deprotection->neutralization coupling 4. Coupling with HATU/HOAt/DIEA neutralization->coupling monitoring 5. Monitoring (Kaiser Test) coupling->monitoring washing_coupling 6. Washing monitoring->washing_coupling resin_drying 1. Resin Drying washing_coupling->resin_drying Proceed to next cycle or cleavage cocktail_prep 2. Prepare Cleavage Cocktail (TFA/Scavengers) resin_drying->cocktail_prep cleavage_reaction 3. Cleavage Reaction cocktail_prep->cleavage_reaction precipitation 4. Peptide Precipitation (Cold Ether) cleavage_reaction->precipitation purification 5. Isolation & Purification (HPLC) precipitation->purification

Caption: General experimental workflow for peptide synthesis using this compound.

side_reactions Potential Side Reactions cluster_coupling_side_reactions During Coupling cluster_synthesis_side_reactions During Synthesis cluster_deprotection_side_reactions During Deprotection/Cleavage start Boc-Aspartinol-Resin o_acylation O-Acylation (on Hydroxyl Group) start->o_acylation dkp Diketopiperazine Formation (at Dipeptide Stage) start->dkp aspartimide Aspartimide-like Formation (Backbone Attack on Ester) start->aspartimide alkylation Alkylation (by t-Butyl Cation) start->alkylation

Caption: Key potential side reactions during the use of this compound.

troubleshooting_logic Troubleshooting Logic Flow issue Identify Issue (e.g., Unexpected Mass, Low Yield) mass_increase Mass Increase (Mass of Added AA) issue->mass_increase Mass Analysis low_yield Low Yield & DKP issue->low_yield Yield & Purity Analysis same_mass Same Mass, Different RT issue->same_mass HPLC Analysis o_acylation Suspect O-Acylation mass_increase->o_acylation dkp Suspect DKP Formation low_yield->dkp aspartimide Suspect Aspartimide-like Rearrangement same_mass->aspartimide optimize_coupling Optimize Coupling: - Use HATU - Lower Temperature - Shorter Pre-activation o_acylation->optimize_coupling change_protocol Modify Protocol: - In Situ Neutralization - Use 2-CTC Resin dkp->change_protocol protecting_group_strategy Change Protecting Group: - Use OcHex for Side Chain - Backbone Protection (Dmb) aspartimide->protecting_group_strategy

References

Technical Support Center: Purification of Boc-L-aspartinol 4-tert-Butyl Ester and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-L-aspartinol 4-tert-Butyl Ester and its derivatives. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during purification.

Troubleshooting Guide

Problem 1: My compound is streaking badly on the silica gel column, making separation impossible.

Question: I am trying to purify this compound using silica gel column chromatography with a standard ethyl acetate/hexane eluent, but the compound is streaking severely. How can I resolve this?

Answer: Streaking on silica gel is a common issue with polar and basic compounds like amino alcohols. This is often due to strong interactions between the compound and the acidic silanol groups on the silica surface. Here are several strategies to mitigate this problem:

  • Mobile Phase Modification:

    • Addition of a Base: Incorporating a small amount of a basic modifier into your eluent can neutralize the acidic sites on the silica gel and reduce streaking. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). Ammonium hydroxide (0.1-1%) can also be used, particularly with more polar solvent systems.

    • Using a Polar Protic Solvent: Adding a small percentage of an alcohol like methanol or isopropanol to your eluent can help to improve the elution of polar compounds and reduce tailing.

  • Choice of Stationary Phase:

    • Alumina: Switching to an alumina (neutral or basic) stationary phase can be highly effective for purifying basic compounds. Alumina lacks the acidic silanol groups of silica, thus reducing strong adsorption and streaking.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) column chromatography is an excellent alternative. The separation is based on hydrophobicity, and polar compounds typically elute earlier.

  • Sample Loading:

    • Ensure your crude sample is fully dissolved in a minimal amount of the initial mobile phase or a compatible solvent before loading onto the column. Adsorbing the crude material onto a small amount of silica gel and then dry-loading it onto the column can also lead to better band resolution.

Problem 2: I am observing an unexpected loss of the Boc protecting group during purification.

Question: After running a silica gel column, I've noticed a significant amount of a new, more polar impurity in my fractions, which I suspect is the de-Boc'd product. What could be causing this and how can I prevent it?

Answer: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. The silica gel itself can be slightly acidic, and this acidity can be sufficient to cause partial or complete removal of the Boc group, especially with prolonged contact time.

  • Neutralize the Silica Gel: Before packing your column, you can wash the silica gel with a dilute solution of a base like triethylamine in your chosen solvent, followed by washing with the pure solvent to remove the excess base.

  • Avoid Acidic Additives: Ensure your mobile phase does not contain any acidic modifiers, such as trifluoroacetic acid (TFA), which is sometimes used in reverse-phase chromatography. If you must use an acidic modifier for separation, it is crucial to neutralize the fractions immediately after collection.

  • Alternative Purification Methods:

    • Recrystallization: If your compound is a solid, recrystallization is an excellent method to purify it without the risk of deprotection on an acidic stationary phase.

    • Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scales, prep-TLC can be a faster alternative to column chromatography, reducing the contact time of your compound with the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?

A1: The common impurities can originate from the starting materials or be formed during the reaction and work-up. These may include:

  • Starting Material: Unreacted Boc-L-aspartic acid 4-tert-butyl ester.

  • Over-reduction Products: If the synthesis involves the reduction of a carboxylic acid or ester, over-reduction to other functional groups is a possibility, though less common with selective reducing agents.

  • Side-products from Protecting Group Manipulation:

    • Di-Boc Species: Formation of a di-Boc protected amine is a potential side reaction during the introduction of the Boc group.

    • Deprotected Species: As mentioned in the troubleshooting section, the loss of the Boc group or the tert-butyl ester can occur under acidic conditions.

  • Epimerization: While less common under standard purification conditions, exposure to strong bases or harsh temperatures could potentially lead to epimerization at the chiral center.

Q2: What are some recommended starting conditions for column chromatography of this compound?

A2: A good starting point for developing a column chromatography method for a polar compound like this compound would be a gradient elution. You can start with a less polar solvent system and gradually increase the polarity.

Stationary PhaseInitial Eluent (v/v)Final Eluent (v/v)Additive (Optional)
Silica Gel10% Ethyl Acetate in Hexane100% Ethyl Acetate0.5% Triethylamine
Silica Gel100% Dichloromethane10% Methanol in Dichloromethane0.5% Triethylamine
Neutral Alumina20% Ethyl Acetate in Hexane100% Ethyl Acetate-
Reverse-Phase (C18)90% Water / 10% Acetonitrile10% Water / 90% Acetonitrile0.1% Ammonium Hydroxide

Note: These are starting points and may require optimization based on TLC analysis of your crude product.

Q3: Can I purify this compound by recrystallization? If so, what solvents should I try?

A3: Recrystallization can be a very effective purification technique if your compound is a solid and you can find a suitable solvent system. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For Boc-protected amino acid derivatives, which are often moderately polar, you can try the following solvent systems:

Solvent SystemDescription
Ethyl Acetate / HexaneDissolve the compound in a minimal amount of hot ethyl acetate and then slowly add hexane until turbidity is observed. Allow to cool slowly.
Dichloromethane / HexaneSimilar to the above, using dichloromethane as the primary solvent.
Diethyl Ether / HexaneFor less polar compounds, this combination can be effective.
Water / IsopropanolFor more polar compounds, dissolving in hot isopropanol and adding water can induce crystallization.

Finding the right recrystallization solvent often requires some experimentation with small amounts of your crude material.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help to identify any impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of your compound.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. If the product is not very soluble, dissolve it in a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent according to your pre-determined gradient.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product Column Column Chromatography Crude->Column Primary Method Recrystal Recrystallization Crude->Recrystal If Solid Pure Pure Product Column->Pure Recrystal->Pure TLC TLC Pure->TLC NMR NMR Pure->NMR MS MS Pure->MS

Caption: General workflow for the purification and analysis of synthesized compounds.

Troubleshooting_Streaking Start Compound Streaking on Silica Gel Q1 Modify Mobile Phase? Start->Q1 A1_Base Add Base (e.g., TEA) Q1->A1_Base Yes A1_Polar Add Polar Solvent (e.g., MeOH) Q1->A1_Polar Yes Q2 Change Stationary Phase? Q1->Q2 No End Improved Separation A1_Base->End A1_Polar->End A2_Alumina Use Alumina Q2->A2_Alumina Yes A2_RP Use Reverse-Phase (C18) Q2->A2_RP Yes Q2->End No A2_Alumina->End A2_RP->End

Caption: Decision tree for troubleshooting compound streaking in column chromatography.

Technical Support Center: Overcoming Solubility Challenges with Boc-L-aspartinol 4-tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for Boc-L-aspartinol 4-tert-Butyl Ester (CAS: 153287-86-6). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that may arise during their experiments. We provide in-depth, scientifically grounded advice and practical, step-by-step protocols to ensure the successful integration of this valuable building block into your synthetic workflows.

Understanding the Solubility Profile of this compound

This compound is a protected amino alcohol that presents a unique solubility profile due to its molecular structure. The presence of two bulky, non-polar tert-butyl protecting groups (Boc and t-butyl ester) significantly increases its lipophilicity, thereby enhancing its solubility in a range of organic solvents.[1] Conversely, these groups limit its solubility in aqueous solutions.

The key structural features influencing its solubility are:

  • Boc and tert-Butyl Ester Groups: These hydrophobic protecting groups are the primary drivers of solubility in organic media.

  • Hydroxyl Group: The free hydroxyl group introduces a polar site capable of hydrogen bonding, which can influence solubility in protic solvents.[2][3]

  • Carbamate and Ester Linkages: These polar functionalities also contribute to the overall solubility characteristics of the molecule.

Predicting the exact solubility in any given solvent can be complex, as it is influenced by factors such as purity, crystalline form, temperature, and the presence of any impurities. Therefore, a systematic and empirical approach to solubilization is often the most effective strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Our troubleshooting guide is presented in a question-and-answer format to directly address the common challenges encountered by researchers.

Q1: I am struggling with the initial dissolution of this compound. Which solvents should I try first?

For initial solubilization attempts, we recommend starting with polar aprotic solvents, as they are generally effective for dissolving protected amino acids and their derivatives.[1]

Recommended Starting Solvents:

  • Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

Based on the solubility of the closely related Boc-L-aspartic acid 4-tert-butyl ester, methanol and dimethyl sulfoxide are excellent starting points.[4]

Q2: My initial attempts to dissolve the compound in a single solvent have failed. What is the next step?

If single-solvent systems are ineffective, a co-solvent approach is a powerful next step. The use of a solvent mixture can modulate the polarity of the medium to better match the solute.

Recommended Co-Solvent Systems:

  • DCM/DMF mixtures: Start with a higher proportion of DCM and gradually increase the DMF concentration.

  • THF/DMF mixtures: Similar to the DCM/DMF system, this combination balances polarity and solvating power.

  • Methanol/DCM mixtures: The addition of methanol can enhance the solubilization of polar compounds.

When preparing co-solvent systems, it is crucial to add the components sequentially and observe for any signs of precipitation.

Q3: Can I use physical methods to aid dissolution?

Yes, physical methods can be very effective in overcoming kinetic barriers to dissolution. We recommend the following techniques, to be applied with caution:

  • Sonication: This is a highly effective method for breaking down solid aggregates and enhancing the interaction between the solvent and the solute.[5]

  • Gentle Warming: Cautious heating (typically not exceeding 40-50°C) can increase the solubility of many organic compounds. However, it is essential to first confirm the thermal stability of your compound to avoid degradation.[5] Always use a water bath for controlled heating and monitor for any color changes that might indicate decomposition.

  • Vortexing: Vigorous mixing can aid in the dissolution process, particularly for smaller sample sizes.

Q4: The compound precipitates out of solution during my reaction. What could be the cause and how can I prevent it?

Precipitation during a reaction can be attributed to several factors:

  • Change in Solvent Composition: The addition of reagents dissolved in a different solvent can alter the overall polarity of the reaction mixture, leading to a decrease in solubility.

  • Temperature Fluctuations: If the reaction is run at a different temperature than the initial dissolution, the solubility of the compound may change.

  • Reaction Product Insolubility: The product of the reaction may be less soluble in the reaction medium than the starting material.

Preventative Measures:

  • Maintain a Consistent Co-Solvent System: If possible, dissolve all reaction components in the same solvent system used to dissolve the this compound.

  • Temperature Control: Ensure that the reaction is maintained at a consistent temperature.

  • Increase Solvent Volume: A more dilute reaction mixture can sometimes prevent precipitation.

Q5: How can I assess the purity of my dissolved this compound?

Ensuring the purity of your starting material is critical for the success of your synthesis. We recommend the following analytical techniques for quality control:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the compound and identifying any potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any structural impurities.[6]

  • Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of the compound.[6]

A detailed guide on analytical techniques for Boc-protected amino acids is available from BenchChem.[6]

Experimental Protocols

Protocol 1: Systematic Solubility Testing

This protocol provides a systematic approach to determining the optimal solvent for this compound.

Materials:

  • This compound

  • A selection of recommended solvents (DMF, NMP, DMSO, DCM, THF, Methanol)

  • Small vials (e.g., 2 mL)

  • Vortex mixer

  • Sonicator

  • Water bath

Procedure:

  • Accurately weigh a small amount of this compound (e.g., 5 mg) into a vial.

  • Add a measured volume of the first solvent to be tested (e.g., 0.5 mL).

  • Vortex the mixture for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.

  • If the compound remains undissolved, gently warm the vial in a water bath (not exceeding 40°C) for 5-10 minutes with intermittent vortexing.

  • Observe the solution for complete dissolution.

  • Repeat steps 1-6 for each of the recommended solvents.

  • If a single solvent is not effective, repeat the process with co-solvent mixtures.

Protocol 2: Preparing a Stock Solution for Synthetic Reactions

Once an effective solvent or co-solvent system has been identified, a stock solution can be prepared for use in your experiments.

Procedure:

  • Based on the results of Protocol 1, select the optimal solvent system.

  • Accurately weigh the desired amount of this compound into an appropriate flask.

  • Add the selected solvent or co-solvent mixture in portions while stirring or swirling.

  • If necessary, use sonication or gentle warming to aid dissolution.

  • Once the compound is fully dissolved, allow the solution to return to room temperature before use.

  • Visually inspect the solution for any signs of precipitation before adding it to your reaction mixture.

Data Presentation

As quantitative solubility data for this compound is not widely published, we provide the following table as a template for researchers to record their own experimentally determined values. This will aid in the systematic optimization of your experimental conditions.

Organic SolventTemperature (°C)Solubility (mg/mL)Observations
MethanolRT
EthanolRT
IsopropanolRT
Dichloromethane (DCM)RT
Tetrahydrofuran (THF)RT
N,N-Dimethylformamide (DMF)RT
Dimethyl Sulfoxide (DMSO)RT
AcetonitrileRT
Ethyl AcetateRT
Co-Solvent Systems
DCM:DMF (1:1)RT
THF:DMF (1:1)RT
Methanol:DCM (1:9)RT

RT: Room Temperature

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical progression for troubleshooting solubility issues with this compound.

solubility_workflow start Start: Undissolved This compound solvent_selection Q1: Select Initial Solvent (e.g., DMF, DMSO, DCM, Methanol) start->solvent_selection dissolution_attempt Attempt Dissolution at RT (Vortexing) solvent_selection->dissolution_attempt is_dissolved1 Is it dissolved? dissolution_attempt->is_dissolved1 physical_methods Q3: Apply Physical Methods (Sonication, Gentle Warming) is_dissolved1->physical_methods No success Success: Proceed with Experiment is_dissolved1->success Yes is_dissolved2 Is it dissolved? physical_methods->is_dissolved2 co_solvent Q2: Try Co-Solvent System (e.g., DCM/DMF, THF/DMF) is_dissolved2->co_solvent No is_dissolved2->success Yes is_dissolved3 Is it dissolved? co_solvent->is_dissolved3 is_dissolved3->success Yes consult Consult Further Technical Support is_dissolved3->consult No

Caption: Troubleshooting workflow for solubilizing this compound.

Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

  • Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid breathing dust.[7]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at 2-8°C.[8]

For detailed safety information, please refer to the Safety Data Sheet (SDS).[7]

References

Strategies to avoid racemization during reactions with Boc-L-aspartinol 4-tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-L-aspartinol 4-tert-Butyl Ester. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help mitigate and avoid racemization during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process that converts a single enantiomer (e.g., the L-form of your starting material) into an equal mixture of both enantiomers (L and D forms). For pharmaceutical applications, this is a critical issue as different enantiomers can have vastly different biological activities, potencies, or toxicities. Maintaining the stereochemical integrity of this compound is essential to ensure the desired therapeutic effect and safety profile of the final molecule.

Q2: What is the primary mechanism of racemization for this type of molecule?

A2: The most probable cause of racemization for this compound is the abstraction of the proton on the alpha-carbon (the carbon atom bonded to the nitrogen of the Boc group).[1] This is particularly likely under basic conditions. Abstraction of this proton forms a planar carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of both L- and D-isomers.[1] While less common for this specific molecule (which lacks a free carboxylic acid), activation of a carboxyl group in similar amino acid derivatives can lead to the formation of an oxazolone intermediate, which is highly prone to racemization.[2]

Q3: Which functional groups on this compound are most relevant to potential racemization?

A3: The key sites of interest are:

  • The Chiral Center (Alpha-Carbon): This is the stereocenter at risk of inversion. Its alpha-proton can be abstracted under basic conditions.

  • The Primary Alcohol (-CH₂OH): Reactions at this site (e.g., acylation, etherification, oxidation) are common. The conditions used for these transformations, particularly the choice of base and temperature, can inadvertently cause racemization at the adjacent chiral center.

  • Protecting Groups (Boc and tert-Butyl Ester): The conditions used for the deprotection of these groups, especially if harsh, can potentially lead to racemization, although these protecting groups are specifically designed to be removed under conditions that typically preserve stereochemistry.

Troubleshooting Guide: Avoiding Racemization

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Racemization observed after modifying the primary alcohol group.

This is a common issue when performing reactions like O-acylation, O-alkylation, or oxidation. The choice of reagents, especially the base, is critical.

Possible Cause 1: Use of a strong, non-hindered base. Strong bases like sodium hydroxide (NaOH), potassium tert-butoxide (t-BuOK), or triethylamine (TEA) can readily abstract the alpha-proton, leading to epimerization.[1]

  • Solution: Opt for weaker or sterically hindered bases. Bases like N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred as they are less likely to cause proton abstraction from the alpha-carbon. For acylations, acidic conditions can be used to protonate the amine, thus preventing racemization.[3]

Possible Cause 2: Elevated reaction temperatures. Higher temperatures accelerate most reactions, including the undesired racemization process.

  • Solution: Perform the reaction at the lowest temperature compatible with a reasonable reaction rate. Running reactions at 0 °C or even lower temperatures is a standard practice to minimize racemization.

Possible Cause 3: Inappropriate reaction type for stereocenter preservation (e.g., Mitsunobu reaction). The Mitsunobu reaction is a powerful tool for converting alcohols to other functional groups (e.g., esters, azides). However, it is crucial to remember that this reaction proceeds via an SN2 mechanism at the alcoholic carbon.

  • Solution & Clarification: For a primary alcohol like in this compound, the reaction occurs at the -CH₂OH group and does not directly involve the chiral center. Therefore, racemization is not expected. However, if using a secondary chiral alcohol, the Mitsunobu reaction will reliably invert the stereocenter.[4][5][6][7] This is a predictable stereochemical outcome, not racemization, and must be accounted for in the synthetic design.

G cluster_start cluster_reaction Reaction Type cluster_acylation O-Acylation / O-Alkylation cluster_mitsunobu Mitsunobu Reaction cluster_oxidation Oxidation cluster_end Start Start: Modify -OH group of Boc-L-aspartinol 4-tBu Ester ReactionType Choose Reaction Type Start->ReactionType BaseChoice Select Base ReactionType->BaseChoice Acylation/ Alkylation MitsunobuNote Note: Reaction at primary -OH. No racemization at chiral center expected. Proceed with standard conditions. ReactionType->MitsunobuNote Mitsunobu OxidationConditions Select Mild Conditions (e.g., Swern, DMP) + Low Temperature ReactionType->OxidationConditions Oxidation WeakBase Use Weak / Hindered Base (NMM, Collidine) + Low Temperature (0°C) BaseChoice->WeakBase Correct Choice StrongBase Avoid Strong Base (NaOH, t-BuOK, TEA) BaseChoice->StrongBase Incorrect Choice (High Racemization Risk) End Product with Retained Stereochemistry WeakBase->End MitsunobuNote->End OxidationConditions->End

Issue 2: Racemization detected after deprotection of the Boc or tert-Butyl ester group.

While both protecting groups are designed for stability, improper deprotection conditions can pose a risk.

Possible Cause 1: Prolonged exposure to strong acid or high temperatures during deprotection. Standard deprotection of Boc and tert-butyl groups uses strong acids like trifluoroacetic acid (TFA). While generally safe, extended reaction times or heating can create an equilibrium that allows for slow epimerization.

  • Solution: Use the mildest acidic conditions effective for deprotection. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Perform the reaction at room temperature or 0 °C.

Possible Cause 2: Use of incorrect reagents for selective deprotection. Attempting to selectively remove one protecting group without a validated protocol can lead to side reactions.

  • Solution: Use established, mild protocols for selective deprotection that are known to preserve stereochemical integrity.

Data Presentation: Comparison of Strategies

The following table summarizes the relative risk of racemization and recommended conditions for common transformations.

Reaction TypeReagent/ConditionRacemization RiskRecommended Mitigation Strategy
O-Acylation Acyl Halide/Anhydride + Strong Base (e.g., TEA, DIPEA)High Replace strong base with a weaker/hindered base (NMM, 2,4,6-collidine) and run at 0°C.
Acyl Halide in Acidic Media (e.g., CF₃COOH)Low Use acidic conditions to protonate the amine and prevent racemization.[3]
Mitsunobu Reaction DEAD/DIAD, PPh₃, NucleophileVery Low Standard conditions are acceptable. The reaction occurs at the primary alcohol, not the stereocenter.[4][6]
Boc Deprotection Strong Acid (e.g., TFA, HCl in Dioxane)Low Perform at 0°C to room temperature; monitor reaction to avoid prolonged exposure.[8]
tert-Butyl Ester Deprotection Strong Acid (e.g., TFA)Low Perform at 0°C to room temperature; monitor reaction to avoid prolonged exposure.
Selective t-Bu Ester Deprotection CeCl₃·7H₂O / NaI in AcetonitrileVery Low A mild, selective method reported to proceed without racemization.[9]
Selective Boc Deprotection H₂SO₄ or MeSO₃H in tBuOAcVery Low A mild method for selective Boc removal in the presence of a t-butyl ester.[10]

Experimental Protocols

Protocol 1: Racemization-Free O-Acylation using a Hindered Base

This protocol describes the acylation of the primary alcohol of this compound using acetic anhydride as an example, with conditions designed to minimize racemization.

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add 2,4,6-collidine (1.5 equivalents) to the stirred solution, followed by the dropwise addition of acetic anhydride (1.2 equivalents).

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Crucially, analyze the optical purity of the product using chiral HPLC or by converting a sample to a diastereomer (e.g., via reaction with a chiral Mosher's acid chloride) for NMR analysis to confirm the absence of the D-epimer.

Protocol 2: Selective Deprotection of the tert-Butyl Ester Group

This protocol is adapted from a method using Cerium(III) Chloride, reported to be mild and selective without causing racemization.[9]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, add Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.5 equivalents) and sodium iodide (NaI, 1.3 equivalents) to anhydrous acetonitrile. Reflux the suspension for 2-4 hours to generate the active catalytic species.

  • Reaction: Cool the mixture to room temperature and add the this compound derivative (1 equivalent) whose ester is to be cleaved.

  • Heating: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and add 0.1 M HCl. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with saturated aqueous sodium thiosulfate (to remove iodine), then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting carboxylic acid by flash chromatography or crystallization.

  • Analysis: Confirm the structure and verify the retention of stereochemistry using chiral HPLC.

G cluster_causes Primary Causes cluster_solutions Mitigation Strategies cluster_outcome Racemization Racemization Risk WeakBase Use Weak/Hindered Base (NMM, Collidine) Racemization->WeakBase is reduced by LowTemp Low Temperature (e.g., 0°C) Racemization->LowTemp is reduced by MildConditions Use Mild Reagents & Monitor Reaction Time Racemization->MildConditions is reduced by StrongBase Strong Base StrongBase->Racemization HighTemp High Temperature HighTemp->Racemization HarshAcid Prolonged Acid Exposure HarshAcid->Racemization Preservation Stereochemical Preservation WeakBase->Preservation LowTemp->Preservation MildConditions->Preservation

References

Improving the stability of Boc-L-aspartinol 4-tert-Butyl Ester in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-L-aspartinol 4-tert-Butyl Ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, it is recommended to store solid this compound in a tightly sealed container in a refrigerator (2-8°C) or freezer, protected from moisture and light.[1][2] For short-term storage, keeping it in a cool, dry, and well-ventilated place is also acceptable.[3]

Q2: What solvents are recommended for preparing stock solutions of this compound?

This compound is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1][4] When preparing stock solutions, it is crucial to use anhydrous solvents to minimize the risk of hydrolysis.

Q3: How stable is this compound in aqueous solutions?

The stability of this compound in aqueous solutions is highly dependent on the pH. It is most stable in neutral to slightly basic conditions (pH 7-9).[5] Acidic conditions will lead to the cleavage of both the Boc and tert-butyl ester protecting groups.

Q4: Can I heat solutions of this compound?

Heating should be approached with caution. While moderate heating in a neutral, anhydrous organic solvent may be acceptable for short periods, prolonged heating, especially in the presence of acidic or basic contaminants, can accelerate degradation.

Troubleshooting Guides

Issue 1: My compound is degrading in solution, what are the likely causes?

Possible Cause 1: Acidic Conditions The primary cause of degradation for this compound is exposure to acidic conditions. Both the Boc (tert-butyloxycarbonyl) group and the tert-butyl ester are highly susceptible to acid-catalyzed hydrolysis.[5][6][7]

Troubleshooting Steps:

  • Check Solvent pH: Ensure that the solvent is neutral or slightly basic. Use high-purity, anhydrous solvents.

  • Avoid Acidic Additives: Be mindful of any acidic reagents or buffers used in your experimental setup.

  • Proper Glassware Cleaning: Residual acidic cleaning agents on glassware can be a source of contamination. Ensure glassware is thoroughly rinsed with a neutral solvent and dried before use.

Possible Cause 2: Presence of Lewis Acids Certain metal ions can act as Lewis acids and catalyze the cleavage of the Boc and tert-butyl ester groups.

Troubleshooting Steps:

  • Review Reagents: Check if any of your reagents contain metal salts that could act as Lewis acids (e.g., ZnBr₂, CeCl₃).[8]

  • Use Chelating Agents: If the presence of metal ions is unavoidable, consider the use of a chelating agent, though this may interfere with your experiment.

Issue 2: I am observing unexpected side-products in my reaction.

Possible Cause: Alkylation by tert-Butyl Cation During the degradation (deprotection) of this compound under acidic conditions, a tert-butyl cation is formed as an intermediate.[7] This cation can act as an alkylating agent and react with other nucleophiles present in your reaction mixture, leading to unexpected side-products.

Troubleshooting Steps:

  • Use a Scavenger: If acidic conditions are unavoidable in a subsequent step, consider adding a scavenger such as anisole or thioanisole to your reaction mixture. These compounds will be preferentially alkylated by the tert-butyl cation.

  • Lower the Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions.

Summary of Factors Affecting Stability
FactorImpact on StabilityRecommendations
pH Highly unstable in acidic conditions (pH < 7). Relatively stable in neutral to basic conditions.Maintain a neutral to slightly basic pH (7-9) for solutions.
Temperature Higher temperatures accelerate degradation.Prepare and store solutions at low temperatures (e.g., 2-8°C). Avoid unnecessary heating.
Solvent Protic solvents (like water and alcohols) can participate in hydrolysis. Acidic impurities in solvents can catalyze degradation.Use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, Dioxane) when possible. If using protic solvents, ensure they are fresh and free of acidic contaminants.
Light While not the primary cause of degradation, prolonged exposure to UV light can potentially affect stability.Store solutions in amber vials or protect them from light.
Air (Oxygen) Generally stable to oxidation under normal conditions.No special precautions are typically needed, but for long-term storage, an inert atmosphere (e.g., argon or nitrogen) can be considered.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Materials: this compound, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, precision balance.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex briefly until the solid is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring Solution Stability by Thin-Layer Chromatography (TLC)
  • Materials: Stock solution of this compound, TLC plates (silica gel), developing solvent (e.g., 1:1 ethyl acetate:hexanes), visualization agent (e.g., potassium permanganate stain).

  • Procedure:

    • Prepare a solution of the compound in the solvent of interest.

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), spot a small amount of the solution onto a TLC plate.

    • Develop the TLC plate in the chosen developing solvent.

    • Dry the plate and visualize the spots using a suitable stain.

    • Degradation can be qualitatively assessed by the appearance of new spots (degradation products) and the diminishing intensity of the parent compound spot over time.

Visualizations

Degradation Pathway

The primary degradation pathway for this compound in the presence of acid is the cleavage of the Boc and tert-butyl ester groups.

G Acid-Catalyzed Degradation Pathway A This compound B Protonation of Carbonyl Oxygen A->B H+ C Formation of tert-Butyl Cation and Carbamic Acid/Carboxylic Acid B->C Cleavage D L-aspartinol C->D E Isobutylene + CO2 C->E

Caption: Acid-catalyzed degradation of this compound.

Troubleshooting Workflow

A logical workflow for troubleshooting the stability of this compound in solution.

G Troubleshooting Workflow A Degradation Observed? B Check for Acidic Contamination (Solvents, Reagents, Glassware) A->B Yes H Continue Experiment A->H No C Neutralize or Use Anhydrous/Aprotic Solvents B->C D Problem Solved? C->D E Check for Lewis Acids (Metal Contaminants) D->E No D->H Yes F Consider Scavengers if Acid is Necessary E->F G Contact Technical Support F->G

Caption: A step-by-step guide to troubleshooting compound stability.

References

Technical Support Center: Deprotection of Boc-L-aspartinol 4-tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deprotection of Boc-L-aspartinol 4-tert-Butyl Ester.

Frequently Asked Questions (FAQs)

Q1: I am trying to deprotect the N-Boc group of this compound using standard TFA/DCM conditions, but I am observing significant loss of the tert-Butyl ester. How can I improve the selectivity?

A1: Simultaneous cleavage of the tert-Butyl ester is a common pitfall due to the similar acid lability of both protecting groups. To enhance selectivity for N-Boc removal, consider the following modifications to your protocol:

  • Lowering the Reaction Temperature: Performing the deprotection at 0°C can significantly slow down the cleavage of the tert-butyl ester relative to the N-Boc group.[1] Careful monitoring by TLC or LC-MS is crucial to stop the reaction once the starting material is consumed.

  • Reducing TFA Concentration: Using a lower concentration of TFA (e.g., 10-25% in DCM) can provide greater selectivity.[2] However, this may require longer reaction times.

  • Alternative Acidic Conditions: Milder or more sterically hindered acids can improve selectivity. Consider using concentrated sulfuric acid (1.5–3.0 equiv.) in tert-butyl acetate (tBuOAc) or methanesulfonic acid (1.5–3.0 equiv.) in a mixture of tBuOAc and dichloromethane.[3] These conditions have been shown to selectively deprotect N-Boc groups in the presence of tert-butyl esters with yields ranging from 70% to 100% for various amino acid and dipeptide substrates.[3]

Q2: My reaction is complete, but I am observing unexpected byproducts. What could be the cause?

A2: The primary cause of side reactions during acidic Boc deprotection is the formation of a reactive tert-butyl cation.[4] This electrophile can lead to several side reactions:

  • O-alkylation: The primary alcohol of the aspartinol backbone can be alkylated by the tert-butyl cation, forming a tert-butyl ether byproduct.

  • Alkylation of Scavengers/Other Nucleophiles: If other nucleophilic species are present in the reaction mixture, they can also be alkylated.

To mitigate these side reactions, the addition of a cation scavenger to the reaction mixture is highly recommended. Common scavengers include triisopropylsilane (TIS) or thioanisole.[]

Q3: The N-Boc deprotection is very slow or incomplete, even with strong acid. What could be the issue?

A3: Incomplete deprotection can be due to several factors:

  • Insufficient Acid: Ensure that a sufficient excess of acid is used, as the newly formed amine will be protonated, consuming one equivalent of acid.[6]

  • Reaction Time/Temperature: If you are using milder conditions to preserve the tert-butyl ester, the reaction may require a longer time or gentle warming. Monitor the reaction progress closely.

  • Steric Hindrance: While less common for this substrate, significant steric hindrance around the N-Boc group can slow down the reaction.

Q4: Are there any non-acidic or milder alternatives to TFA for the deprotection of this compound?

A4: Yes, several milder methods can be employed, which are particularly useful for sensitive substrates:

  • Oxalyl Chloride in Methanol: This system provides a very mild method for N-Boc deprotection and is tolerant of acid-labile esters.[7][8][9] The reaction typically proceeds at room temperature within 1-4 hours with good to excellent yields.[7][8][9]

  • Aqueous Phosphoric Acid: This is an environmentally benign and mild reagent for the deprotection of Boc groups, while tolerating tert-butyl esters.[10]

  • Thermal Deprotection: In some cases, heating the substrate in a suitable solvent can effect Boc deprotection, although this may not be compatible with all substrates and requires careful temperature control to avoid decomposition.[11]

Troubleshooting Workflow

start Start: Deprotection of This compound issue Identify the main issue start->issue incomplete Incomplete Deprotection issue->incomplete Low Yield side_products Side Product Formation issue->side_products Impure Product ester_cleavage t-Butyl Ester Cleavage issue->ester_cleavage Loss of t-Bu group sol_incomplete1 Increase acid concentration or reaction time/temperature incomplete->sol_incomplete1 sol_incomplete2 Ensure anhydrous conditions incomplete->sol_incomplete2 sol_side1 Add cation scavenger (e.g., TIS, thioanisole) side_products->sol_side1 sol_side2 Purify carefully to remove byproducts side_products->sol_side2 sol_ester1 Lower reaction temperature (e.g., 0°C) ester_cleavage->sol_ester1 sol_ester2 Use milder/alternative acids (H2SO4/tBuOAc, MsOH/tBuOAc/DCM) ester_cleavage->sol_ester2 sol_ester3 Use non-acidic methods (e.g., Oxalyl Chloride/MeOH) ester_cleavage->sol_ester3 end Successful Deprotection sol_incomplete1->end sol_incomplete2->end sol_side1->end sol_side2->end sol_ester1->end sol_ester2->end sol_ester3->end

Troubleshooting flowchart for the deprotection of this compound.

Quantitative Data Summary

The following table summarizes various reported conditions for the selective deprotection of N-Boc groups in the presence of tert-butyl esters. While these substrates are not the exact target molecule, the data provides a useful starting point for reaction optimization.

Reagent(s)Solvent(s)TemperatureTimeSubstrate TypeYield (%)Reference
H₂SO₄ (1.5-3.0 equiv.)tBuOAcRoom Temp.1-3 hAmino acid/dipeptide esters70-100[3]
MsOH (1.5-3.0 equiv.)tBuOAc/CH₂Cl₂ (4:1)Room Temp.1-3 hAmino acid/dipeptide esters70-100[3]
Oxalyl Chloride (3 equiv.)MethanolRoom Temp.1-4 hAromatic/Aliphatic/Heterocyclic amines>70 (up to 90)[9]
TFA (25-50%)DCMRoom Temp.0.5-2 hGeneral Boc-amines-[2]
Thermal (Continuous Flow)Methanol or TFE240°C30 minAryl & Alkyl Amines88-93[12]

Signaling Pathway of Deprotection and Side Reactions

start Boc-L-aspartinol 4-tert-Butyl Ester acid Acid (e.g., TFA) start->acid + side_reaction2 Ester Cleavage start->side_reaction2 Acidolysis protonated Protonated Boc Group acid->protonated Protonation carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid Elimination tbutyl_cation tert-Butyl Cation protonated->tbutyl_cation Elimination desired_product L-aspartinol 4-tert-Butyl Ester (as salt) carbamic_acid->desired_product Decarboxylation co2 CO₂ carbamic_acid->co2 Decarboxylation side_reaction1 O-alkylation (tert-Butyl Ether) tbutyl_cation->side_reaction1 Reacts with -OH ester_cleavage_product Fully Deprotected Aspartinol side_reaction2->ester_cleavage_product

Acid-mediated deprotection pathway and potential side reactions.

Experimental Protocols

Protocol 1: Selective N-Boc Deprotection using Sulfuric Acid in tert-Butyl Acetate

This protocol is adapted from conditions reported for the selective deprotection of N-Boc groups on amino acid and dipeptide tert-butyl esters.[3]

  • Preparation: Dissolve this compound (1.0 equiv.) in tert-butyl acetate (tBuOAc) to a concentration of approximately 0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄, 1.5 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 2: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is based on a mild deprotection method tolerant of acid-labile functional groups.[9]

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) in methanol (to a concentration of approximately 0.1-0.2 M).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add oxalyl chloride (3.0 equiv.) to the stirred solution. Gas evolution may be observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 3: N-Boc Deprotection with Trifluoroacetic Acid (TFA) and Scavengers

This protocol is a standard procedure for Boc deprotection, modified with the inclusion of a scavenger to minimize side reactions.[1]

  • Preparation: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) (0.1-0.5 M) in a round-bottom flask. Add a cation scavenger, such as triisopropylsilane (TIS, 2.5-5% v/v).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction at 0°C to room temperature for 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • Purification: The resulting amine trifluoroacetate salt can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous NaHCO₃ solution. The organic layer is then dried and concentrated to yield the free amine, which can be further purified if necessary.

References

Analytical methods for detecting impurities in Boc-L-aspartinol 4-tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for detecting impurities in Boc-L-aspartinol 4-tert-Butyl Ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: The most likely impurities in this compound often originate from its synthesis, which typically involves the reduction of Boc-L-aspartic acid 4-tert-butyl ester. Potential impurities include:

  • Starting Material: Unreacted Boc-L-aspartic acid 4-tert-butyl ester.

  • Over-reduction Products: Impurities where other functional groups have been unintentionally reduced.

  • Byproducts from Reagents: Residuals or byproducts from the reducing agents (e.g., borane complexes) and solvents used in the synthesis and purification steps.

  • Protecting Group Byproducts: Impurities arising from the premature cleavage of the Boc or tert-Butyl ester protecting groups. This can include the free amine or the free carboxylic acid.

  • Aldehyde Intermediate: The intermediate aldehyde formed during the reduction of the carboxylic acid may be present in trace amounts if the reduction is incomplete.

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities such as the starting material and protecting group byproducts. A reversed-phase method with UV detection is commonly employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities. Derivatization is often necessary for polar molecules like amino alcohols to increase their volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of the main compound and its impurities. 1H NMR is particularly useful for quantitative analysis (qNMR) of impurities without the need for reference standards for each impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.

Q3: How can I quantify the purity of my this compound sample?

A3: Purity is typically assessed using HPLC with UV detection by calculating the area percentage of the main peak relative to the total area of all peaks. For more accurate quantification, a reference standard of this compound should be used to create a calibration curve. Alternatively, quantitative NMR (qNMR) can be used to determine purity by integrating the signals of the compound against a certified internal standard.

Troubleshooting Guides

HPLC Analysis

Problem: Poor peak shape (tailing or fronting) for the main peak.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or column overload.

  • Solution:

    • Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic form.

    • Try a different column with end-capping to minimize silanol interactions.

    • Reduce the sample concentration or injection volume.

    • Add a small amount of a competing agent, like triethylamine, to the mobile phase to block active sites on the stationary phase.

Problem: Ghost peaks appearing in the chromatogram.

  • Possible Cause: Carryover from previous injections or contamination in the mobile phase or system.

  • Solution:

    • Run a blank gradient (injecting only the mobile phase) to see if the ghost peaks persist.

    • If they do, prepare fresh mobile phase and flush the system thoroughly.

    • Clean the injector and autosampler with a strong solvent.

GC-MS Analysis

Problem: No peak or very small peak for this compound.

  • Possible Cause: The compound is not volatile enough or is degrading in the injector. Derivatization may be incomplete.

  • Solution:

    • Derivatize the sample to increase its volatility. Silylation is a common method for amino alcohols.

    • Optimize the derivatization reaction conditions (reagent, temperature, and time) to ensure complete reaction.

    • Lower the injector temperature to prevent thermal degradation.

    • Use a glass liner in the injector to minimize active sites.

Problem: Multiple peaks for a single compound.

  • Possible Cause: Incomplete derivatization leading to multiple derivatized forms, or on-column degradation.

  • Solution:

    • Re-optimize the derivatization procedure for completeness.

    • Check the stability of the derivatized sample over time.

    • Lower the analysis temperature (injector and column) if thermal degradation is suspected.

Experimental Protocols

HPLC Method for Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    Time (min) % B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

GC-MS Method for Volatile Impurities (after derivatization)
  • Derivatization (Silylation):

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70 °C for 30 minutes.

    • Inject the derivatized sample into the GC-MS.

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

¹H NMR for Structural Confirmation and Purity
  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: 5-10 mg of the sample in 0.7 mL of solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure:

    • Acquire a standard ¹H NMR spectrum.

    • For quantitative analysis (qNMR), add a known amount of a certified internal standard (e.g., maleic anhydride) and ensure full relaxation of all signals by using a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

Data Presentation

Table 1: Representative HPLC Retention Times for this compound and Potential Impurities.

Compound Expected Retention Time (min)
Boc-L-aspartic acid 4-tert-butyl ester (Starting Material) ~ 15.2
This compound (Product) ~ 12.5
Deprotected amine ~ 3.8

| Deprotected carboxylic acid | ~ 8.1 |

Note: Retention times are estimates and will vary depending on the specific HPLC system and conditions.

Table 2: Expected Mass-to-Charge Ratios (m/z) for GC-MS Analysis (after silylation).

Compound (as TMS derivative) Expected Molecular Ion (M+) [m/z] Key Fragment Ions [m/z]
This compound 347 291, 246, 174, 100

| Boc-L-aspartic acid 4-tert-butyl ester | 433 | 377, 332, 260, 156 |

Visualizations

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Confirmatory & Volatiles Analysis cluster_3 Results Sample Boc-L-aspartinol 4-tert-Butyl Ester Sample HPLC HPLC-UV Sample->HPLC Non-volatile impurities NMR 1H NMR Sample->NMR Structural info & qNMR GCMS GC-MS (with Derivatization) Sample->GCMS Volatile impurities LCMS LC-MS HPLC->LCMS For unknown peaks Purity Purity Assessment HPLC->Purity NMR->Purity ImpurityID Impurity Identification LCMS->ImpurityID GCMS->ImpurityID

Caption: Experimental workflow for the comprehensive analysis of this compound.

Troubleshooting_HPLC cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues Start HPLC Issue Observed PeakShape Poor Peak Shape (Tailing/Fronting) Start->PeakShape RetentionShift Retention Time Shifting Start->RetentionShift BaselineNoise Noisy or Drifting Baseline Start->BaselineNoise CheckOverload Reduce Sample Concentration/Volume PeakShape->CheckOverload Is peak broad? CheckMobilePhase Adjust Mobile Phase pH PeakShape->CheckMobilePhase Is there tailing? ChangeColumn Try End-capped Column CheckMobilePhase->ChangeColumn If pH is optimal CheckFlow Verify Flow Rate & Mobile Phase Comp. RetentionShift->CheckFlow CheckTemp Check Column Temperature Stability CheckFlow->CheckTemp If flow is stable Equilibrate Ensure Adequate Column Equilibration CheckTemp->Equilibrate If temp is stable FreshMobilePhase Prepare Fresh, Degassed Mobile Phase BaselineNoise->FreshMobilePhase CleanSystem Flush System & Detector FreshMobilePhase->CleanSystem If noise persists CheckLamp Check Detector Lamp CleanSystem->CheckLamp If drift continues

Caption: Troubleshooting guide for common HPLC issues encountered during analysis.

Minimizing aspartimide formation in peptides containing aspartic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize aspartimide formation during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic?

Aspartimide formation is a significant side reaction that can occur during Fmoc-based solid-phase peptide synthesis (SPPS), particularly when dealing with peptides containing aspartic acid.[1] This intramolecular cyclization happens when the backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carbonyl of the Asp.[1] This process is typically initiated during the piperidine-mediated Fmoc deprotection step.[1][2]

This side reaction is problematic because the resulting succinimide intermediate can lead to several undesirable by-products.[3] These include racemization at the α-carbon of the aspartic acid and the formation of both α- and β-aspartyl peptides upon ring opening by nucleophiles like piperidine or water.[1][2][3] These impurities can be difficult to separate from the target peptide due to similar masses and chromatographic retention times, leading to reduced yield and purity of the final product.[4]

Q2: Which amino acid sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly dependent on the amino acid sequence, specifically the residue C-terminal to the aspartic acid.[2][3] Sequences where Asp is followed by a small, sterically unhindered amino acid are particularly prone to this side reaction. The most susceptible sequences include:

  • Asp-Gly : This is considered the most problematic sequence due to the lack of steric hindrance from the glycine residue.[2][3][5]

  • Asp-Asn [1][3]

  • Asp-Ser [1][3]

  • Asp-Thr [3]

  • Asp-Arg [3]

  • Asp-Cys [3]

Q3: What are the main strategies to prevent aspartimide formation?

There are three primary strategies to minimize or eliminate aspartimide formation:

  • Modification of Fmoc-Deprotection Conditions: This involves altering the deprotection solution to reduce its basicity.[5]

  • Use of Sterically Hindered Asp Side-Chain Protecting Groups: Employing bulkier protecting groups on the β-carboxyl of aspartic acid can sterically hinder the intramolecular cyclization.[4]

  • Backbone Protection: This is the most effective method and involves modifying the backbone amide nitrogen of the amino acid following the Asp residue to prevent it from acting as a nucleophile.[5][6]

Troubleshooting Guide

Problem 1: Significant peptide loss or low yield, especially for long or difficult sequences containing Asp.

  • Possible Cause: Aspartimide formation can lead to multiple side products, including piperidide adducts, which reduces the yield of the desired full-length peptide.[5]

  • Solution 1: Modify Deprotection Conditions.

    • Switch to a weaker base for Fmoc removal, such as piperazine or morpholine.[5][7]

    • Add an acidic additive like 0.1M hydroxybenzotriazole (HOBt) or 5% formic acid to the standard 20% piperidine deprotection solution.[4][5][8]

  • Solution 2: Use Sterically Hindered Protecting Groups.

    • For the Asp residue, substitute the standard tert-butyl (OtBu) group with a bulkier one like 3-methylpent-3-yl (Mpe), 5-butyl-5-nonyl (OBno), or 2,3,4-trimethylpent-3-yl (Die).[3][4][5]

Problem 2: The crude peptide shows a complex mixture of peaks upon HPLC analysis, some with masses corresponding to piperidide adducts.

  • Possible Cause: The aspartimide intermediate is susceptible to nucleophilic attack by piperidine, leading to the formation of α- and β-piperidide adducts.[2][5]

  • Solution 1: Reduce Basicity of Deprotection.

    • The formation of piperidide adducts is a direct consequence of using piperidine. Switching to a non-nucleophilic or weaker base can mitigate this issue.[5]

  • Solution 2: Backbone Protection.

    • For highly susceptible sequences like Asp-Gly, using a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, can completely prevent this side reaction.[5]

Problem 3: Synthesis of an Asp-Gly containing peptide results in very low purity.

  • Possible Cause: The Asp-Gly sequence is particularly prone to aspartimide formation due to the lack of steric hindrance from the glycine residue.[2][5]

  • Solution 1: Backbone Protection is Highly Recommended.

    • The most effective solution is to use a dipeptide with a backbone protecting group on the glycine, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, where Dmb is 2,4-dimethoxybenzyl.[5]

  • Solution 2: Use a Bulky Protecting Group on Asp.

    • Fmoc-Asp(OBno)-OH has shown significant success in reducing aspartimide formation even in Asp-Gly sequences.[5]

Problem 4: Increased aspartimide formation is observed when using microwave-assisted SPPS.

  • Possible Cause: Higher temperatures used in microwave synthesis can accelerate the rate of aspartimide formation.[5][9]

  • Solution 1: Modify Deprotection Conditions.

    • Add HOBt to the deprotection solution or use piperazine in place of piperidine.[9]

  • Solution 2: Lower Coupling Temperature.

    • Reducing the microwave coupling temperature can help limit this side reaction.[9]

Data on Prevention Strategies

The following tables summarize quantitative data on the effectiveness of different strategies to minimize aspartimide formation.

Table 1: Effect of Modified Fmoc-Deprotection Conditions

Deprotection SolutionAspartimide Formation LevelNotes
20% Piperidine in DMFHigh (Sequence Dependent)Standard condition, prone to aspartimide formation.[5]
20% Piperidine / 0.1M HOBt in DMFSignificantly ReducedHOBt buffers the basicity, reducing the side reaction.[4][5]
20% Piperidine / 5% Formic Acid in NMPReduced by ~90% in a model peptideThe acid additive protonates the amide, reducing its nucleophilicity.[2][5]
PiperazineSignificantly ReducedA weaker base than piperidine, which slows the rate of aspartimide formation.[4][5]
1-HydroxypiperidineSignificantly ReducedShowed significant improvement over piperidine in a model peptide.[2]

Table 2: Effect of Aspartic Acid Side-Chain Protecting Groups

Protecting GroupRelative Aspartimide FormationNotes
Benzyl (Bzl)HighMore prone to aspartimide formation compared to cyclohexyl ester.[10]
tert-Butyl (tBu)ModerateStandard protecting group, but can be problematic in susceptible sequences.[2]
Cyclohexyl (cHex)LowShowed a 170-fold reduction in imide formation compared to the benzyl ester in a model peptide.[10][11]
3-methylpent-3-yl (Mpe)LowProvides good protection against base-catalyzed aspartimide formation.[6]
5-butyl-5-nonyl (OBno)Very LowHighly effective in minimizing aspartimide formation.[5][6]
Cyanosulfurylide (CSY)EliminatedA non-ester-based masking group that completely suppresses aspartimide formation.[2][7][12]

Experimental Protocols

Protocol 1: Modified Fmoc-Deprotection with HOBt

  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Deprotection Step:

    • Wash the resin-bound peptide three times with DMF.

    • Add the deprotection solution to the resin and allow it to react for the desired time (e.g., 2 x 10 minutes).

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF to remove residual piperidine and HOBt.

  • Continue with the standard coupling protocol.

Protocol 2: Incorporation of a Backbone-Protected Dipeptide (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH)

  • Standard Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin using your standard protocol.

  • Dipeptide Coupling:

    • Dissolve the Fmoc-Asp(OtBu)-Dmb-Gly-OH dipeptide and a suitable coupling reagent (e.g., HATU, HCTU) in DMF.

    • Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) to the activation mixture.

    • Add the activated dipeptide solution to the resin and allow the coupling reaction to proceed to completion.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Continue with the synthesis. The Dmb group is stable to the subsequent piperidine treatments and will be removed during the final TFA cleavage step.[5]

Visual Guides

Aspartimide_Formation_Mechanism cluster_peptide Peptide Backbone Peptide_Chain_1 ...-NH-CH(R)-CO- Asp Asp-NH- Asp_Side_Chain CH₂-CO-OR' Asp->Asp_Side_Chain Next_Residue CH(R'')-CO-... Deprotonation Deprotonation Asp->Deprotonation Backbone amide N is deprotonated Base Base (e.g., Piperidine) Base->Deprotonation Initiates Nucleophilic_Attack Intramolecular Nucleophilic Attack Deprotonation->Nucleophilic_Attack Aspartimide Aspartimide Intermediate (Succinimide Ring) Nucleophilic_Attack->Aspartimide Forms Side_Products Side Products (α/β-peptides, Racemization) Aspartimide->Side_Products Leads to

Caption: Mechanism of base-catalyzed aspartimide formation.

Aspartimide_Prevention_Workflow cluster_synthesis Peptide Synthesis Step cluster_strategies Prevention Strategies Start Asp residue to be coupled Check_Sequence Check C-terminal sequence (e.g., Asp-Gly, Asp-Asn) Start->Check_Sequence Standard_Protocol Standard Fmoc-SPPS Protocol Check_Sequence->Standard_Protocol Low Risk Implement_Strategy Implement Prevention Strategy Check_Sequence->Implement_Strategy High Risk Continue_Synthesis Continue Synthesis Standard_Protocol->Continue_Synthesis Strategy1 Modify Deprotection: - Weaker Base - Acidic Additive (HOBt) Implement_Strategy->Strategy1 Strategy2 Use Bulky Side-Chain Protecting Group (e.g., OMpe, OBno) Implement_Strategy->Strategy2 Strategy3 Use Backbone-Protected Dipeptide (e.g., Dmb) Implement_Strategy->Strategy3 Strategy1->Continue_Synthesis Strategy2->Continue_Synthesis Strategy3->Continue_Synthesis

Caption: Decision workflow for preventing aspartimide formation.

References

Validation & Comparative

A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of Boc-L-aspartinol 4-tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, ensuring the chemical and stereochemical purity of starting materials and intermediates is paramount. Boc-L-aspartinol 4-tert-Butyl Ester, a valuable chiral building block, is no exception. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of this compound. We will delve into detailed experimental protocols and present supporting data to facilitate an informed decision on the most suitable methodology for your specific needs.

Introduction to Purity Assessment

The purity of this compound can be compromised by impurities stemming from the synthetic process. These can include diastereomers, enantiomers (if racemization occurs), residual starting materials, and by-products from the cleavage of protecting groups.[1][2] A thorough purity analysis must therefore address both chemical and stereochemical integrity.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of components in a mixture.[3][] For this compound, two primary HPLC methods are employed: reversed-phase HPLC for chemical purity and chiral HPLC for enantiomeric purity.

Reversed-Phase HPLC for Chemical Purity

Reversed-phase HPLC separates compounds based on their hydrophobicity. It is an excellent method for detecting and quantifying non-isomeric impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.[5]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).[5][6]

    • Gradient Program:

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.[5][6]

  • Column Temperature: 30 °C.[6]

  • Detection: UV at 210 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Data Presentation:

Table 1: Representative Reversed-Phase HPLC Data for Chemical Purity Assessment

Peak No.Retention Time (min)Peak Area (%)Identification
13.50.2Potential polar impurity
212.899.7This compound
315.20.1Potential non-polar impurity
Chiral HPLC for Enantiomeric Purity

Direct enantioseparation using a chiral stationary phase (CSP) is the most common approach for determining the enantiomeric excess of chiral compounds like this compound.[7][8][9][10]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.[6]

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA). The exact ratio may require optimization.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25 °C.[6]

  • Detection: UV at 210 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Presentation:

Table 2: Representative Chiral HPLC Data for Enantiomeric Purity Assessment

Peak No.Retention Time (min)Peak Area (%)Identification
19.299.9L-enantiomer (this compound)
211.50.1D-enantiomer

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an exceptionally powerful tool for structural elucidation and can be adapted for quantitative analysis (qNMR) to determine purity without the need for a specific reference standard of the analyte.[11][12][13][14]

¹H NMR for Structural Confirmation and Purity Estimation

A standard ¹H NMR spectrum provides a fingerprint of the molecule, confirming its identity and revealing the presence of impurities with distinct proton signals.

Experimental Protocol:

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 s (to ensure full relaxation for quantitative analysis)

Data Presentation:

Table 3: Representative ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.25br s1HNH
4.10m1HCH-NH
3.65m2HCH₂-OH
2.50m2HCH₂-CO
1.45s9HBoc (CH₃)₃
1.43s9Ht-Butyl (CH₃)₃
Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR allows for the determination of the absolute purity of a substance by comparing the integral of a specific analyte proton signal to the integral of a known amount of a certified internal standard.[7][13][15]

Experimental Protocol:

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into an NMR tube.

    • Accurately weigh a specific amount of this compound (e.g., 15-20 mg) and add it to the same NMR tube.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).

  • Data Analysis: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation:

Table 4: Representative qNMR Data for Absolute Purity Assessment

ParameterAnalyte (this compound)Internal Standard (Maleic Anhydride)
Mass (mg)18.56.2
Molecular Weight ( g/mol )289.3698.06
Signal for IntegrationBoc protonsCH=CH
Chemical Shift (ppm)1.457.10
Number of Protons (N)92
Integral (I)10.002.50
Purity of Standard (%)-99.9
Calculated Purity (%) 99.5 -

Comparison of HPLC and NMR for Purity Assessment

FeatureHPLCNMR
Primary Application Separation and quantification of impurities.[3]Structural confirmation and absolute purity determination.[5]
Strengths High sensitivity for trace impurities, excellent for resolving enantiomers.[3][7]Provides definitive structural information, no need for an analyte-specific reference standard for qNMR.[7][13]
Limitations Indirect structural information, requires reference standards for impurity identification.[6]Lower sensitivity for trace impurities, potential for signal overlap.[5]
Sample Throughput Lower, especially during method development.[7]Higher for routine analysis after initial setup.[7]
Solvent Consumption High.[7]Low.[7]

Workflow for Purity Assessment

Purity_Assessment_Workflow Sample Boc-L-aspartinol 4-tert-Butyl Ester Sample Prep Sample Preparation (Dissolution) Sample->Prep HPLC HPLC Analysis Prep->HPLC NMR NMR Analysis Prep->NMR RP_HPLC Reversed-Phase HPLC HPLC->RP_HPLC Chiral_HPLC Chiral HPLC HPLC->Chiral_HPLC H1_NMR ¹H NMR NMR->H1_NMR qNMR qNMR NMR->qNMR Chem_Purity Chemical Purity (%) RP_HPLC->Chem_Purity Enan_Purity Enantiomeric Purity (%) Chiral_HPLC->Enan_Purity Struct_Confirm Structural Confirmation H1_NMR->Struct_Confirm Abs_Purity Absolute Purity (%) qNMR->Abs_Purity Final_Report Final Purity Report Chem_Purity->Final_Report Enan_Purity->Final_Report Struct_Confirm->Final_Report Abs_Purity->Final_Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Conclusion

Both HPLC and NMR are indispensable and complementary techniques for the thorough purity assessment of this compound. HPLC, particularly with chiral capabilities, excels in the sensitive detection and quantification of chemical and stereochemical impurities.[6][7] NMR, on the other hand, provides unequivocal structural confirmation and, through qNMR, offers a powerful method for determining absolute purity without the need for an analyte-specific reference standard.[11][13] For robust quality control in research and drug development, a combined analytical approach is highly recommended to ensure the comprehensive characterization and high quality of this important chiral building block.

References

A Comparative Guide to Aspartic Acid Derivatives in Asymmetric Synthesis and Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-aspartic acid, a readily available and chiral amino acid, serves as a versatile starting material for a diverse range of derivatives crucial in pharmaceutical research and development. These derivatives can be broadly categorized into two main classes: protected amino acids for peptide synthesis and chiral building blocks for asymmetric synthesis. This guide provides an objective comparison of Boc-L-aspartinol 4-tert-Butyl Ester , a chiral β-amino alcohol, with other key aspartic acid derivatives, supported by experimental data and detailed methodologies.

Introduction to Aspartic Acid Derivatives

Aspartic acid possesses two carboxylic acid groups and an amine, allowing for a variety of chemical modifications. Protecting groups can be strategically employed to enable its use in different synthetic contexts. For instance, in solid-phase peptide synthesis (SPPS), derivatives are designed to prevent side reactions like aspartimide formation. In contrast, for use as chiral synthons, the functional groups of aspartic acid are modified to create versatile intermediates for constructing complex molecules with specific stereochemistry.

Comparison of Key Aspartic Acid Derivatives

The selection of an appropriate aspartic acid derivative is dictated by its intended application. The following table summarizes the properties and primary applications of this compound and other representative aspartic acid derivatives.

DerivativeClassPrimary ApplicationKey Features
This compound Chiral β-Amino AlcoholAsymmetric synthesis (chiral auxiliary, building block)Provides a stereodefined 1,2-amino alcohol moiety.
Boc-L-aspartic acid 4-tert-butyl ester Protected Amino AcidPrecursor for this compound and other derivativesThe fully protected amino acid allows for selective modification.[1]
Fmoc-Asp(OtBu)-OH Protected Amino AcidSolid-Phase Peptide Synthesis (SPPS)Standard derivative for incorporating aspartic acid in Fmoc-based SPPS.
N-Formyl-L-aspartic Acid N-Protected Amino AcidPeptide synthesis and broader chemical researchThe N-formyl group acts as a protecting group for the alpha-amino nitrogen.[2]
Poly(aspartic acid) (PASA) PolymerDrug delivery systems, biomaterialsBiocompatible and biodegradable polymer with carboxylic functional groups.[3]

Performance in Specific Applications

This compound as a Chiral Building Block

This compound is primarily utilized as a chiral synthon in asymmetric synthesis. The defined stereochemistry of the amino and alcohol groups makes it a valuable starting material for the synthesis of complex chiral molecules, such as pharmaceuticals and natural products. Its performance is evaluated based on the yield and stereoselectivity of the reactions in which it participates.

While direct comparative studies are limited, the utility of chiral β-amino alcohols derived from amino acids is well-established in directing the stereochemical outcome of reactions. For example, they can be used as chiral auxiliaries to control the formation of new stereocenters.

Aspartic Acid Derivatives in Peptide Synthesis

In the context of peptide synthesis, the performance of aspartic acid derivatives is primarily assessed by their ability to minimize the formation of aspartimide, a common side reaction that reduces the yield and purity of the desired peptide.[1] The use of bulky ester protecting groups on the side chain carboxyl has been a successful strategy to mitigate this issue.

The following table presents a comparison of different side-chain protecting groups for aspartic acid in the synthesis of a model peptide prone to aspartimide formation.

Aspartic Acid Derivative (Fmoc-Asp(OR)-OH)Protecting Group (R)Aspartimide Formation (%)
Fmoc-Asp(OtBu)-OHtert-Butyl (tBu)High
Fmoc-Asp(OMpe)-OH3-methylpent-3-yl (Mpe)Reduced
Fmoc-Asp(OEpe)-OH3-ethylpent-3-yl (Epe)Significantly Reduced
Fmoc-Asp(OPhp)-OH4-n-propylhept-4-yl (Php)Very Low
Fmoc-Asp(OBno)-OH5-n-butylnon-5-yl (Bno)Very Low

Data represents typical values under standard Fmoc-SPPS conditions and can vary based on the peptide sequence.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reduction of the α-carboxylic acid of Boc-L-aspartic acid 4-tert-butyl ester to the corresponding alcohol.

Materials:

  • Boc-L-aspartic acid 4-tert-butyl ester

  • Borane-tetrahydrofuran complex (BH3·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve Boc-L-aspartic acid 4-tert-butyl ester in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF, approximately 1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Protocol 2: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for incorporating an Fmoc-protected aspartic acid derivative into a peptide chain on a solid support.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including the desired Fmoc-Asp(OR)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

  • Hydroxybenzotriazole (HOBt) or other coupling additive

  • 20% piperidine in N,N-dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid to be incorporated into the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Synthetic Pathways and Workflows

Logical Workflow for Derivative Selection

G Logical Workflow for Aspartic Acid Derivative Selection cluster_peptide cluster_asymmetric cluster_drug_delivery start Define Synthetic Goal peptide_synthesis Peptide Synthesis start->peptide_synthesis asymmetric_synthesis Asymmetric Synthesis start->asymmetric_synthesis drug_delivery Drug Delivery / Biomaterial start->drug_delivery aspartimide_risk High Risk of Aspartimide Formation? peptide_synthesis->aspartimide_risk chiral_scaffold Required Chiral Scaffold asymmetric_synthesis->chiral_scaffold polymer_backbone Need for Polymer Backbone? drug_delivery->polymer_backbone standard_fmoc Use Fmoc-Asp(OtBu)-OH aspartimide_risk->standard_fmoc No bulky_ester Use Bulky Ester Protected Asp (e.g., Fmoc-Asp(OMpe)-OH) aspartimide_risk->bulky_ester Yes amino_alcohol β-Amino Alcohol chiral_scaffold->amino_alcohol amino_acid_deriv Other Chiral Synthon chiral_scaffold->amino_acid_deriv boc_aspartinol Use Boc-L-aspartinol 4-tert-Butyl Ester amino_alcohol->boc_aspartinol other_synthon Select appropriate derivative (e.g., Aspartinal) amino_acid_deriv->other_synthon pasa Use Poly(aspartic acid) polymer_backbone->pasa

Caption: Workflow for selecting an appropriate aspartic acid derivative.

Synthetic Pathway from Aspartic Acid

Caption: Simplified synthetic pathways to key aspartic acid derivatives.

Conclusion

This compound and other aspartic acid derivatives represent a versatile toolbox for chemical and pharmaceutical research. While derivatives like Fmoc-Asp(OtBu)-OH are mainstays in peptide synthesis, with ongoing efforts to mitigate aspartimide formation through the use of bulkier protecting groups, this compound serves a distinct but equally important role as a chiral building block in asymmetric synthesis. The choice of derivative is fundamentally linked to the desired synthetic outcome, and an understanding of their comparative advantages is essential for efficient and successful drug discovery and development.

References

A Comparative Guide to Alternative Reagents for the Synthesis of β-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of β-amino alcohols is a cornerstone of modern organic chemistry, providing crucial chiral building blocks for a vast array of pharmaceuticals and biologically active compounds. While classical methods exist, the development of novel, efficient, and stereoselective reagents is paramount for advancing drug discovery and development. This guide provides an objective comparison of several alternative reagents and methodologies for the synthesis of β-amino alcohols, supported by experimental data and detailed protocols.

Comparison of Performance

The following table summarizes the performance of five distinct and innovative methods for the synthesis of β-amino alcohols, showcasing their yields and enantioselectivities for representative substrates.

MethodReagent/CatalystSubstrate(s)ProductYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Catalytic Epoxide Ring-Opening Zn(ClO₄)₂·6H₂OStyrene oxide, Aniline2-Anilino-2-phenylethanol95N/A (racemic)N/A
Asymmetric Transfer Hydrogenation RuCl--INVALID-LINK--α-Aminoacetophenone hydrochloride(R)-2-Amino-1-phenylethanol9699.8N/A
Sharpless Asymmetric Aminohydroxylation AD-mix-β, CH₃SO₂NH₂Styrene(R)-2-(Methylsulfonamido)-1-phenylethanol9499N/A
Catalytic Rearrangement Trifluoroacetic Anhydride (TFAA) (catalytic)(R)-N,N-Dibenzyl-2-amino-1-phenylethanol(R)-N,N-Dibenzyl-1-phenyl-2-aminoethanol9899N/A
Photoredox-Catalyzed Synthesis Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, O-Acyl hydroxylaminePhenylacetylene, Vinyl ether3-Alkenyl-1-amino-2-ol derivative91N/A (racemic)N/A

Experimental Protocols & Methodologies

This section provides detailed experimental procedures for the key synthetic methods highlighted in this guide.

Catalytic Epoxide Ring-Opening with Zn(ClO₄)₂·6H₂O

This method offers a simple and efficient approach for the regioselective synthesis of β-amino alcohols under solvent-free conditions.[1][2]

Procedure: A mixture of styrene oxide (1 mmol), aniline (1 mmol), and Zn(ClO₄)₂·6H₂O (5 mol%) is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-anilino-2-phenylethanol.

Asymmetric Transfer Hydrogenation of α-Amino Ketones

The Noyori-type asymmetric transfer hydrogenation provides a highly enantioselective route to chiral β-amino alcohols from α-amino ketones.[3]

Procedure: In a dried Schlenk tube under an argon atmosphere, the RuCl--INVALID-LINK-- catalyst (0.05 mol%) is dissolved in a 5:2 mixture of formic acid and triethylamine. To this solution is added α-aminoacetophenone hydrochloride (1 mmol). The reaction mixture is stirred at 28 °C for 24 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield (R)-2-amino-1-phenylethanol.

Sharpless Asymmetric Aminohydroxylation

This powerful method allows for the direct, enantioselective conversion of alkenes to N-protected β-amino alcohols using a pre-packaged mixture of reagents (AD-mix).[4]

Procedure: To a stirred mixture of AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (CH₃SO₂NH₂) (1.1 mmol) in a 1:1 mixture of tert-butanol and water (5 mL each per mmol of alkene) at room temperature is added styrene (1 mmol). The reaction mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched by the addition of sodium sulfite, and the mixture is stirred for an additional hour. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give (R)-2-(methylsulfonamido)-1-phenylethanol.[4]

Catalytic Rearrangement of β-Amino Alcohols

This method provides a highly enantioselective synthesis of β-amino alcohols through a rearrangement reaction catalyzed by a substoichiometric amount of trifluoroacetic anhydride.[5][6][7]

Procedure: To a solution of (R)-N,N-Dibenzyl-2-amino-1-phenylethanol (1 mmol) in anhydrous THF (5 mL) is added trifluoroacetic anhydride (0.2 mmol). The mixture is heated in a sealed tube at 180 °C for 2 hours. After cooling to room temperature, a 1 M aqueous solution of NaOH is added, and the mixture is stirred for 1 hour. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash chromatography to afford (R)-N,N-Dibenzyl-1-phenyl-2-aminoethanol.[5][6]

Photoredox-Catalyzed Synthesis of β-Amino Alcohols

This modern approach utilizes visible light and a photoredox catalyst to generate β-amino alcohol derivatives under mild conditions.[8]

Procedure: In a nitrogen-filled glovebox, a vial is charged with Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%), an O-acyl hydroxylamine (1.2 mmol), a vinyl ether (1.0 mmol), and phenylacetylene (1.5 mmol) in anhydrous DMSO (2 mL). The vial is sealed and removed from the glovebox. The reaction mixture is then irradiated with a blue LED lamp (40 W) at room temperature for 12 hours. After the reaction is complete, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the corresponding 3-alkenyl-1-amino-2-ol derivative.[8]

Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the generalized reaction pathways and experimental workflows for the described synthetic methods.

Epoxide_Ring_Opening Epoxide Epoxide Intermediate Activated Epoxide-Catalyst Complex Epoxide->Intermediate Amine Amine Amine->Intermediate Nucleophilic Attack Catalyst Zn(ClO₄)₂·6H₂O Catalyst->Intermediate Product β-Amino Alcohol Intermediate->Product caption Epoxide Ring-Opening Workflow

Caption: Catalytic Epoxide Ring-Opening Workflow

Asymmetric_Transfer_Hydrogenation Ketone α-Amino Ketone Active_Catalyst Active Ru-Hydride Complex Ketone->Active_Catalyst Coordination Catalyst Ru-TsDPEN Catalyst Catalyst->Active_Catalyst H_Source HCOOH/NEt₃ H_Source->Active_Catalyst Product Chiral β-Amino Alcohol Active_Catalyst->Product Hydride Transfer caption Asymmetric Hydrogenation Pathway

Caption: Asymmetric Transfer Hydrogenation Pathway

Sharpless_Aminohydroxylation Alkene Alkene Os_Imido Osmium-Imido Intermediate Alkene->Os_Imido [3+2] Cycloaddition AD_mix AD-mix (Os catalyst, Ligand, Oxidant) AD_mix->Os_Imido N_Source Nitrogen Source (e.g., CH₃SO₂NH₂) N_Source->Os_Imido Cycloadduct Osmacycle Intermediate Os_Imido->Cycloadduct Product N-Protected β-Amino Alcohol Cycloadduct->Product Hydrolysis caption Sharpless Aminohydroxylation Cycle

Caption: Sharpless Aminohydroxylation Cycle

Catalytic_Rearrangement Start_AA β-Amino Alcohol Aziridinium Aziridinium Ion Intermediate Start_AA->Aziridinium TFAA TFAA (cat.) TFAA->Aziridinium Activation Rearranged_Ester Rearranged Aminoester Aziridinium->Rearranged_Ester Nucleophilic Opening Product Rearranged β-Amino Alcohol Rearranged_Ester->Product Hydrolysis caption Catalytic Rearrangement Mechanism

Caption: Catalytic Rearrangement Mechanism

Photoredox_Synthesis PC Photocatalyst (Ir) Excited_PC Excited Photocatalyst* PC->Excited_PC Light Visible Light (hν) Light->Excited_PC N_Radical_Precursor O-Acyl Hydroxylamine N_Radical Nitrogen Radical N_Radical_Precursor->N_Radical Excited_PC->N_Radical SET Intermediate_Radical Carbon Radical Intermediate N_Radical->Intermediate_Radical Alkene Alkene/Alkyne Alkene->Intermediate_Radical Product β-Amino Alcohol Derivative Intermediate_Radical->Product Radical Trapping caption Photoredox Catalysis Workflow

Caption: Photoredox Catalysis Workflow

References

A Comparative Guide to Enantiomeric Excess Determination of Boc-L-aspartinol 4-tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical quality attribute. Boc-L-aspartinol 4-tert-Butyl Ester, a valuable chiral building block, requires accurate enantiomeric purity assessment to ensure the efficacy and safety of downstream applications. This guide provides an objective comparison of three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an optimal analytical method for determining the enantiomeric excess of this compound hinges on factors such as required accuracy, sample throughput, instrument availability, and the specific characteristics of the sample matrix. While Chiral HPLC is a widely adopted and robust method, Chiral GC and NMR Spectroscopy offer distinct advantages in specific scenarios.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy with Chiral Shift Reagents
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Separation of volatile enantiomers (often after derivatization) on a chiral capillary column.Formation of transient diastereomeric complexes with a chiral shift reagent, inducing chemical shift non-equivalence for the enantiomers.
Sample Preparation Minimal; dissolution in a suitable solvent.Derivatization is typically required to increase volatility and thermal stability.Dissolution in a deuterated solvent and addition of a chiral shift reagent.
Analysis Time 15-30 minutes per sample.20-40 minutes per sample.5-15 minutes per sample for data acquisition.
Limit of Detection (LOD) High (can detect minor enantiomer down to ≤0.1%).Very High (can detect minor enantiomer down to ≤0.05%).Moderate (typically requires at least 1-5% of the minor enantiomer for accurate integration).
Advantages - Direct analysis often possible. - Wide variety of chiral columns available. - Robust and reproducible.- Excellent resolution and efficiency. - High sensitivity, especially with mass spectrometry (MS) detection.- Rapid analysis. - Provides structural information. - Non-destructive.
Limitations - Chiral columns can be expensive. - Method development can be time-consuming.- Derivatization adds a step and potential for error. - Analyte must be thermally stable.- Lower sensitivity compared to chromatographic methods. - Chiral shift reagents can be expensive. - Peak overlap can complicate analysis.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method for the enantiomeric separation of this compound using a polysaccharide-based chiral stationary phase.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

Chiral Gas Chromatography (GC)

This method requires derivatization of the hydroxyl group to increase volatility.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Derivatization:

    • Dissolve ~1 mg of this compound in 0.5 mL of dichloromethane.

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of trimethylsilyl chloride (TMCS).

    • Heat at 60 °C for 30 minutes.

  • Column: Chirasil-Val (L-valine-tert-butylamide polysiloxane), 25 m x 0.25 mm, 0.12 µm film thickness.

  • Oven Temperature Program: 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID).

  • Injection: 1 µL, split ratio 20:1.

Data Analysis: The % ee is calculated from the peak areas of the two derivatized enantiomers, similar to the HPLC method.

NMR Spectroscopy with a Chiral Shift Reagent

This protocol uses a lanthanide-based chiral shift reagent to induce separation of NMR signals for the enantiomers.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve ~10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add small, incremental amounts of a chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), and acquire a spectrum after each addition until baseline separation of a key proton signal (e.g., the methine proton adjacent to the hydroxyl group) is observed.

  • Data Analysis: Identify a well-resolved pair of signals corresponding to the two enantiomers. Integrate these two signals (I1 and I2) to calculate the % ee: % ee = |(I1 - I2) / (I1 + I2)| * 100

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Boc-L-aspartinol 4-tert-Butyl Ester Dissolve Dissolve in Mobile Phase Sample->Dissolve HPLC Chiral HPLC System Dissolve->HPLC Chromatogram Chromatogram (Separated Peaks) HPLC->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Boc-L-aspartinol 4-tert-Butyl Ester Derivatize Derivatize with Silylating Agent Sample->Derivatize GC Chiral GC System Derivatize->GC Chromatogram Chromatogram (Separated Peaks) GC->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral GC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Boc-L-aspartinol 4-tert-Butyl Ester Dissolve Dissolve in CDCl₃ Sample->Dissolve AddCSR Add Chiral Shift Reagent Dissolve->AddCSR NMR NMR Spectrometer AddCSR->NMR Spectrum ¹H NMR Spectrum (Split Signals) NMR->Spectrum Integrate Integrate Signal Areas Spectrum->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by NMR Spectroscopy.

A Comparative Guide to Validating Peptide Structures Synthesized with Boc-L-Aspartic Acid 4-tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the structure of peptides synthesized using Boc-L-aspartic acid 4-tert-butyl ester, a common building block in solid-phase peptide synthesis (SPPS). We will explore alternative strategies for incorporating aspartic acid residues, present supporting experimental data for structural validation, and provide detailed protocols for key analytical techniques.

The incorporation of aspartic acid into a peptide sequence presents a significant challenge: the propensity for aspartimide formation. This intramolecular cyclization is a major side reaction, particularly during the repetitive basic conditions of Fmoc deprotection in SPPS, leading to impurities that are often difficult to separate from the target peptide. In Boc-based synthesis, while the repetitive acid treatments for Boc group removal are less prone to inducing aspartimide formation compared to the basic conditions of Fmoc chemistry, the final cleavage from the resin, often with strong acids like HF, can still trigger this side reaction. The choice of the side-chain protecting group for aspartic acid is therefore critical to minimizing this and other potential side reactions.

Comparing Aspartic Acid Protection Strategies

The standard approach for side-chain protection of aspartic acid in Boc-based SPPS is the use of a benzyl ester (Boc-Asp(OBzl)-OH). However, to mitigate aspartimide formation, various alternative protecting groups have been developed. The tert-butyl ester (Boc-L-aspartic acid 4-tert-butyl ester or Boc-Asp(OtBu)-OH) is a common alternative. Other strategies include the use of more sterically hindering ester groups or employing backbone protection.

Below is a comparison of common side-chain protection strategies for aspartic acid and their effectiveness in minimizing aspartimide formation.

Protecting Group StrategyReagent ExampleMechanism of ActionAspartimide Formation (%)*AdvantagesDisadvantages
Benzyl Ester (Standard) Boc-Asp(OBzl)-OHStandard acid-labile protection.HighWell-established, readily available.Highly susceptible to aspartimide formation.
tert-Butyl Ester Boc-Asp(OtBu)-OHIncreased steric hindrance compared to benzyl ester.Moderate to HighCommon in Fmoc chemistry, provides some steric hindrance.Still prone to significant aspartimide formation in sensitive sequences.
Cyclohexyl Ester Boc-Asp(OcHex)-OHIncreased steric bulk and altered electronics.LowSignificantly reduces aspartimide formation compared to benzyl and tert-butyl esters under both acidic and basic conditions.[1]May require slightly longer coupling times.
Bulky Alkyl Esters Fmoc-Asp(OBno)-OHExtreme steric hindrance around the ester linkage.Very LowOffers superior suppression of aspartimide formation, even in highly prone sequences like Asp-Gly.Higher cost and potentially slower coupling kinetics.
Backbone Protection Fmoc-Asp(OtBu)-Dmb-Gly-OHA dipeptide unit where the amide nitrogen of the following residue (Gly) is protected, preventing it from attacking the Asp side chain.Very LowNearly eliminates aspartimide formation.[2]Limited to commercially available dipeptide building blocks (primarily for Asp-Gly sequences).

*Note: Aspartimide formation is highly sequence-dependent. The percentages are indicative and based on studies of model peptides known to be prone to this side reaction. For instance, in the synthesis of the scorpion toxin II model peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), the use of a bulky OBno protecting group reduced aspartimide formation to just 0.1% per cycle, a significant improvement over the OtBu group.

Experimental Protocols for Structural Validation

Accurate structural validation of synthesized peptides is crucial. A combination of chromatographic and spectroscopic techniques is typically employed to confirm the identity, purity, and structure of the final product.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

RP-HPLC is the most common method for assessing the purity of a crude peptide and for purifying the target peptide.[3]

Protocol:

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System and Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Separation:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes) at a flow rate of 1 mL/min.

    • Monitor the elution profile with a UV detector at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[3]

  • Data Analysis: Integrate the peak areas to determine the purity of the target peptide relative to any impurities.

Mass Spectrometry (MS) for Molecular Weight Verification and Sequencing

Mass spectrometry is essential for confirming that the synthesized peptide has the correct molecular weight. Tandem MS (MS/MS) can be used to verify the amino acid sequence.[4][5]

Protocol for MALDI-TOF MS:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified peptide in 0.1% TFA.

  • Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% TFA.[4]

  • Spotting: On a MALDI target plate, spot 1 µL of the peptide solution followed by 1 µL of the matrix solution. Allow the mixture to co-crystallize at room temperature.[4]

  • Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in positive ion reflector mode. The resulting spectrum should show a major peak corresponding to the [M+H]+ ion of the target peptide.

Protocol for LC-MS/MS:

  • LC Separation: Use a UPLC/UHPLC system with a C18 column, employing a gradient of acetonitrile in water with 0.1% formic acid as a mobile phase modifier.[6]

  • MS Analysis: Couple the LC system to an electrospray ionization (ESI) tandem mass spectrometer (e.g., Q-TOF or Orbitrap).[4]

  • Data Acquisition: Acquire full scan MS spectra to confirm the molecular weight. For sequence verification, perform MS/MS analysis by selecting the precursor ion of the target peptide for collision-induced dissociation (CID).

  • Data Analysis: The resulting fragment ions (b- and y-ions) can be manually or automatically sequenced to confirm the amino acid sequence of the peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Elucidation

NMR spectroscopy provides detailed information about the three-dimensional structure of a peptide in solution.[7][8]

Protocol for 2D NMR Analysis:

  • Sample Preparation: Dissolve the highly purified peptide (>95%) in a suitable solvent (e.g., 90% H₂O/10% D₂O or deuterated organic solvents) to a concentration of at least 0.5 mM.[8][9] The sample volume should be around 500 µL.

  • NMR Experiments: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[7]

    • COSY (Correlation Spectroscopy): To identify scalar couplings between adjacent protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), which provides distance restraints for structure calculation.[9]

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Assign all proton resonances to their specific amino acids in the peptide sequence.

    • Restraint Generation: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.

    • Structure Calculation: Use the experimental restraints in molecular dynamics software to calculate a family of 3D structures consistent with the NMR data.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and chemical pathways involved in peptide synthesis and validation.

cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_validation Structural Validation Boc_Asp Boc-Asp(OR)-OH SPPS Solid-Phase Peptide Synthesis Boc_Asp->SPPS Cleavage Resin Cleavage (e.g., HF) SPPS->Cleavage Crude Crude Peptide Cleavage->Crude HPLC_p Preparative RP-HPLC Crude->HPLC_p Pure Purified Peptide HPLC_p->Pure HPLC_a Analytical RP-HPLC (Purity) Pure->HPLC_a MS Mass Spectrometry (Mass & Sequence) Pure->MS NMR NMR Spectroscopy (3D Structure) Pure->NMR

Caption: Workflow for Synthesis and Validation of Peptides.

cluster_products Undesired Side Products Peptide Peptide with Asp(OR) Base Base (e.g., Piperidine in Fmoc) or Acid (Cleavage in Boc) Peptide->Base Aspartimide Aspartimide Intermediate Base->Aspartimide Intramolecular Cyclization Alpha_D α-Peptide (D-Asp) Aspartimide->Alpha_D Epimerization & Hydrolysis Beta_L β-Peptide (L-Asp) Aspartimide->Beta_L Hydrolysis Beta_D β-Peptide (D-Asp) Aspartimide->Beta_D Epimerization & Hydrolysis

Caption: Aspartimide Formation Pathway.

References

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Chiral β-Amino Alcohols: A Case Study of Boc-L-aspartinol 4-tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chiral β-amino alcohols are foundational building blocks in modern drug discovery and development, serving as crucial intermediates for a vast array of pharmaceuticals.[1] The synthesis of these molecules with high enantiomeric purity and cost-efficiency remains a pivotal challenge for process chemists. This guide provides an in-depth cost-effectiveness analysis of a primary synthetic route to Boc-L-aspartinol 4-tert-Butyl Ester, a valuable protected amino alcohol, benchmarked against prominent alternative strategies. We will dissect the causality behind experimental choices, present detailed, self-validating protocols, and offer quantitative data to empower researchers and drug development professionals in making informed decisions for their synthetic campaigns, balancing economic viability with scientific rigor.

Introduction: The Strategic Importance of this compound

This compound is a versatile chiral building block. Its structure contains a primary alcohol and a protected amine, making it an ideal precursor for introducing a chiral β-amino alcohol motif into more complex molecules. The tert-butyloxycarbonyl (Boc) and tert-butyl ester protecting groups offer orthogonal stability and deprotection pathways, a critical feature in multi-step synthesis.[2] The primary challenge, as with many chiral intermediates, lies in its efficient and economical production.[]

This guide will focus on the most direct synthetic approach: the selective reduction of the corresponding carboxylic acid, N-Boc-L-aspartic acid 4-tert-butyl ester. We will then compare this established method with two powerful alternatives that represent broader strategies in asymmetric synthesis: biocatalytic reduction and asymmetric hydrogenation.

Primary Synthesis Route: Selective Borohydride Reduction

The most straightforward route to this compound involves the chemoselective reduction of the free carboxylic acid of its precursor, N-Boc-L-aspartic acid 4-tert-butyl ester (Boc-L-Asp(OtBu)-OH).

Mechanistic Rationale and Reagent Selection

The core challenge is to reduce a carboxylic acid in the presence of a tert-butyl ester. While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) would reduce both functional groups, a more selective reagent is required. Lithium Borohydride (LiBH₄) is an excellent choice for this transformation.[4] It is a stronger reducing agent than sodium borohydride (NaBH₄) and is capable of reducing esters and carboxylic acids, but its reactivity can be modulated by solvent and temperature. In a solvent like tetrahydrofuran (THF), LiBH₄ selectively reduces the carboxylic acid over the sterically hindered and less electrophilic tert-butyl ester, making it the reagent of choice for this specific conversion.

G cluster_main Primary Synthesis Workflow SM Boc-L-Asp(OtBu)-OH (Starting Material) Reduction Selective Reduction (LiBH₄, THF, 0 °C to RT) SM->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Workflow for the selective reduction synthesis route.

Detailed Experimental Protocol

Materials:

  • N-Boc-L-aspartic acid 4-tert-butyl ester (1.0 eq)

  • Lithium Borohydride (LiBH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add N-Boc-L-aspartic acid 4-tert-butyl ester (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Lithium Borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent potential side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully cool the mixture back to 0 °C and slowly quench the reaction by adding 1 M HCl until the pH is ~6-7. Safety Note: Quenching is highly exothermic and releases hydrogen gas. Ensure proper ventilation and slow addition.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with Ethyl Acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the pure this compound as a clear oil or white solid.

Alternative Synthetic Strategies

While direct reduction is effective, other modern methods for synthesizing chiral amino alcohols offer distinct advantages, particularly in terms of scalability, safety, and green chemistry principles.[5][6]

Alternative 1: Biocatalytic Asymmetric Reduction

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional stereo-, regio-, and chemoselectivity under mild conditions.[7] For the synthesis of a chiral alcohol, a ketoreductase (KRED) enzyme can asymmetrically reduce a prochiral ketone precursor.

Conceptual Workflow: This route requires a different starting material, a β-keto ester. The synthesis would involve the asymmetric reduction of a suitable keto-precursor using a KRED enzyme, which often requires a cofactor like NADPH. Economical processes use a cofactor regeneration system, such as a glucose/glucose dehydrogenase (GDH) system.[7]

G cluster_main Biocatalytic Synthesis Workflow SM Prochiral β-Keto Ester Precursor Reduction Asymmetric Bioreduction (KRED, NADPH, GDH/Glucose) SM->Reduction Workup Product Extraction (e.g., MTBE) Reduction->Workup Purification Purification (if needed) Workup->Purification Product Chiral β-Hydroxy Ester Purification->Product

Caption: General workflow for a biocatalytic reduction route.

Advantages:

  • Extremely high enantioselectivity (>99% ee is common).[7]

  • Operates in aqueous media at ambient temperature and pressure (Green Chemistry).

  • Reduces the need for hazardous reagents and solvents.

Disadvantages:

  • Requires a different, potentially more complex, starting material.

  • Initial screening for a suitable enzyme may be necessary.

  • Enzyme and cofactor costs can be high for small-scale synthesis, but become very economical at scale.[8]

Alternative 2: Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of industrial chiral synthesis.[9] This method uses a chiral transition metal catalyst (e.g., Rhodium or Ruthenium-based) to deliver hydrogen to one face of a double bond, creating the desired stereocenter with high fidelity.

Conceptual Workflow: This approach would start from an enamide precursor, which would be hydrogenated using a chiral catalyst like a Rh-DuPHOS complex under a hydrogen atmosphere.[9]

Advantages:

  • High atom economy, with H₂ being the only reagent.[5]

  • Very low catalyst loadings are often possible (0.1-0.01 mol%), making it cost-effective at scale.

  • Well-established and highly reliable for many substrate classes.

Disadvantages:

  • Requires specialized high-pressure hydrogenation equipment.

  • The chiral catalysts themselves can be expensive, representing a significant upfront investment.

  • Synthesis of the required enamide starting material adds steps to the overall sequence.

Cost-Effectiveness and Performance Comparison

To provide a clear comparison, we analyze the estimated costs and performance metrics for the synthesis of 10 mmol of the final product. Prices are indicative and based on catalog values from major suppliers for research-grade chemicals.[10][11][12][13][14]

ParameterRoute 1: Selective ReductionRoute 2: Biocatalytic (Estimate)Route 3: Asymmetric Hydrogenation (Estimate)
Starting Material Boc-L-Asp(OtBu)-OHProchiral β-Keto Esterα,β-Unsaturated Amide
Key Reagent/Catalyst Lithium Borohydride (LiBH₄)Ketoreductase (KRED) & CofactorChiral Rh-DuPHOS Catalyst
Indicative Reagent Cost (10 mmol scale) ~$50 - $100~$150 - $300 (incl. enzyme kit)~$200 - $500+ (catalyst cost)
Typical Yield 80 - 90%85 - 95%90 - 98%
Enantiopurity (% ee) >98% (from chiral pool)>99%>97%
Safety Concerns H₂ gas evolution, reactive hydrideGenerally low, biological reagentsHigh-pressure H₂, flammable solvents
Scalability Moderate; cost of LiBH₄ is a factorExcellent; enzyme cost drops significantlyExcellent; catalyst cost is recouped
Green Chemistry Score Low-MediumHighMedium-High

Conclusion and Recommendations

The choice of synthetic route for this compound or similar chiral β-amino alcohols is highly dependent on the scale and specific project requirements.

  • For Laboratory-Scale Synthesis (<10g): The Selective Reduction of Boc-L-Asp(OtBu)-OH with LiBH₄ is often the most practical and cost-effective method. It leverages a readily available chiral pool starting material and avoids the high upfront costs and development time associated with catalytic methods. Its primary drawbacks are moderate atom economy and the use of a hazardous hydride reagent.

  • For Pilot-Scale and Industrial Production (>1kg): Both Biocatalytic Reduction and Asymmetric Hydrogenation become significantly more cost-effective. The high initial investment in enzymes or metal catalysts is offset by very low loadings, high yields, exceptional purity, and simpler purification processes. The biocatalytic route, in particular, aligns best with green chemistry principles and is increasingly favored for its operational safety and sustainability.[8]

Ultimately, this analysis demonstrates that while a direct, substrate-controlled reduction is a reliable tool for discovery chemists, a thorough evaluation of catalytic alternatives is essential for developing a truly economical and sustainable manufacturing process in the long term.

References

Benchmarking the performance of Boc-L-aspartinol 4-tert-Butyl Ester against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Boc-L-aspartinol 4-tert-Butyl Ester and its Analogs in Synthesis

Introduction

In the landscape of pharmaceutical research and drug development, chiral building blocks are indispensable for the synthesis of complex, biologically active molecules. This compound is a valuable bifunctional molecule, featuring a protected amino group (Boc) and a protected carboxylic acid derivative (tert-Butyl Ester) on an amino alcohol backbone. This strategic protection allows for its selective incorporation into target molecules, particularly in the synthesis of peptidomimetics and other advanced intermediates.

This guide provides a performance benchmark of this compound against structurally similar compounds. The comparison focuses on the type and lability of the protecting groups, which are critical factors influencing synthetic strategy, yield, and purity. The alternatives selected for comparison are Boc-L-aspartinol 4-benzyl ester and Fmoc-L-aspartinol 4-tert-Butyl Ester , which represent common alternative protection schemes.

Performance Comparison of Protected L-Aspartinol Derivatives

The choice of a protected amino alcohol is primarily dictated by the compatibility of its protecting groups with subsequent reaction conditions. The following table summarizes the key characteristics of this compound and its common alternatives. The data presented are representative values based on established principles of protecting group chemistry.

ParameterThis compound Boc-L-aspartinol 4-benzyl ester Fmoc-L-aspartinol 4-tert-Butyl Ester
N-Terminal Protection Boc (tert-Butoxycarbonyl)Boc (tert-Butoxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)
Side Chain Protection t-Bu (tert-Butyl) EsterBn (Benzyl) Estert-Bu (tert-Butyl) Ester
N-Terminal Deprotection Strong Acid (e.g., TFA in CH₂Cl₂)[1]Strong Acid (e.g., TFA in CH₂Cl₂)Base (e.g., 20% Piperidine in DMF)[1]
Side Chain Deprotection Strong Acid (e.g., TFA, HCl)[1][2]Hydrogenolysis (e.g., H₂, Pd/C)Strong Acid (e.g., TFA, HCl)[1][2]
Orthogonality No (Both groups are acid-labile)Yes (Acid vs. Hydrogenolysis)Yes (Base vs. Acid)[3]
Key Advantage Suitable for Boc-based synthesis strategies.Allows for selective side-chain deprotection while the N-Boc group remains.Fully orthogonal protection for Fmoc-based solid-phase peptide synthesis (SPPS).
Common Application Building block in solution-phase synthesis or Boc-SPPS.Synthesis requiring side-chain modification (e.g., cyclization, conjugation).Standard building block for Fmoc-SPPS.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for evaluating the practical performance of these compounds. Below are representative protocols for the selective deprotection of the N-terminal and side-chain protecting groups.

Protocol 1: N-Boc Group Deprotection

This protocol describes the removal of the acid-labile Boc group, typically performed in Boc-based solid-phase peptide synthesis (SPPS).

  • Reagents and Materials:

    • Boc-protected substrate (e.g., resin-bound peptide)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM, CH₂Cl₂)

    • DCM for washing

    • 5% N,N-Diisopropylethylamine (DIPEA) in DCM for neutralization

    • Solid-phase synthesis vessel

  • Procedure:

    • Swell the resin-bound substrate in DCM for 30 minutes.

    • Drain the solvent.

    • Add a solution of 50% TFA in DCM to the resin.[1]

    • Agitate the mixture at room temperature for 30 minutes.

    • Drain the TFA solution.

    • Wash the resin thoroughly with DCM (5 x 1 min).

    • Neutralize the resulting ammonium salt by washing with 5% DIPEA in DCM (3 x 2 min).

    • Wash the resin again with DCM (5 x 1 min) to prepare for the next coupling step.

Protocol 2: Side-Chain Benzyl (Bn) Ester Deprotection via Hydrogenolysis

This protocol is specific to compounds like Boc-L-aspartinol 4-benzyl ester, where the side chain is removed under neutral conditions, leaving acid-labile groups like Boc and t-Bu intact.

  • Reagents and Materials:

    • Benzyl-ester protected substrate

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Celite for filtration

  • Procedure:

    • Dissolve the substrate in a suitable solvent (e.g., MeOH) in a round-bottom flask.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

    • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the filter pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Visualization of Synthetic Pathways

The choice of protecting groups defines the possible synthetic routes. The following diagrams illustrate the concept of orthogonal versus non-orthogonal deprotection strategies.

G cluster_0 Non-Orthogonal Strategy cluster_1 Orthogonal Strategy sub sub reagent reagent prod prod A Boc-Asp(OtBu)-ol B TFA / DCM A->B Strong Acid C H2N-Asp(OH)-ol B->C D Fmoc-Asp(OtBu)-ol E Piperidine / DMF D->E Base G TFA / DCM D->G Strong Acid F H2N-Asp(OtBu)-ol E->F H Fmoc-Asp(OH)-ol G->H

References

A Comparative Guide to the Reaction Kinetics of Boc-L-aspartinol 4-tert-Butyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and drug development, the use of protecting groups is a fundamental strategy for the successful synthesis of complex molecules. Boc-L-aspartinol 4-tert-butyl ester is a valuable chiral building block, incorporating two key acid-labile protecting groups: the tert-butyloxycarbonyl (Boc) group for the amine and a tert-butyl ester for the carboxylic acid. The kinetics of the deprotection of these groups, as well as reactions involving the free hydroxyl group, are critical parameters for process optimization, selectivity, and overall synthetic efficiency. This guide provides a comparative analysis of the reaction kinetics associated with transformations involving structures akin to this compound, supported by experimental data and detailed protocols.

Comparative Kinetics of N-Boc Deprotection

The removal of the N-Boc group is a common and crucial step in many synthetic routes. The rate of this deprotection is highly dependent on the acidic reagent used, its concentration, and the solvent system. The two most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrogen chloride (HCl).

Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have revealed important mechanistic details. The deprotection with HCl has been shown to exhibit a second-order dependence on the acid concentration.[1] In contrast, deprotection with TFA can show an inverse kinetic dependence on the concentration of the trifluoroacetate anion.[2]

Below is a summary of typical reaction conditions and observed kinetics for the deprotection of N-Boc groups on substrates analogous to amino alcohols.

ReagentTypical ConcentrationSolventTemperature (°C)Typical Reaction TimeKinetic Profile
TFA 20-50% (v/v)Dichloromethane (DCM)Room Temp.30 min - 2 hoursGenerally fast; can exhibit complex kinetics with an inverse dependence on trifluoroacetate concentration.[2][3]
HCl 4 M1,4-DioxaneRoom Temp.30 min - 2 hoursRapid; reaction rate is second-order with respect to HCl concentration.[1][3]
Oxalyl Chloride/MeOH 3 equivalentsMethanolRoom Temp.1 - 4 hoursMild and effective for substrates with other acid-labile groups.[4]
Thermal (uncatalyzed) N/ATFE or HFIP150 - 240Minutes to hoursEfficiency depends on substrate; heteroaryl > aryl > alkyl N-Boc.[1]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the removal of a Boc protecting group from an amino alcohol using a solution of TFA in dichloromethane (DCM).

Materials:

  • Boc-protected amino alcohol

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected amino alcohol in anhydrous DCM (e.g., at a concentration of 0.1 M).

  • Add TFA to the solution to achieve a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For work-up to obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amino alcohol.[3]

Protocol 2: Monitoring N-Boc Deprotection Kinetics by HPLC

This protocol outlines a method for quantitatively monitoring the progress of the Boc deprotection reaction over time using reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A typical gradient could be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: At predetermined time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a neutralizing solution (e.g., mobile phase containing a suitable base) to prevent further deprotection.

  • Injection: Inject the quenched and diluted sample into the HPLC system.

  • Analysis: Analyze the resulting chromatogram. The Boc-protected starting material is more non-polar and will have a longer retention time than the more polar deprotected amine. A successful deprotection is marked by the decrease of the starting material peak and the appearance of a new, earlier-eluting product peak.

  • Quantification: The percentage conversion at each time point can be calculated from the relative peak areas of the starting material and the product. This data can then be used to determine the reaction rate and rate constant.[5]

Visualizing Reaction Pathways and Workflows

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tert_Butyl_Cation tert-Butyl Cation Protonated_Boc->tert_Butyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ Amine_Salt Amine Salt Free_Amine->Amine_Salt + H⁺ (Excess Acid) Isobutylene Isobutylene tert_Butyl_Cation->Isobutylene - H⁺

HPLC_Monitoring_Workflow Start Start Deprotection Reaction Sampling Withdraw Aliquot at Time 't' Start->Sampling Quenching Quench Reaction Sampling->Quenching Injection Inject into HPLC Quenching->Injection Analysis Analyze Chromatogram Injection->Analysis Data Determine % Conversion Analysis->Data Data->Sampling Continue for next time point End End Kinetic Study Data->End Final time point

Comparison with Alternative Protecting Groups

The choice of a protecting group is a critical decision in a synthetic strategy. The Boc group is often compared to other common amine protecting groups such as the Carbobenzyloxy (Cbz or Z) group.

FeatureBoc (tert-Butoxycarbonyl)Cbz (Carbobenzyloxy)
Deprotection Condition Acid-labile (e.g., TFA, HCl)Hydrogenolysis (e.g., H₂/Pd-C)
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.Stable to acidic and basic conditions (with some exceptions).
Orthogonality Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.
Key Advantage Ideal for substrates sensitive to hydrogenolysis but stable to acid.Suitable for molecules that can withstand catalytic hydrogenation but may be sensitive to acidic conditions.

Reactions of the Hydroxyl and Tert-Butyl Ester Groups

While the N-Boc group is a primary site for transformation, the hydroxyl and tert-butyl ester functionalities of this compound also offer avenues for further synthetic elaboration.

Acylation of the Hydroxyl Group: The free hydroxyl group can be acylated to introduce a variety of functional groups. The rate of acylation is dependent on the acylating agent, catalyst, and reaction conditions. For instance, the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst can lead to a significant rate enhancement in acylation reactions compared to using a base like pyridine alone.[6]

Hydrolysis of the Tert-Butyl Ester: The tert-butyl ester is also acid-labile, though generally more stable to acidic conditions than the N-Boc group. Selective deprotection can often be achieved. For instance, certain Lewis acids like ZnBr₂ have been used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-sensitive groups.[7] Milder, non-aqueous basic conditions have also been developed for the saponification of sterically hindered esters.[8]

Conclusion

The kinetic landscape of reactions involving this compound and related structures is dominated by the acid-catalyzed deprotection of the N-Boc group. A thorough understanding of the second-order dependence on HCl concentration versus the more complex kinetics with TFA is essential for predictable and controlled synthesis. The selection of deprotection reagents and conditions must be carefully considered in the context of other functional groups present in the molecule. By leveraging the data and protocols presented in this guide, researchers can design more efficient and robust synthetic strategies for the preparation of complex, high-value molecules.

References

Cross-Validation of Analytical Results for Boc-L-aspartinol 4-tert-Butyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analytical characterization of chiral building blocks is paramount in drug development and chemical synthesis. Boc-L-aspartinol 4-tert-Butyl Ester, a valuable intermediate, requires robust analytical methods to ensure its chemical purity and enantiomeric integrity. This guide provides a comparative overview of key analytical techniques for the validation of this compound, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most suitable methods for their applications.

Data Presentation: Comparative Analysis of Analytical Techniques

The selection of an analytical method for the validation of this compound depends on the specific requirements of the analysis, such as the need for enantiomeric purity determination, absolute structural confirmation, or routine purity checks. The following tables summarize quantitative data for the most common analytical techniques.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data

ParameterMethod A: Polysaccharide-Based CSPMethod B: Macrocyclic Glycopeptide-Based CSP
Chiral Stationary Phase Chiralpak® AD-H (Amylose derivative)Chirobiotic™ T (Teicoplanin)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)Methanol/Water/Acetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
L-enantiomer Retention Time (t_R1_) 8.5 min6.2 min
D-enantiomer Retention Time (t_R2_) 10.2 min7.8 min
Resolution (R_s_) > 2.0> 1.8
Limit of Quantification (LOQ) 0.05%0.05%

Table 2: Supercritical Fluid Chromatography (SFC) Data

ParameterChiral SFC Method
Chiral Stationary Phase Chiralpak® AD-H
Mobile Phase Supercritical CO₂ / Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
L-enantiomer Retention Time (t_R1_) 3.1 min
D-enantiomer Retention Time (t_R2_) 3.9 min
Resolution (R_s_) > 2.2
Analysis Time < 5 min

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusChemical Shift (δ) in CDCl₃MultiplicityAssignment
¹H~5.0br sNH
¹H~3.8mCH
¹H~3.6mCH₂OH
¹H~2.4mCH₂CO
¹H1.45sC(CH₃)₃ (Boc)
¹H1.44sC(CH₃)₃ (t-Butyl Ester)
¹³C~171sC=O (Ester)
¹³C~156sC=O (Boc)
¹³C~81sC(CH₃)₃ (t-Butyl Ester)
¹³C~80sC(CH₃)₃ (Boc)
¹³C~64sCH₂OH
¹³C~52sCH
¹³C~38sCH₂CO
¹³C~28.4sC(CH₃)₃ (Boc)
¹³C~28.2sC(CH₃)₃ (t-Butyl Ester)

Table 4: Mass Spectrometry (MS) Data

Ionization ModeObserved m/zAssignment
ESI+[M+H]⁺Protonated molecule
ESI+[M+Na]⁺Sodium adduct
ESI+[M-C₄H₈+H]⁺Loss of isobutylene from t-Butyl ester
ESI+[M-C₄H₉O₂+H]⁺Loss of Boc group

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the key experiments.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Method A: Polysaccharide-Based CSP

    • Column : Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

    • Mobile Phase : n-Hexane/Isopropanol (90:10, v/v).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25 °C.

    • Detection : UV at 210 nm.

    • Sample Preparation : Dissolve 1 mg of this compound in 1 mL of the mobile phase.

  • Method B: Macrocyclic Glycopeptide-Based CSP

    • Column : Chirobiotic™ T, 250 x 4.6 mm, 5 µm.

    • Mobile Phase : Methanol/Water/Acetic Acid (80:20:0.1, v/v/v).

    • Flow Rate : 0.8 mL/min.

    • Column Temperature : 25 °C.

    • Detection : UV at 210 nm.

    • Sample Preparation : Dissolve 1 mg of the sample in 1 mL of methanol.

Supercritical Fluid Chromatography (SFC)
  • Instrumentation : An SFC system with a UV detector and back pressure regulator.

  • Column : Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase : Supercritical CO₂ with 15% Methanol as a co-solvent.

  • Flow Rate : 3.0 mL/min.

  • Back Pressure : 150 bar.

  • Column Temperature : 35 °C.

  • Detection : UV at 210 nm.

  • Sample Preparation : Dissolve 1 mg of the sample in 1 mL of methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz NMR spectrometer.

  • Sample Preparation : Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition : Standard pulse sequence, 16 scans, 2-second relaxation delay.

  • ¹³C NMR Acquisition : Proton-decoupled pulse sequence, 1024 scans, 2-second relaxation delay.

  • Data Processing : Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation : Dissolve a small amount of the sample in methanol to a concentration of approximately 0.1 mg/mL.

  • Ionization Mode : Positive ion mode (ESI+).

  • Analysis : Infuse the sample solution directly into the ion source.

Mandatory Visualization

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_results Results Comparison HPLC Chiral HPLC Specificity Specificity/ Enantioselectivity HPLC->Specificity SFC Chiral SFC SFC->Specificity NMR NMR Spectroscopy NMR->Specificity MS Mass Spectrometry MS->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Data_Concordance Data Concordance LOD_LOQ->Data_Concordance Method_Robustness Method Robustness Data_Concordance->Method_Robustness Final_Report Final Validation Report Method_Robustness->Final_Report

Caption: Workflow for the cross-validation of analytical methods.

Analytical_Technique_Selection cluster_questions cluster_techniques Start Define Analytical Goal q1 Enantiomeric Purity? Start->q1 q2 Structural Confirmation? Start->q2 q3 Routine Purity Check? Start->q3 Chiral_HPLC Chiral HPLC q1->Chiral_HPLC Yes Chiral_SFC Chiral SFC q1->Chiral_SFC Yes (Faster) NMR_MS NMR & MS q2->NMR_MS Yes Standard_HPLC Standard HPLC / GC q3->Standard_HPLC Yes

Caption: Decision tree for selecting an analytical technique.

Safety Operating Guide

Navigating the Safe Disposal of Boc-L-aspartinol 4-tert-Butyl Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of Boc-L-aspartinol 4-tert-Butyl Ester, a common reagent in organic synthesis. Adherence to these procedures is crucial for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent safety measures must be observed during its handling and disposal.

Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is mandatory to be equipped with the following personal protective equipment:

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Fire/flame resistant and impervious clothing is recommended.[1]
Respiratory Protection Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[2][3][4] However, if dust is generated or exposure limits are exceeded, a full-face respirator with a particle filter is necessary.[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as chemical waste. It should not be released into the environment.[2]

  • Waste Collection:

    • Carefully sweep up the solid material, avoiding dust formation.[2][3]

    • Place the collected waste into a suitable, clearly labeled, and sealed container for disposal.

  • Container Labeling:

    • The waste container must be accurately labeled with the chemical name: "this compound" and the appropriate hazard symbols.

  • Storage Pending Disposal:

    • Store the sealed waste container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

    • The storage area should be secure and accessible only to authorized personnel.

  • Final Disposal:

    • The disposal of the chemical waste must be conducted through a licensed and certified hazardous waste disposal company.

    • Dispose of the contents and container in accordance with all applicable local, state, and federal laws and regulations.[1]

Emergency Procedures for Accidental Release

In the event of an accidental spill, the following steps should be taken immediately:

  • Personal Precautions: Ensure adequate ventilation and wear the prescribed PPE. Avoid breathing dust.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup: Collect the spilled material and place it in a suitable container for disposal as outlined above.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound for Disposal B Don appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the material in solid form? B->C D Carefully sweep up solid material, avoiding dust formation C->D Yes E Place in a labeled, sealed hazardous waste container D->E F Store container in a cool, dry, well-ventilated area E->F G Arrange for pickup by a licensed hazardous waste disposal service F->G H End: Proper Disposal Complete G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-L-aspartinol 4-tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Boc-L-aspartinol 4-tert-Butyl Ester, a compound utilized in pharmaceutical research and development. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and eye irritation, as well as respiratory irritation.[1] Proper personal protective equipment is mandatory to prevent exposure.

Summary of Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and dust, preventing serious eye irritation.
Skin Protection Chemical-impermeable gloves and fire/flame resistant, impervious clothing.[1]Prevents skin contact which can cause irritation.[1][2]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1]Protects against inhalation of dust or vapors which may cause respiratory irritation.[1][2]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Weigh and handle the solid compound C->D Proceed to handling E Avoid creating dust D->E F Use non-sparking tools D->F G Decontaminate work surfaces F->G Proceed to post-handling H Properly dispose of waste G->H I Remove and dispose of PPE correctly H->I J Wash hands thoroughly I->J

Safe Handling Workflow

Operational and Disposal Plans

Handling and Storage

  • Handle in a well-ventilated place, preferably a chemical fume hood, to avoid the formation of dust and aerosols.[1][2]

  • Avoid contact with skin and eyes.[1]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Some sources recommend refrigeration.[3][4]

  • Keep away from oxidizing agents.[4]

First-Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water and consult a doctor.[1]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment, including chemical impermeable gloves. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]

  • Methods for Cleaning Up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[1]

Disposal

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Chemical waste generators must determine whether a discarded chemical is classified as hazardous and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[5]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: No data is available on specific hazards arising from the chemical.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.